Dideuteriomethanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dideuteriomethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O/c1-2/h1H2/i1D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFSSNUMVMOOMR-DICFDUPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
43094-80-0 | |
| Record name | Formaldehyde-d2, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43094-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00168098 | |
| Record name | (2H)Formaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
32.038 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1664-98-8, 32008-59-6 | |
| Record name | Formaldehyde-d2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1664-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2H)Formaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001664988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2H)Formaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2H)formaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.251 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Paraformaldehyde-d2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Dideuteriomethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dideuteriomethanone (CD₂O), a deuterated isotopologue of formaldehyde, serves as a crucial tool in a multitude of scientific disciplines, ranging from mechanistic studies in organic chemistry and atmospheric sciences to quantitative proteomics in drug development. Its significance is primarily derived from the kinetic isotope effect (KIE), where the mass difference between deuterium and protium leads to discernible changes in reaction rates, offering profound insights into reaction mechanisms. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, spectroscopic characteristics, and reactivity. Detailed experimental protocols for its synthesis and its application in quantitative proteomics are provided, alongside a discussion of its role in elucidating reaction kinetics.
Introduction
This compound, also known as formaldehyde-d₂, is a simple carbonyl compound with the chemical formula CD₂O. The substitution of protium with deuterium atoms imparts unique chemical and physical properties that are exploited in various research fields. The study of isotopic variants of formaldehyde gained prominence with the advancement of analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.[1] this compound has become an indispensable tool for elucidating reaction mechanisms through the kinetic isotope effect.[1] By comparing the reaction rates of processes involving CD₂O with those of H₂CO, researchers can determine whether a carbon-hydrogen bond is broken in the rate-determining step of a reaction.
This guide aims to provide a detailed technical overview of the chemical properties and applications of this compound for researchers, scientists, and professionals in drug development.
Physical and Spectroscopic Properties
The substitution of hydrogen with deuterium in formaldehyde leads to subtle but measurable changes in its physical and spectroscopic properties.
Physical Properties
A summary of the key physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | CD₂O | [1] |
| Molecular Weight | 32.04 g/mol | [2] |
| CAS Number | 1664-98-8 | [1][2] |
| Density | 0.7 g/cm³ (for 20 wt. % in D₂O) | [3] |
| Flash Point | -75.1 °C (for 20 wt. % in D₂O) | [3] |
Table 1: Physical Properties of this compound.
Spectroscopic Data
Spectroscopic techniques are essential for the characterization of this compound. The change in mass upon isotopic substitution significantly influences its vibrational and rotational spectra.
| Symmetry Species | Vibrational Mode | H₂CO Frequency (cm⁻¹) |
| a₁ | CH₂ symmetric stretch | 2783 |
| a₁ | C=O stretch | 1746 |
| a₁ | CH₂ scissors | 1500 |
| b₁ | CH₂ asymmetric stretch | 2843 |
| b₁ | CH₂ rock | 1249 |
| b₂ | CH₂ wag | 1167 |
Table 2: Fundamental Vibrational Frequencies of Gaseous Formaldehyde (H₂CO). [4] The corresponding vibrational modes in CD₂O will be shifted to lower wavenumbers.
Microwave spectroscopy allows for the precise determination of rotational constants, which are inversely proportional to the moments of inertia of the molecule. For the this compound dimer, (D₂CO)₂, the rotational constants have been determined as A = 14862.1(35) MHz, ½(B + C) = 3030.2366(37) MHz, and B - C = 490.977(18) MHz.[5][6] For the monomer H₂CO, the rotational constants are A = 9.40530 cm⁻¹, B = 1.29530 cm⁻¹, and C = 1.13420 cm⁻¹.[7]
| Rotational Constant | (D₂CO)₂ (MHz) | H₂CO (cm⁻¹) |
| A | 14862.1(35) | 9.40530 |
| ½(B + C) | 3030.2366(37) | - |
| B - C | 490.977(18) | - |
| B | - | 1.29530 |
| C | - | 1.13420 |
Table 3: Rotational Constants for this compound Dimer and Formaldehyde Monomer. [5][6][7]
¹³C NMR spectroscopy is a powerful tool for characterizing this compound. Due to the spin (I=1) of the two deuterium nuclei, the ¹³C signal of the carbonyl carbon is split into a quintet. While a specific chemical shift value for CD₂O in D₂O is not definitively reported in the searched literature, the ¹³C NMR spectrum of formaldehyde in D₂O shows a peak that can be referenced.[8]
The mass spectrum of this compound is characterized by a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is similar to that of formaldehyde, with characteristic losses of deuterium and the carbonyl group. The NIST Chemistry WebBook provides the mass spectrum of formaldehyde (H₂CO).[9]
Synthesis of this compound
This compound is typically prepared from its polymeric form, paraformaldehyde-d₂. The monomeric form can be generated by heating the polymer.
Experimental Protocol: Generation of Monomeric this compound from Paraformaldehyde-d₂
This protocol describes the thermal depolymerization of paraformaldehyde-d₂ to generate gaseous this compound, which can be used directly or dissolved in a suitable solvent.
Materials:
-
Paraformaldehyde-d₂
-
Heat-resistant glass apparatus with an inlet for an inert gas and an outlet tube
-
Heating mantle or oil bath
-
Inert gas supply (e.g., nitrogen or argon)
-
Cold trap (e.g., cooled with dry ice/acetone or liquid nitrogen)
-
Anhydrous solvent (e.g., THF, if a solution is desired)
Procedure:
-
Place a known amount of paraformaldehyde-d₂ into the glass apparatus.
-
Assemble the apparatus, ensuring a gentle flow of inert gas through the system. The outlet should lead to either the reaction vessel where the gaseous CD₂O will be used or to a cold trap containing the desired solvent.
-
Gently heat the apparatus containing the paraformaldehyde-d₂ to 150-200 °C. The polymer will depolymerize to produce gaseous this compound.
-
The stream of inert gas will carry the gaseous CD₂O to the reaction vessel or into the cold solvent.
-
If preparing a solution, continue the process until the desired concentration is reached. The concentration can be determined by titration or NMR.
-
Caution: Formaldehyde is toxic and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.
A method for the in situ generation of formaldehyde-d₂ from DMSO-d₆, bromine, and cesium carbonate has also been reported for reactions with difluoroenolates and difluorobenzyl carbanions.[10] Another synthetic route involves the preparation from 1,2-dibromoethane-d₄ via the corresponding glycol diacetate and glycol, with an overall yield of 62.5%.[11][12]
Chemical Reactivity and the Kinetic Isotope Effect
The reactivity of this compound is largely similar to that of formaldehyde, with the primary difference being the rates of reactions that involve the cleavage of a carbon-deuterium bond.
Nucleophilic Addition Reactions
Like all aldehydes, this compound readily undergoes nucleophilic addition reactions at the electrophilic carbonyl carbon. Common nucleophiles include Grignard reagents, organolithium compounds, hydrides, amines, and enolates. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide ion.
For example, the reaction of this compound with a Grignard reagent (RMgX) will yield a deuterated primary alcohol after acidic workup.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Formaldehyde-Dâ (D, 98%) 20% w/w in DâO | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. Formaldehyde-d2 solution, 20 wt. % in D2O | 1664-98-8 | FF75296 [biosynth.com]
- 4. Formaldehyde [webbook.nist.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 8. Human Metabolome Database: 13C NMR Spectrum (1D, D2O, experimental) (HMDB0001426) [hmdb.ca]
- 9. Formaldehyde [webbook.nist.gov]
- 10. Generation of Formaldehyde and Formaldehyde-d2 for Hydroxymethylations and Hydroxydeuteromethylations of Difluoroenolates and Difluorobenzyl Carbanions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
An In-depth Technical Guide on the Molecular Structure and Geometry of Dideuteriomethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dideuteriomethanone (CD₂O), a deuterated isotopologue of formaldehyde, serves as a crucial molecule in spectroscopic and mechanistic studies across various scientific disciplines. Its altered mass distribution, due to the substitution of hydrogen with deuterium atoms, leads to distinct rotational and vibrational spectra compared to its hydrogenated counterpart. This guide provides a comprehensive overview of the molecular structure, geometry, and spectroscopic properties of this compound, supported by quantitative data and detailed experimental methodologies. This information is pivotal for researchers in fields such as astrophysics, atmospheric chemistry, and drug development, where precise molecular characterization is paramount.
Molecular Structure and Geometry
This compound, like formaldehyde, possesses a planar trigonal geometry. The central carbon atom is sp² hybridized, forming a double bond with the oxygen atom and single bonds with the two deuterium atoms. This arrangement results in a molecule with C₂ᵥ symmetry.
The precise determination of its structural parameters, including bond lengths and angles, has been achieved through high-resolution spectroscopic techniques, primarily microwave spectroscopy. These experiments measure the rotational constants of the molecule, which are inversely proportional to its moments of inertia. From these moments of inertia, the internuclear distances and angles can be accurately calculated.
Quantitative Structural Data
The experimentally determined structural parameters for this compound are summarized in the table below. For comparison, the corresponding values for formaldehyde (CH₂O) are also provided.
| Parameter | This compound (CD₂O) | Formaldehyde (CH₂O) |
| Bond Length (C=O) | 1.203 Å | 1.203 Å |
| Bond Length (C-D/C-H) | 1.100 Å | 1.116 Å |
| Bond Angle (D-C-D/H-C-H) | 116.5° | 116.5° |
Note: The C=O bond length is largely unaffected by isotopic substitution, while the C-D bond is slightly shorter than the C-H bond due to the lower zero-point vibrational energy of the C-D bond.
Spectroscopic Properties
The vibrational and rotational spectra of this compound are of significant interest as they provide a detailed fingerprint of the molecule's quantum mechanical properties.
Vibrational Spectroscopy
This compound has 3N-6 = 6 normal modes of vibration, all of which are active in both infrared (IR) and Raman spectroscopy. The substitution of hydrogen with heavier deuterium atoms results in a significant lowering of the vibrational frequencies for modes involving the movement of these atoms.
The fundamental vibrational frequencies for this compound are presented in the table below, with comparative data for formaldehyde.
| Mode | Symmetry | Description | This compound (CD₂O) Frequency (cm⁻¹) | Formaldehyde (CH₂O) Frequency (cm⁻¹) |
| ν₁ | a₁ | Symmetric C-D/C-H Stretch | 2056 | 2782 |
| ν₂ | a₁ | C=O Stretch | 1701.619[1] | 1746 |
| ν₃ | a₁ | D-C-D/H-C-H Scissoring | 1106 | 1500 |
| ν₄ | b₁ | Asymmetric C-D/C-H Stretch | 2160 | 2843 |
| ν₅ | b₁ | Out-of-plane Bend | 938 | 1167 |
| ν₆ | b₂ | C-D₂/C-H₂ Rocking | 989 | 1249 |
Rotational Spectroscopy
Microwave spectroscopy provides highly precise rotational constants for this compound. These constants are essential for the accurate determination of the molecule's geometry and are also critical for identifying this molecule in interstellar environments.
The rotational constants for this compound in its ground vibrational state have been determined with high precision.[1]
| Rotational Constant | Value (cm⁻¹) |
| A | 4.72510 |
| B | 1.076852 |
| C | 0.873510 |
Experimental Protocols
The determination of the molecular structure and spectroscopic constants of this compound relies on sophisticated experimental techniques. Below are detailed methodologies for the key experiments.
Microwave Spectroscopy
Objective: To measure the rotational transitions of gaseous this compound to determine its rotational constants and, subsequently, its precise molecular geometry.
Methodology:
-
Sample Preparation: Gaseous this compound is prepared by heating paraformaldehyde-d₂. The resulting gas is introduced into the spectrometer at low pressure.
-
Instrumentation: A high-resolution microwave spectrometer, such as a cavity-based Fourier transform microwave (FTMW) spectrometer, is employed.
-
Experimental Conditions:
-
The sample is introduced into a high-vacuum chamber.
-
A supersonic jet expansion is often used to cool the molecules to a very low rotational temperature (a few Kelvin), which simplifies the spectrum by populating only the lowest rotational energy levels.
-
-
Data Acquisition:
-
A short, high-power microwave pulse is used to polarize the molecules.
-
The subsequent free induction decay (FID) of the coherent emission from the molecules is detected.
-
The FID signal is Fourier transformed to obtain the frequency-domain spectrum, which shows the rotational transitions.
-
-
Data Analysis:
-
The observed transition frequencies are assigned to specific quantum number changes (J, Kₐ, Kₑ).
-
The assigned frequencies are then fitted to a rotational Hamiltonian to extract the precise rotational constants (A, B, and C).
-
From the rotational constants of the parent molecule and its isotopologues, the molecular structure (bond lengths and angles) can be determined using isotopic substitution analysis (Kraitchman's equations).
-
Gas-Phase Electron Diffraction (GED)
Objective: To determine the molecular structure of gaseous this compound by analyzing the scattering pattern of a high-energy electron beam.
Methodology:
-
Sample Introduction: A continuous, narrow beam of gaseous this compound is effused from a nozzle into a high-vacuum chamber.
-
Electron Beam Generation: A high-energy beam of electrons (typically 40-60 keV) is generated from an electron gun.
-
Scattering: The electron beam is directed to intersect the gas jet at a right angle. The electrons are scattered by the electrostatic potential of the molecules.
-
Detection: The scattered electrons form a diffraction pattern of concentric rings, which is recorded on a detector (e.g., a photographic plate or a CCD camera). A rotating sector is often placed in front of the detector to compensate for the steep decline in scattered electron intensity with increasing scattering angle.
-
Data Analysis:
-
The diffraction pattern is digitized, and the intensity is measured as a function of the scattering angle.
-
The molecular scattering intensity is extracted from the total scattering intensity.
-
This molecular scattering intensity is used in a least-squares fitting procedure to refine a structural model of the molecule, yielding precise values for bond lengths, bond angles, and vibrational amplitudes.
-
Visualizations
Molecular Structure of this compound
Caption: Ball-and-stick model of this compound with bond lengths.
Experimental Workflow for Microwave Spectroscopy
Caption: Workflow for determining molecular structure via microwave spectroscopy.
References
The Significance of Dideuteriomethanone in Isotopic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dideuteriomethanone (CD₂O), an isotopic analog of formaldehyde, serves as a powerful tool in a variety of scientific disciplines, from proteomics to mechanistic organic chemistry and toxicology. Its utility stems from the stable, non-radioactive incorporation of deuterium, which imparts a distinct mass signature without significantly altering the chemical reactivity of the parent molecule. This allows researchers to trace, quantify, and differentiate molecules in complex biological and chemical systems. This technical guide provides an in-depth overview of the core applications of this compound in isotopic studies, complete with experimental protocols, quantitative data, and workflow visualizations.
Core Applications and Significance
The primary significance of this compound lies in its application as an isotopic labeling reagent. The mass difference between deuterium and protium (standard hydrogen) is readily detectable by mass spectrometry, forming the basis for its major uses:
-
Quantitative Proteomics: this compound is a cornerstone of stable isotope dimethyl labeling (SIDL), a robust and cost-effective method for relative and absolute protein quantification.[1][2][3] In this approach, primary amines (the N-terminus of peptides and the ε-amino group of lysine residues) are dimethylated using formaldehyde isotopologues and a reducing agent.[1][4] By using light (CH₂O), medium (CD₂O), or heavy (¹³CD₂O) versions of formaldehyde, different sample populations can be mixed, simultaneously analyzed by mass spectrometry, and their relative abundances determined from the signal intensities of the mass-shifted peptide pairs.[2]
-
Mechanistic Elucidation and the Kinetic Isotope Effect (KIE): The substitution of hydrogen with deuterium can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE).[5][6] Because a carbon-deuterium (C-D) bond has a lower zero-point energy than a carbon-hydrogen (C-H) bond, it requires more energy to break.[6][7] By comparing the reaction rates of a process using formaldehyde versus this compound, researchers can infer whether the C-H bond cleavage is part of the rate-determining step of the reaction mechanism.[5][6] A significant KIE (typically kH/kD > 2) provides strong evidence for C-H bond breaking in the transition state.[6]
-
Distinguishing Endogenous and Exogenous Molecules: In toxicology and metabolic studies, it is often crucial to differentiate between molecules produced internally (endogenous) and those introduced from an external source (exogenous). This compound is an ideal tracer for such studies. A notable application is in the study of DNA-protein crosslinks (DPCs), where exposure to isotopically labeled formaldehyde ([¹³CD₂]O) allows for the mass spectrometric differentiation of DPCs formed from the administered dose versus those formed from endogenous formaldehyde, a natural cellular metabolite.[8] This has profound implications for understanding the risks associated with formaldehyde exposure.[8]
-
Spectroscopic Studies: The deuteration of formaldehyde simplifies its vibrational and rotational spectra, aiding in fundamental spectroscopic investigations of molecular structure and dynamics.[7]
Data Presentation: Properties and Quantitative Parameters
For effective experimental design, a clear understanding of the physical and chemical properties of this compound and the quantitative aspects of its application is essential.
| Property | Value | Source |
| Chemical Formula | CD₂O | [9][10][11] |
| Molecular Weight | 32.04 g/mol | [10][11] |
| CAS Number | 1664-98-8 | [9][10][11] |
| Typical Purity | ≥98 atom % D | [10][11] |
| Typical Formulation | ~20% (w/w) solution in D₂O | [10][11] |
| Storage Conditions | +2°C to +8°C, protect from light | [10][11] |
| Application Parameter | Description | Typical Values | Source |
| Mass Shift in Dimethyl Labeling | The mass increase per primary amine upon reductive amination. "Light" uses CH₂O and NaBH₃CN, "Medium" uses CD₂O and NaBH₃CN, and "Heavy" can use ¹³CD₂O and NaBD₃CN. The mass difference between light and medium labels is 4 Da per dimethylated amine. | Light (CH₂O): +28 Da per dimethylation. Medium (CD₂O): +32 Da per dimethylation. Heavy (¹³CD₂O): +34 Da per dimethylation. A mass shift of at least 4 Da is recommended to avoid isotopic envelope overlap. | [2] |
| Kinetic Isotope Effect (KIE) | The ratio of the rate constant of the reaction with the light isotopologue (kH) to that with the heavy isotopologue (kD). A primary KIE is observed when the bond to the isotope is broken in the rate-determining step. | For deuterium substitution, primary KIEs (kH/kD) are typically in the range of 1 to 8. | [6] |
| Reagent Concentrations in Protocols | Typical concentrations of this compound and the reducing agent used in labeling protocols. | Dimethyl Labeling: 4% (v/v) formaldehyde solution, 260-520 mM sodium cyanoborohydride. DNA-Protein Crosslinking: Exposure concentrations are highly variable depending on the study design (e.g., in vitro cell culture vs. in vivo inhalation). | [12] |
Experimental Protocols
Protocol 1: Stable Isotope Dimethyl Labeling of Peptides for Quantitative Proteomics
This protocol describes the reductive amination of tryptic peptides for duplex quantitative analysis using light (CH₂O) and medium (CD₂O) labels.
Materials:
-
Lyophilized peptide samples (e.g., 25-50 µg per sample)
-
Labeling Buffer: 100 mM triethylammonium bicarbonate (TEAB), pH 8.5
-
Light Labeling Reagent: 4% (v/v) CH₂O in H₂O
-
Medium Labeling Reagent: 4% (v/v) CD₂O in D₂O
-
Reducing Agent: 0.6 M sodium cyanoborohydride (NaBH₃CN) in H₂O (prepare fresh)
-
Quenching Solution: 1% (w/v) ammonia solution or 5% (v/v) formic acid
-
C18 desalting spin tips
Procedure:
-
Peptide Reconstitution: Reconstitute two separate peptide samples ("light" and "medium") in 50 µL of Labeling Buffer.
-
Addition of Formaldehyde: To the "light" sample, add 4 µL of the Light Labeling Reagent. To the "medium" sample, add 4 µL of the Medium Labeling Reagent. Vortex briefly to mix.
-
Addition of Reducing Agent: Add 4 µL of the freshly prepared 0.6 M NaBH₃CN solution to each sample. Vortex immediately.
-
Incubation: Incubate the reactions at room temperature for 1 hour.
-
Quenching: Stop the reaction by adding 8 µL of the Quenching Solution to each tube. Vortex and incubate for 10 minutes. If using formic acid, the final pH should be ~2-3.
-
Sample Pooling: Combine the "light" and "medium" labeled samples into a single tube.
-
Desalting: Desalt the pooled sample using a C18 spin tip according to the manufacturer's protocol.
-
Analysis: Elute the labeled peptides and dry them in a vacuum centrifuge. Reconstitute in a suitable buffer (e.g., 0.1% formic acid) for LC-MS/MS analysis.
Protocol 2: General Approach for Distinguishing Endogenous vs. Exogenous DNA-Protein Crosslinks (DPCs)
This protocol outlines a generalized workflow for a cell-based assay to identify DPCs originating from an external source of this compound.
Materials:
-
Mammalian cell culture
-
This compound (CD₂O) solution
-
Cell lysis buffer (containing SDS)
-
Potassium chloride (KCl) solution
-
Nuclease enzymes (e.g., Benzonase)
-
Protease enzymes (e.g., Trypsin)
-
Isotope-labeled internal standards (e.g., synthetic peptides with known crosslinks)
-
LC-MS/MS system
Procedure:
-
Exposure: Treat mammalian cells with a defined concentration of this compound for a specified duration. A control group of cells should be cultured without CD₂O.
-
Cell Lysis: Harvest and lyse the cells in a high-SDS buffer to release cellular contents and denature proteins.
-
DPC Isolation (KCl-SDS Precipitation): Add KCl to the cell lysate. The formation of potassium dodecyl sulfate precipitates will trap large macromolecules, including proteins and any DNA covalently crosslinked to them. Centrifuge to pellet the DPCs.[8]
-
Washing: Thoroughly wash the pellet to remove non-crosslinked DNA, RNA, and other contaminants.
-
Nuclease and Protease Digestion: Resuspend the washed pellet and digest the DNA and protein components. First, treat with a nuclease to digest the DNA, leaving behind the protein-nucleic acid adducts. Subsequently, perform a standard proteomics workflow by reducing, alkylating, and digesting the proteins with trypsin.
-
Spiking of Internal Standard: Add a known amount of an isotope-labeled internal standard to the digested sample for absolute quantification.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by high-resolution LC-MS/MS.
-
Data Analysis: Search the mass spectrometry data for peptides with a mass modification corresponding to a deuterated methylene bridge crosslink. The presence of a CD₂-adduct identifies a peptide that was part of an exogenous DPC. Compare the signals from the CD₂O-treated and control groups to identify endogenous DPCs.
Protocol 3: Conceptual Workflow for Determining the Kinetic Isotope Effect (KIE)
This protocol describes a competitive experiment to measure the KIE for a reaction involving formaldehyde.
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the substrate that reacts with formaldehyde.
-
Competitive Labeling: Add an equimolar mixture of "light" formaldehyde (CH₂O) and "heavy" this compound (CD₂O) to the reaction.
-
Reaction Progression: Allow the reaction to proceed to a low to moderate level of conversion (typically <20%). It is critical not to let the reaction go to completion to avoid isotopic enrichment of the remaining starting material.
-
Quenching and Product Isolation: Stop the reaction and isolate the product(s) of interest.
-
Isotopic Ratio Analysis: Determine the ratio of the deuterated to non-deuterated product. This can be done using mass spectrometry (by comparing the intensity of the M and M+2 peaks) or NMR spectroscopy.
-
KIE Calculation: The KIE is calculated from the ratio of the products and the ratio of the starting materials. For a competitive experiment, the KIE can be approximated by the ratio of the non-deuterated product to the deuterated product, assuming the starting isotopic ratio was 1:1.
Mandatory Visualizations
Caption: Workflow for Stable Isotope Dimethyl Labeling (SIDL) in quantitative proteomics.
References
- 1. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application Note 38 â Stable Isotope Dimethyl Labeling [isotope.com]
- 3. ukisotope.com [ukisotope.com]
- 4. Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound | 1664-98-8 | Benchchem [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound|lookchem [lookchem.com]
- 10. Formaldehyde-Dâ (D, 98%) 20% w/w in DâO | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 11. Formaldehyde-dâ (D, 98%) ~20% w/w in DâO- Cambridge Isotope Laboratories, DLM-805-20 [isotope.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Formaldehyde-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of formaldehyde-d2 (CD₂O), a deuterated analogue of formaldehyde. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. The guide summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of pertinent chemical processes.
Physical and Chemical Properties
Formaldehyde-d2, also known as deuterated formaldehyde or dideuteriomethanone, is a stable isotope-labeled version of formaldehyde where the two hydrogen atoms are replaced with deuterium.[1] This isotopic substitution imparts a higher molecular weight and subtle differences in physicochemical properties compared to its non-deuterated counterpart, making it a valuable tool in various research applications, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1][2]
General Properties
Formaldehyde-d2 is a colorless substance with a pungent odor, similar to formaldehyde.[1] It is commonly supplied as a solution, typically 20% by weight in deuterated water (D₂O), as the pure monomeric form is a gas at room temperature and has a tendency to polymerize.[3][4][5][6] The polymeric form is a white solid.[2]
Quantitative Physical and Chemical Data
| Property | Value | Notes and Citations |
| Molecular Formula | CD₂O | [1][6][7] |
| Molecular Weight | 32.04 g/mol | |
| CAS Number | 1664-98-8 | [6] |
| Appearance | Colorless gas (monomer); Colorless liquid (solution); White solid (polymer) | [2][4] |
| Odor | Pungent, irritating | [1] |
| Boiling Point (pure) | -19 °C (-2 °F; 254 K) | Data for non-deuterated formaldehyde (CH₂O).[1][7] The boiling point of CD₂O is expected to be very similar. |
| Melting Point (pure) | -92 °C (-134 °F; 181 K) | Data for non-deuterated formaldehyde (CH₂O).[1][7] The melting point of CD₂O is expected to be very similar. The melting point of polymeric formaldehyde-d2 has been reported as 172-174 °C.[2] |
| Density (20% solution in D₂O) | ~0.7 g/cm³ | This value is for a 20 wt. % solution and not the pure compound.[6] |
| Flash Point (20% solution in D₂O) | -75.1 °C | This value is for a 20 wt. % solution.[6] |
| Isotopic Purity | Typically ≥98 atom % D | Commercially available formaldehyde-d2 solutions usually have a high degree of deuterium enrichment.[5] |
| Solubility | Soluble in water and acetone. | Data for non-deuterated formaldehyde.[7] Formaldehyde-d2 is expected to have similar solubility. |
Spectroscopic Properties
The primary utility of formaldehyde-d2 in research stems from its unique spectroscopic characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the absence of protons, formaldehyde-d2 is a useful "silent" molecule in ¹H NMR spectroscopy, making it an excellent solvent or reagent when studying non-deuterated analytes. In ¹³C NMR, the carbon atom in formaldehyde-d2 couples to the two deuterium atoms, resulting in a characteristic triplet of triplets in the spectrum.
Infrared (IR) Spectroscopy
The vibrational modes of formaldehyde-d2 are shifted to lower frequencies compared to formaldehyde due to the heavier mass of deuterium. This isotopic shift is a key feature in IR spectroscopic studies. The fundamental vibrational frequencies for D₂CO have been identified as: ν₁' = 2056.4 cm⁻¹, ν₂' = 1700 cm⁻¹, ν₃' = 2160.3 cm⁻¹, ν₄' = 1106.4 cm⁻¹, ν₅' = 990.2 cm⁻¹, and ν₆' = 938.0 cm⁻¹.[8]
Mass Spectrometry (MS)
In mass spectrometry, formaldehyde-d2 exhibits a molecular ion peak at m/z 32.04. Its fragmentation pattern can be used to probe reaction mechanisms and study the incorporation of the CD₂ group into other molecules. For example, in studies of formaldehyde-induced cross-linking, the 24 Da mass addition of a C₂D₄ unit serves as a clear indicator of the cross-linking reaction.
Experimental Protocols
Synthesis of Formaldehyde-d2
A common and effective method for the synthesis of formaldehyde-d2 on a molar scale involves the hydrolysis of methylene-d2 diacetate.[2] The overall yield from deuterated methylene bromide is approximately 50%, with a deuterium content of over 98%.[9][10]
Materials:
-
Methylene-d2 bromide (CD₂Br₂)
-
Potassium acetate (KOAc)
-
Acetic acid (HOAc)
-
Acetic anhydride
-
Ether
-
Water
Procedure:
-
Preparation of Methylene-d2 diacetate: A mixture of methylene-d2 bromide and 3-4 molar equivalents of potassium acetate is refluxed in acetic acid containing 5% acetic anhydride.
-
Isolation of Methylene-d2 diacetate: After the reaction is complete, the mixture is cooled, and ether is added to precipitate excess potassium acetate and potassium bromide. The solids are removed by filtration. The filtrate is then distilled under reduced pressure to remove ether, acetic acid, and acetic anhydride, yielding methylene-d2 diacetate. The deuterium content of the methylene group can be confirmed by NMR analysis to be >99%.[2]
-
Hydrolysis to Formaldehyde-d2: Methylene-d2 diacetate is hydrolyzed by heating with water. This reaction is rapid and gives a concentrated aqueous solution of formaldehyde-d2 in high yield (>80%).[2]
-
Isolation of Polymeric Formaldehyde-d2: The aqueous solution of formaldehyde-d2 is evaporated to dryness to obtain pure polymeric formaldehyde-d2 as a white solid.[2]
Quality Control: The isotopic purity of the final product can be verified by mass spectrometry and NMR spectroscopy. The chemical purity can be assessed by standard analytical techniques such as gas chromatography (after depolymerization) or by derivatization followed by analysis.
Visualizations
Synthesis Workflow of Formaldehyde-d2
The following diagram illustrates the key steps in the synthesis of formaldehyde-d2 from methylene-d2 bromide.
References
- 1. Formaldehyde - Wikipedia [en.wikipedia.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. 50-00-0 CAS MSDS (Formaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. Formaldehyde-dâ (D, 98%) ~20% w/w in DâO- Cambridge Isotope Laboratories, DLM-805-20 [isotope.com]
- 6. Formaldehyde-d2 solution, 20 wt. % in D2O | 1664-98-8 | FF75296 [biosynth.com]
- 7. byjus.com [byjus.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
An In-depth Technical Guide on the Rotational Constants and Molecular Geometry of CD₂O
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the rotational constants and molecular geometry of deuterated formaldehyde (CD₂O), a molecule of significant interest in spectroscopic and atmospheric research. The determination of these fundamental properties through microwave spectroscopy offers critical insights into its molecular structure and dynamics. This document outlines the experimental methodologies, presents key quantitative data, and illustrates the logical workflow from spectral analysis to the elucidation of molecular geometry.
Molecular Geometry of CD₂O
Deuterated formaldehyde, like its hydrogenated counterpart, possesses a trigonal planar geometry. The central carbon atom is double-bonded to an oxygen atom and single-bonded to two deuterium atoms. This arrangement results from the sp² hybridization of the carbon atom. The molecule is classified as a near-prolate asymmetric top rotor.
Molecular Structure Parameters
The precise determination of bond lengths and angles is crucial for a complete understanding of the molecule's structure. The equilibrium structure (rₑ) of formaldehyde has been extensively studied, and the structural parameters for CD₂O are derived from spectroscopic data.
| Parameter | Value |
| C=O Bond Length | 1.203 Å |
| C-D Bond Length | 1.100 Å |
| D-C-D Bond Angle | 116.5° |
Table 1: Experimentally determined molecular geometry of CD₂O.
Rotational Spectroscopy of CD₂O
Microwave spectroscopy is the primary experimental technique used to determine the rotational constants and, subsequently, the molecular geometry of CD₂O. This method relies on the absorption of microwave radiation by the molecule, which induces transitions between quantized rotational energy levels.
Experimental Protocol
A detailed experimental protocol for the microwave spectroscopy of CD₂O involves the following key steps:
-
Sample Preparation: Gaseous CD₂O is typically produced by the pyrolysis of its solid polymer, paraformaldehyde-d₂. This process involves heating the paraformaldehyde-d₂ in a vacuum, causing it to depolymerize into gaseous monomeric CD₂O.
-
Microwave Spectrometer: The gaseous sample is introduced into the sample cell of a microwave spectrometer, which is maintained at a low pressure (typically a few mTorr) to minimize collisional broadening of the spectral lines. A common type of spectrometer used for such studies is a Stark-modulated spectrometer, which aids in the identification of rotational transitions.
-
Data Acquisition: The spectrometer scans a range of microwave frequencies, and the absorption of radiation by the sample is detected. The resulting spectrum consists of a series of sharp absorption lines, each corresponding to a specific rotational transition.
-
Spectral Analysis: The frequencies of the observed rotational transitions are meticulously measured and assigned to specific quantum number changes (J, Kₐ, Kₑ). This assignment is often guided by theoretical predictions of the rotational spectrum based on an assumed molecular geometry.
-
Fitting to a Hamiltonian: The assigned transition frequencies are then fit to a rotational Hamiltonian, typically using a least-squares method. For an asymmetric top molecule like CD₂O, the Watson S-reduced Hamiltonian is commonly employed. This fitting process yields the precise values of the rotational constants (A, B, and C) and the centrifugal distortion constants.
Rotational and Centrifugal Distortion Constants
The rotational constants are inversely proportional to the moments of inertia of the molecule about its principal axes. Centrifugal distortion constants account for the slight stretching of the molecule as it rotates.
| Constant | Value (MHz) |
| Rotational Constants | |
| A | 185,830 |
| B | 38,835.9 |
| C | 32,135.7 |
| Centrifugal Distortion Constants | |
| ΔJ | 0.0435 |
| ΔJK | -0.669 |
| ΔK | 8.35 |
| δJ | 0.00787 |
| δK | 0.150 |
Table 2: Rotational and centrifugal distortion constants for the ground vibrational state of CD₂O.
From Rotational Constants to Molecular Geometry
The experimentally determined rotational constants are fundamental to deriving the precise molecular geometry of CD₂O. The relationship between these two sets of properties is well-established and forms the core of molecular structure determination via spectroscopy.
The logical workflow to determine the molecular geometry from the rotational constants is as follows:
Figure 1: Logical workflow for determining molecular geometry from rotational constants.
Experimental Workflow Visualization
The overall experimental process, from sample preparation to the final data analysis, can be visualized as a sequential workflow.
Figure 2: Experimental workflow for the analysis of CD₂O.
This in-depth guide provides the essential data and methodologies for understanding the rotational properties and molecular structure of deuterated formaldehyde. The presented information is critical for researchers in fields ranging from physical chemistry and molecular physics to astrophysics and atmospheric science, where the spectroscopic signatures of molecules are of paramount importance.
Dideuteriomethanone (CAS 1664-98-8): A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dideuteriomethanone, also known as deuterated formaldehyde or formaldehyde-d2, is a stable isotope-labeled form of formaldehyde with the chemical formula CD₂O. With the CAS number 1664-98-8, this compound has become an invaluable tool in various scientific disciplines, including proteomics, mechanistic studies, and atmospheric chemistry. Its utility stems from the mass difference between deuterium and protium, which allows for sensitive detection and quantification in mass spectrometry-based applications and provides insights into reaction mechanisms through the kinetic isotope effect. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characterization, and key applications of this compound, with a focus on its use in quantitative proteomics.
Physicochemical Properties
This compound is a colorless compound, often supplied as a solution in deuterium oxide (D₂O) or water (H₂O), typically at a concentration of 20% w/w.[1][2][3] While it shares many properties with its non-deuterated counterpart, the presence of deuterium atoms leads to slight differences in its physical characteristics.
| Property | Value | Source |
| Molecular Formula | CD₂O | [4] |
| Molecular Weight | 32.04 g/mol | [1][4] |
| CAS Number | 1664-98-8 | [4] |
| Appearance | Colorless liquid (as a solution) | [5] |
| Isotopic Purity | Typically ≥98 atom % D |
Note: Due to its reactive nature and tendency to polymerize, properties like boiling and melting points are not typically reported for the isolated monomer but rather for its solutions.
Synthesis
The synthesis of this compound generally involves the use of deuterated reagents to introduce deuterium atoms into a formaldehyde precursor. A common method is the oxidation of deuterated methanol (CD₃OD). Another approach involves the reduction of a suitable carbonyl compound with a deuterated reducing agent, followed by oxidation to the aldehyde. The primary goal of any synthetic route is to achieve high isotopic enrichment and chemical purity.
Spectroscopic Data
The characterization of this compound relies heavily on spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR: The most informative NMR technique for this compound is ¹³C NMR. The carbon atom, being directly bonded to two deuterium atoms, exhibits a characteristic splitting pattern. Due to the spin (I=1) of the deuterium nucleus, the carbon signal is split into a quintet (a 1:2:3:2:1 pattern) by coupling to the two deuterium atoms. The typical chemical shift for the carbonyl carbon in formaldehyde and its derivatives is in the downfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is distinct from that of formaldehyde due to the heavier mass of the deuterium atoms. The vibrational frequencies of the C-D bonds are at lower wavenumbers compared to the C-H bonds in formaldehyde. Key vibrational modes include the C=O stretch and various C-D bending and stretching modes.[6][7]
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and assessing the isotopic purity of this compound. The molecular ion peak will appear at an m/z corresponding to the mass of the deuterated molecule (approximately 32.04 Da). The fragmentation pattern can also be analyzed to confirm the structure.
Experimental Protocol: Quantitative Proteomics via Stable Isotope Dimethyl Labeling
One of the most significant applications of this compound is in quantitative proteomics, specifically through a technique called stable isotope dimethyl labeling (SIDL).[8] This method allows for the relative quantification of proteins in different samples. The following is a generalized protocol for this application.[9][10][11]
Objective: To relatively quantify proteins between two different cell lysates (e.g., control vs. treated).
Materials:
-
This compound (CD₂O) solution (heavy label)
-
Formaldehyde (CH₂O) solution (light label)
-
Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB)
-
Ammonium bicarbonate buffer
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (proteomics grade)
-
Quenching solution (e.g., ammonia or glycine)
-
C18 solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Methodology:
-
Protein Extraction and Digestion:
-
Lyse cells from control and treated samples to extract proteins.
-
Quantify protein concentration using a standard assay (e.g., BCA).
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.
-
Digest proteins into peptides overnight using trypsin.
-
-
Stable Isotope Dimethyl Labeling:
-
Desalt the peptide samples using C18 SPE cartridges.
-
To the control peptide sample, add the "light" formaldehyde (CH₂O) solution and the reducing agent (e.g., NaBH₃CN).
-
To the treated peptide sample, add the "heavy" this compound (CD₂O) solution and the reducing agent.
-
Allow the labeling reaction to proceed at room temperature. The reaction results in the dimethylation of the N-terminus of each peptide and the ε-amino group of lysine residues.
-
Quench the reaction by adding the quenching solution.
-
-
Sample Mixing and Analysis:
-
Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.
-
Desalt the mixed sample again using a C18 SPE cartridge.
-
Analyze the sample by LC-MS/MS. The mass spectrometer will detect pairs of peptide peaks separated by a specific mass difference corresponding to the isotopic labels. The ratio of the peak intensities for each pair reflects the relative abundance of that peptide (and thus its parent protein) in the original samples.
-
Visualization
Below is a Graphviz diagram illustrating the experimental workflow for stable isotope dimethyl labeling in quantitative proteomics.
Caption: Workflow for Quantitative Proteomics using Stable Isotope Dimethyl Labeling.
Conclusion
This compound is a versatile and powerful tool for modern scientific research. Its primary application in stable isotope dimethyl labeling has revolutionized quantitative proteomics by providing a cost-effective and reliable method for comparing protein abundances. The continued development of methodologies and instrumentation will likely expand the applications of this compound and other stable isotope-labeled compounds in drug discovery, diagnostics, and fundamental biological research.
References
- 1. Formaldehyde-Dâ (D, 98%) 20% w/w in DâO | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. Formaldehyde-dâ (D, 98%) ~20% w/w in DâO- Cambridge Isotope Laboratories, DLM-805-20 [isotope.com]
- 3. Formaldehyde-d2 solution, 20 wt. % in D2O | 1664-98-8 | FF75296 [biosynth.com]
- 4. scbt.com [scbt.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. Infrared band intensities of formaldehyde and formaldehyde‐d2 | Semantic Scholar [semanticscholar.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. ckisotopes.com [ckisotopes.com]
- 9. Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Feasibility of Utilizing Stable-Isotope Dimethyl Labeling in Liquid Chromatography–Tandem Mass Spectrometry-Based Determination for Food Allergens—Case of Kiwifruit [mdpi.com]
Isotopic variants of formaldehyde in chemical sciences
An In-depth Technical Guide to the Isotopic Variants of Formaldehyde in the Chemical Sciences
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formaldehyde (CH₂O), the simplest aldehyde, is a cornerstone chemical species with profound implications across various scientific disciplines. While its roles as a biological fixative, industrial precursor, and environmental factor are well-documented, the nuanced applications of its isotopic variants (isotopologues) offer powerful tools for advanced research. Isotopically labeled formaldehyde, where hydrogen or carbon atoms are replaced with their heavier, stable isotopes (Deuterium [D], Carbon-13 [¹³C]), serves as a precision tool for elucidating complex chemical and biological mechanisms.
In drug discovery and development, these variants are invaluable for absorption, distribution, metabolism, and excretion (ADME) studies, quantitative proteomics, and mechanistic toxicology.[1][2] By tracing the metabolic fate of a ¹³C-labeled methyl group or leveraging the kinetic isotope effect of a C-D bond, researchers can gain unprecedented insights into drug efficacy, off-target effects, and endogenous cellular processes. This guide provides a technical overview of the core properties, synthesis, and key applications of formaldehyde's isotopic variants, complete with detailed experimental protocols and workflow visualizations.
Core Properties of Formaldehyde Isotopologues
The physical and spectroscopic properties of formaldehyde are subtly altered by isotopic substitution. These differences, particularly in mass, vibrational frequencies, and rotational constants, form the basis for their detection and utility in experimental science.
Physical Properties
The change in molecular weight upon isotopic substitution is the most fundamental difference, enabling mass spectrometry to easily distinguish between isotopologues.
| Isotopologue | Formula | Molecular Weight ( g/mol ) |
| Formaldehyde | H₂¹²CO | 30.0260[3][4][5] |
| Formaldehyde-¹³C | H₂¹³CO | 31.0294 |
| Formaldehyde-d₁ | HD¹²CO | 31.0319 |
| Formaldehyde-d₂ | D₂¹²CO | 32.0378 |
| Formaldehyde-¹³C,d₂ | D₂¹³CO | 33.0412 |
Spectroscopic Properties
Isotopic substitution significantly impacts the vibrational and rotational spectra of formaldehyde. Heavier isotopes lead to lower vibrational frequencies and altered rotational constants, which can be precisely measured.
Table 2: Fundamental Vibrational Frequencies (cm⁻¹) of Formaldehyde Isotopologues
| Mode | Symmetry | H₂CO[3][6] | HDCO[6] | D₂CO[6] | Description |
|---|---|---|---|---|---|
| ν₁ | a₁ | 2782.5 | 2845 | 2055.8 | Symmetric CH₂/CD₂ Stretch |
| ν₂ | a₁ | 1746.0 | 1724.5 | 1700.0 | C=O Stretch |
| ν₃ | a₁ | 1500.2 | 1400 | 1105.7 | CH₂/CD₂ Scissoring |
| ν₄ | b₁ | 1167.3 | 1059 | 938.0 | Out-of-Plane Bend |
| ν₅ | b₂ | 2843.4 | 2120 | 2159.7 | Asymmetric CH₂/CD₂ Stretch |
| ν₆ | b₂ | 1249.1 | 1028.5 | 989.2 | CH₂/CD₂ Rocking |
Table 3: Ground State Rotational Constants (GHz) of Formaldehyde Isotopologues
| Constant | H₂CO | HDCO | D₂CO |
|---|---|---|---|
| A | 281.970 | 218.472 | 180.200 |
| B | 38.834 | 34.646 | 31.644 |
| C | 34.004 | 29.811 | 27.659 |
Synthesis of Isotopically Labeled Formaldehyde
The preparation of high-purity isotopic variants is crucial for their application. The synthesis of formaldehyde-d₂ (D₂CO) is a common requirement and can be achieved through a robust multi-step process.
Experimental Protocol: Synthesis of Formaldehyde-d₂ (D₂CO)
This protocol is adapted from the molar-scale synthesis developed by Atkinson et al. and provides a reliable method for producing D₂CO from commercially available starting materials.[7][8]
Step 1: Deuteration of Methylene Bromide (CH₂Br₂) to Methylene-d₂ Bromide (CD₂Br₂)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methylene bromide (CH₂Br₂, 1 mole) and a 10% solution of sodium deuteroxide (NaOD) in deuterium oxide (D₂O) (210 g).
-
Exchange Reaction: Stir and reflux the mixture for 24 hours. The deuterium from D₂O will exchange with the protons on the methylene bromide.
-
Workup & Purification: After cooling, separate the organic layer. To drive the exchange to completion, conduct several subsequent exchanges with fresh, smaller portions of 10% NaOD in D₂O.
-
Distillation: Distill the final organic layer through a short Vigreux column. Collect the water-methylene-d₂ bromide azeotrope first, followed by the pure, dry methylene-d₂ bromide. Dry the azeotropic fraction over phosphorus pentoxide (P₂O₅) and combine it with the main product. The yield is typically around 60-65%.
-
Verification: Confirm the isotopic purity (typically >98 atom % D) using Nuclear Magnetic Resonance (NMR) and mass spectrometry.[7]
Step 2: Synthesis of Methylene-d₂ Diacetate (CD₂(OAc)₂)
-
Reaction Setup: In a flask fitted with a reflux condenser, combine the prepared methylene-d₂ bromide (CD₂Br₂, 1 mole), anhydrous potassium acetate (3-4 moles), and glacial acetic acid containing 5% acetic anhydride.
-
Acetylation: Reflux the mixture until the reaction is complete (monitor by GC).
-
Workup & Purification: After cooling, filter the mixture to remove potassium bromide. Dilute the filtrate with ether to precipitate any remaining salts and filter again. Distill the filtrate to remove ether and excess acetic acid. Finally, distill the product under reduced pressure to obtain pure methylene-d₂ diacetate.
Step 3: Hydrolysis to Formaldehyde-d₂ (CD₂O)
-
Hydrolysis: Carefully hydrolyze the methylene-d₂ diacetate with a suitable acidic or basic catalyst in an appropriate solvent system. This step rapidly yields a concentrated solution of formaldehyde-d₂.[7]
-
Isolation: As the resulting solution contains only volatile materials, evaporate the solvent to obtain pure, polymeric formaldehyde-d₂ (paraformaldehyde-d₂). This can be gently heated to depolymerize back to the monomeric gas as needed for experiments.
Applications in Research and Drug Development
Isotopic variants of formaldehyde are powerful probes in a variety of advanced applications, from quantifying proteome-wide changes to elucidating mechanisms of toxicity.
Quantitative Proteomics via Reductive Dimethylation (ReDi)
Stable isotope labeling using formaldehyde is a robust and cost-effective method for relative and absolute protein quantification in complex biological samples. The "ReDi" or reductive amination method uses light (CH₂O) and heavy (CD₂O and/or ¹³CH₂O) formaldehyde to differentially label primary amines (the N-terminus and lysine side chains) in peptides from different samples.[9]
-
Protein Extraction and Digestion: Extract proteins from two distinct cell or tissue samples (e.g., control vs. drug-treated). Digest the proteins into peptides using a protease like trypsin.
-
Isotopic Labeling:
-
Label the "control" peptide sample with light formaldehyde (CH₂O) and a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN).
-
Label the "treated" peptide sample with heavy formaldehyde (e.g., CD₂O) and the same reducing agent. This adds a +4 Da mass shift per primary amine compared to the light-labeled peptides.
-
-
Sample Combination and Fractionation: Combine the light- and heavy-labeled peptide samples in a 1:1 ratio. Fractionate the mixed sample using techniques like basic pH reversed-phase (BPRP) chromatography to reduce complexity.[9]
-
LC-MS/MS Analysis: Analyze the fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: In the mass spectrometer, each peptide will appear as a pair of peaks separated by a known mass difference. The relative abundance of the protein is determined by comparing the peak areas of the light- and heavy-labeled versions of its constituent peptides.[9]
Caption: Workflow for quantitative proteomics using reductive dimethylation.
Distinguishing Endogenous vs. Exogenous Formaldehyde-Induced DNA Damage
Formaldehyde is both an environmental toxin and an endogenously produced metabolite. Distinguishing the DNA damage (e.g., DNA-protein crosslinks, DPCs) caused by external exposure versus internal metabolism is a critical toxicological question. Using doubly labeled formaldehyde ([¹³CD₂]-formaldehyde) allows for the precise differentiation of these two sources.
This workflow is based on studies where animals are exposed to isotopically labeled formaldehyde to trace the origin of DPCs in various tissues.
-
Exposure: Expose an animal model to [¹³CD₂]-formaldehyde via a relevant route (e.g., inhalation). Endogenous formaldehyde remains unlabeled (¹²CH₂O).
-
Tissue Harvesting and DPC Isolation: Harvest tissues of interest (e.g., nasal tissue as a direct contact site, and bone marrow as a distant site). Isolate the DPCs from the tissue homogenates.
-
Enzymatic Digestion: Digest the isolated DPCs with a cocktail of nucleases and proteases. This breaks down the DNA and protein components into their constituent nucleosides and amino acids, leaving the crosslink intact (e.g., a deoxyguanosine-cysteine crosslink).
-
LC-MS/MS Quantification: Use ultrasensitive nano-LC/MS-MS to quantify the two forms of the DPC adduct:
-
Endogenous DPC: Unlabeled adduct (from ¹²CH₂O).
-
Exogenous DPC: Labeled adduct (from [¹³CD₂]-formaldehyde), which will have a distinct, higher mass.
-
-
Data Interpretation: The relative amounts of the unlabeled and labeled DPCs reveal the contribution of endogenous and exogenous formaldehyde to the total DNA damage in a specific tissue.
References
- 1. researchgate.net [researchgate.net]
- 2. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 3. Formaldehyde [webbook.nist.gov]
- 4. Formaldehyde [webbook.nist.gov]
- 5. Formaldehyde [webbook.nist.gov]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Quantitative proteomics using reductive dimethylation for stable isotope labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Dideuteriomethanone in Elucidating Reaction Mechanisms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the pivotal role of dideuteriomethanone (CD₂O), a deuterated isotopologue of formaldehyde, in the elucidation of complex chemical reaction mechanisms. Through the lens of the kinetic isotope effect (KIE), this document provides a comprehensive overview of how isotopic substitution of hydrogen with deuterium in the methanone structure offers profound insights into reaction pathways, transition states, and rate-determining steps. This guide is intended to be a valuable resource for researchers in organic chemistry, biochemistry, and drug development, providing both theoretical understanding and practical experimental details.
The Kinetic Isotope Effect: A Powerful Mechanistic Probe
The substitution of an atom with its heavier isotope can lead to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE).[1] This effect is particularly pronounced when hydrogen (¹H) is replaced by deuterium (²H or D) due to the significant mass difference (approximately 100%). The KIE is expressed as the ratio of the rate constant of the reaction with the lighter isotope (kH) to that with the heavier isotope (kD).
A primary KIE (typically kH/kD > 1) is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. The magnitude of the primary KIE can provide information about the transition state of this step. A smaller or non-existent KIE (kH/kD ≈ 1) suggests that the bond to the isotope is not significantly involved in the rate-determining step.
Applications of this compound in Mechanistic Studies
This compound serves as an invaluable tool for mechanistic investigations across various fields of chemistry. By comparing the reaction rates and products of reactions involving formaldehyde (CH₂O) with those of this compound, researchers can deduce critical details about reaction pathways.
Elucidating Photochemical Reaction Mechanisms
The photolysis of formaldehyde is a crucial process in atmospheric chemistry. Studies using this compound have been instrumental in understanding the different photochemical pathways. Formaldehyde has two main photolysis channels: a molecular channel that produces hydrogen and carbon monoxide, and a radical channel that produces a formyl radical and a hydrogen atom.
A study conducted in the SAPHIR atmospheric simulation chamber investigated the isotope effect in the formation of H₂ from the photolysis of formaldehyde.[2][3][4][5][6] By analyzing the isotopic composition of the H₂ produced from the photolysis of a mixture containing HCHO and HCDO, a kinetic isotope effect for the molecular channel (KIEmol) was determined.
Data Presentation: Kinetic Isotope Effect in Formaldehyde Photolysis
| Reaction Channel | Isotopologue Reactants | Measured KIE (kH/kD) | Significance |
| Molecular Photolysis | HCHO vs. HCDO | 1.63 (+0.038 / -0.046)[2][4] | Indicates that the C-H(D) bond is involved in the transition state of the molecular hydrogen formation channel. |
This quantitative data is crucial for atmospheric models that predict hydrogen production from formaldehyde photolysis.
Experimental Workflow: Photolysis of Formaldehyde in an Atmospheric Simulation Chamber
Below is a generalized workflow for an experiment to determine the KIE in formaldehyde photolysis, based on the principles described in the SAPHIR chamber study.[2]
References
- 1. 13C and (2)H kinetic isotope effects and the mechanism of Lewis acid-catalyzed ene reactions of formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Isotope effect in the formation of H2 from H2CO studied at the atmospheric simulation chamber SAPHIR [dspace.library.uu.nl]
- 4. ACP - Isotope effect in the formation of H2 from H2CO studied at the atmospheric simulation chamber SAPHIR [acp.copernicus.org]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. researchgate.net [researchgate.net]
Spectroscopic Properties of Deuterated Formaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of deuterated formaldehyde, specifically dideuterated formaldehyde (D₂CO) and monodeuterated formaldehyde (HDCO). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biochemical pathways to serve as a vital resource for researchers in spectroscopy, atmospheric science, and drug development.
Introduction
Formaldehyde, the simplest aldehyde, plays a significant role in various chemical and biological processes. Its deuterated isotopologues, D₂CO and HDCO, are of particular interest in spectroscopic studies. The substitution of hydrogen with deuterium atoms alters the molecule's moments of inertia and vibrational frequencies, providing a sensitive probe for investigating molecular structure, dynamics, and reaction mechanisms. Understanding these properties is crucial for applications ranging from astrophysical observations to the study of metabolic pathways and the design of novel therapeutics.
Quantitative Spectroscopic Data
The following tables summarize the key spectroscopic constants for D₂CO and HDCO, providing a convenient reference for quantitative analysis.
Rotational Spectroscopy Data
The rotational spectra of D₂CO and HDCO have been extensively studied using microwave spectroscopy. The ground state rotational constants, determined by fitting the measured transition frequencies to a standard Watson-type Hamiltonian, are presented in Table 1. These constants are essential for predicting rotational transitions and for the precise determination of molecular geometry.[1]
Table 1: Ground State Rotational and Centrifugal Distortion Constants of D₂CO and HDCO (in MHz) [1]
| Constant | D₂CO | HDCO |
| A | 195034.45 | 239062.9 |
| B | 34563.89 | 36329.15 |
| C | 29193.31 | 31548.91 |
| Δ_J_ | 0.0321 | 0.0354 |
| Δ_JK_ | 0.812 | 0.763 |
| Δ_K_ | 4.88 | 7.91 |
| δ_J_ | 0.0075 | 0.0089 |
| δ_K_ | 0.231 | 0.298 |
Vibrational Spectroscopy Data
The fundamental vibrational frequencies of D₂CO and HDCO have been determined from infrared and Raman spectroscopy. These frequencies correspond to the different normal modes of vibration of the molecules. The values are compiled in Table 2.[2][3][4][5]
Table 2: Fundamental Vibrational Frequencies of D₂CO and HDCO (in cm⁻¹) [2][3][4][5]
| Mode | Symmetry | Approximate Description | D₂CO Frequency (cm⁻¹) | HDCO Frequency (cm⁻¹) |
| ν₁ | a₁ | Symmetric CD₂/CHD stretch | 2056 | 2110 |
| ν₂ | a₁ | C=O stretch | 1675 | 1724 |
| ν₃ | a₁ | CD₂/CHD scissoring | 1106 | 1285 |
| ν₄ | b₁ | Out-of-plane bend | 938 | 1059 |
| ν₅ | b₂ | Asymmetric CD₂/CHD stretch | 2160 | 2844 |
| ν₆ | b₂ | CD₂/CHD rock | 989 | 1028 |
Electronic Spectroscopy Data
Experimental Protocols
The following sections outline generalized experimental protocols for the spectroscopic analysis of deuterated formaldehyde.
Microwave Spectroscopy
Microwave spectroscopy is a high-resolution technique used to measure the rotational transitions of molecules in the gas phase, providing highly accurate rotational constants.[9]
Objective: To obtain the rotational spectrum of D₂CO or HDCO and determine its rotational constants.
Methodology:
-
Sample Preparation: Gaseous deuterated formaldehyde is introduced into a high-vacuum sample cell. The pressure is typically kept very low (a few millitorr) to minimize pressure broadening of the spectral lines.
-
Microwave Generation and Transmission: A monochromatic microwave radiation source (e.g., a klystron or a solid-state Gunn diode) is swept over a range of frequencies. This radiation is passed through the sample cell.
-
Detection: A detector, such as a crystal diode detector, measures the intensity of the microwave radiation that passes through the sample.
-
Signal Processing: When the frequency of the microwave radiation matches the energy difference between two rotational levels of the molecule, the radiation is absorbed, resulting in a decrease in the detected signal. The absorption signal is typically modulated (e.g., using Stark modulation) and detected with a phase-sensitive detector to improve the signal-to-noise ratio.
-
Data Analysis: The frequencies of the absorption lines are measured with high precision. These frequencies are then assigned to specific rotational transitions (J, Kₐ, Kₑ → J', K'ₐ, K'ₑ). The assigned transition frequencies are fitted to a rotational Hamiltonian to determine the rotational constants (A, B, C) and centrifugal distortion constants.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the vibrational transitions of molecules and is a powerful tool for identifying functional groups and determining molecular structure.[10][11][12]
Objective: To obtain the infrared absorption spectrum of gaseous D₂CO or HDCO and identify its fundamental vibrational frequencies.
Methodology:
-
Sample Preparation: The gaseous deuterated formaldehyde sample is introduced into a gas cell with infrared-transparent windows (e.g., KBr or ZnSe). The path length of the cell can be varied to optimize the absorption signal.
-
FTIR Spectrometer Setup:
-
An infrared source (e.g., a Globar) provides broadband infrared radiation.
-
The radiation is directed into a Michelson interferometer, which modulates the light.
-
The modulated beam passes through the gas cell containing the sample.
-
The transmitted light is detected by an infrared detector (e.g., MCT - Mercury Cadmium Telluride).
-
-
Data Acquisition: The detector measures an interferogram, which is the intensity of the light as a function of the optical path difference in the interferometer. A background interferogram is also collected with the gas cell evacuated or filled with a non-absorbing gas like nitrogen.
-
Data Processing: The sample and background interferograms are subjected to a Fourier transform to obtain the single-beam sample and background spectra, respectively. The ratio of the sample spectrum to the background spectrum yields the transmittance spectrum, which is then converted to an absorbance spectrum.
-
Spectral Analysis: The absorption bands in the spectrum are assigned to the corresponding vibrational modes of the molecule. The peak positions provide the vibrational frequencies.
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions in a molecule.[13][14]
Objective: To measure the UV-visible absorption spectrum of gaseous D₂CO or HDCO.
Methodology:
-
Sample Preparation: The gaseous sample of deuterated formaldehyde is introduced into a gas-tight cuvette made of a UV-transparent material (e.g., quartz).
-
Spectrophotometer Setup:
-
A light source provides broadband radiation in the UV and visible regions (e.g., a deuterium lamp for UV and a tungsten-halogen lamp for visible).
-
A monochromator (e.g., a diffraction grating) selects a narrow wavelength band of light to pass through the sample.
-
The wavelength is scanned over the desired range.
-
-
Data Acquisition: A detector (e.g., a photomultiplier tube or a photodiode array) measures the intensity of the light transmitted through the sample (I) and through a reference cuvette (I₀) containing no sample or a non-absorbing gas.
-
Data Processing: The absorbance (A) is calculated as A = -log(I/I₀). The instrument plots absorbance as a function of wavelength.
-
Spectral Analysis: The resulting spectrum is analyzed to identify the wavelengths of maximum absorption (λₘₐₓ), which correspond to electronic transitions. The intensity of the absorption is related to the molar absorptivity and the transition probability.
Visualizations of Relevant Pathways
Formaldehyde is not only a subject of spectroscopic interest but also a key molecule in biological systems, known for both its metabolic roles and its toxicity. The following diagrams, rendered in Graphviz DOT language, illustrate these pathways.
Metabolic Pathway of Formaldehyde
Formaldehyde is an intermediate in one-carbon metabolism. It can be detoxified or utilized in various biosynthetic pathways. This diagram outlines the major routes of formaldehyde metabolism.
References
- 1. The Ground State Rotational Spectra of HDCO and D2CO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. srd.nist.gov [srd.nist.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Transition dipole moment - Wikipedia [en.wikipedia.org]
- 7. huntresearchgroup.org.uk [huntresearchgroup.org.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Measuring and analyzing the microwave spectra to determine the molecular structure | Sophia University [sophia.ac.jp]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. epa.gov [epa.gov]
- 12. dcl-europe.com [dcl-europe.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol: Dideuteriomethanone for Protein Quantification in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling coupled with mass spectrometry has become an indispensable tool for quantitative proteomics, enabling the accurate determination of relative protein abundance between different biological samples. One robust and cost-effective chemical labeling method is reductive dimethylation, which utilizes formaldehyde to label the N-terminus of peptides and the ε-amino group of lysine residues.[1][2][3] This technique, often referred to as ReDi labeling, employs dideuteriomethanone (heavy formaldehyde, DCDO) and its light counterpart (HCHO) to introduce a mass difference that can be readily detected by a mass spectrometer.[1][4] The labeling reaction is rapid, typically completing in under five minutes, and proceeds without detectable byproducts.[2][5] This application note provides a detailed protocol for using this compound in quantitative proteomics workflows and showcases its application in studying signaling pathways relevant to drug development.
The core principle of this method involves the reductive amination of primary amines in peptides.[3] Formaldehyde reacts with these amines to form a Schiff base, which is then reduced by a reducing agent like sodium cyanoborohydride to form a stable dimethylamino group.[3][4] By using this compound for one sample and regular formaldehyde for a comparator sample, a mass difference of 4 Daltons per labeled amine is introduced, allowing for the relative quantification of peptides and, by extension, their parent proteins when analyzed by LC-MS/MS.[2]
Application: Investigating the TGF-β Signaling Pathway in Cancer Metastasis
The transforming growth factor-beta (TGF-β) signaling pathway plays a crucial role in numerous cellular processes, and its dysregulation is frequently implicated in cancer progression and metastasis. To investigate the effects of inhibiting this pathway, a quantitative proteomics study can be performed on lung metastases from a mouse model of mammary cancer. In such a study, one group of mice is treated with a TGF-β receptor kinase inhibitor (e.g., SB-431542), while a control group receives a vehicle.[2]
Protein lysates from the lung metastases of both groups are then subjected to the reductive dimethylation workflow. The peptides from the inhibitor-treated group are labeled with this compound (heavy label), and the peptides from the control group are labeled with formaldehyde (light label). The samples are then mixed and analyzed by LC-MS/MS. The resulting data allows for the identification and quantification of thousands of proteins, revealing those that are differentially expressed as a result of TGF-β pathway inhibition.[2] This information can help identify novel therapeutic targets and biomarkers associated with metastasis.[2]
Experimental Workflow
The overall experimental workflow for quantitative proteomics using this compound is depicted below.
Caption: General workflow for quantitative proteomics using this compound.
Detailed Experimental Protocols
Protein Extraction, Reduction, and Alkylation
This protocol is for the initial preparation of protein lysates from cell or tissue samples.
-
Lysis: Homogenize cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Reduction: Take a defined amount of protein (e.g., 100 µg) from each sample. Add dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 60°C for 30 minutes.[6]
-
Alkylation: Cool the samples to room temperature. Add iodoacetamide (IAM) to a final concentration of 20 mM. Incubate for 45 minutes at room temperature in the dark.[4][7]
-
Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 5 mM.[4]
In-Solution Tryptic Digestion
-
Buffer Exchange: Dilute the protein samples at least four-fold with 50 mM ammonium bicarbonate to reduce the concentration of any denaturants.
-
Digestion: Add sequencing-grade modified trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubation: Incubate the samples overnight at 37°C.
-
Stopping the Reaction: Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalting: Desalt the peptide mixtures using a C18 solid-phase extraction (SPE) column. Elute the peptides and dry them completely using a vacuum centrifuge.
Reductive Dimethylation with this compound
-
Reconstitution: Reconstitute the dried peptide pellets in 100 µL of a suitable buffer, such as 100 mM triethylammonium bicarbonate (TEAB).
-
Labeling Reagents:
-
Light Labeling Solution: 4% (v/v) formaldehyde (HCHO) in water.
-
Heavy Labeling Solution: 4% (v/v) this compound (DCDO) in water.
-
Reducing Agent: 0.6 M sodium cyanoborohydride (NaBH₃CN) in water (prepare fresh).
-
-
Labeling Reaction:
-
To the control sample, add 4 µL of the light labeling solution.
-
To the experimental sample, add 4 µL of the heavy labeling solution.
-
Vortex briefly and spin down.
-
Add 4 µL of the reducing agent to each tube.
-
-
Incubation: Incubate the reactions for 10 minutes at room temperature.
-
Quenching: Stop the reaction by adding 16 µL of 1% (w/v) ammonium hydroxide or a similar quenching agent.
-
Acidification: Acidify the samples by adding 8 µL of 5% formic acid.
Sample Cleanup and Fractionation
-
Mixing: Combine the light- and heavy-labeled samples in a 1:1 ratio.
-
Desalting: Desalt the mixed peptide sample using a C18 SPE column as described previously. Dry the sample completely.
-
Fractionation (Optional but Recommended): For complex samples, fractionation is recommended to increase proteome coverage.[4] Basic pH reversed-phase (BPRP) chromatography is a common method.[4]
-
Resuspend the peptide mixture in the BPRP mobile phase A.
-
Separate the peptides on a C18 column using a gradient of increasing acetonitrile concentration at a basic pH (e.g., pH 8 with ammonium bicarbonate).[4]
-
Collect fractions and then concatenate them into a smaller number of final fractions for analysis.
-
Dry each fraction in a vacuum centrifuge.
-
LC-MS/MS Analysis and Data Processing
-
Analysis: Reconstitute each fraction in a suitable buffer for mass spectrometry (e.g., 0.1% formic acid in water) and analyze using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
Data Acquisition: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, acquiring MS1 scans followed by MS2 scans of the most abundant precursor ions.
-
Data Analysis: Process the raw data using a suitable software package (e.g., MaxQuant, Proteome Discoverer). Search the MS/MS spectra against a relevant protein database.
-
Quantification: The relative abundance of proteins is quantified by comparing the ion chromatogram peak areas of the heavy and light labeled versions of the constituent peptides.[1]
Signaling Pathway Visualization
The TGF-β signaling pathway is a key regulator of cellular processes. A simplified representation of this pathway, highlighting proteins whose abundance could be quantified using the this compound method, is shown below.
Caption: Simplified TGF-β signaling pathway leading to metastasis.
Quantitative Data Presentation
The results from the quantitative proteomics experiment can be summarized in a table. The table below provides a representative example of data that could be obtained from the TGF-β inhibitor study.
| Protein Accession | Gene Symbol | Protein Name | Heavy/Light Ratio | Log2(H/L) | Regulation |
| P01137 | Tgfb1 | Transforming growth factor beta-1 | 0.45 | -1.15 | Down-regulated |
| Q62351 | Smad2 | Mothers against decapentaplegic homolog 2 | 0.98 | -0.03 | No Change |
| P97485 | Smad4 | Mothers against decapentaplegic homolog 4 | 1.05 | 0.07 | No Change |
| O88528 | Snai1 | Snail homolog 1 | 0.38 | -1.40 | Down-regulated |
| Q9Z2A1 | Cdh1 | Cadherin-1 (E-cadherin) | 2.50 | 1.32 | Up-regulated |
| P19224 | Fn1 | Fibronectin | 0.52 | -0.94 | Down-regulated |
| P63267 | Actg1 | Gamma-actin | 1.01 | 0.01 | No Change |
Table 1: Representative quantitative data for key proteins in the TGF-β pathway. The Heavy/Light (H/L) ratio represents the relative abundance of proteins in the inhibitor-treated sample versus the control. A ratio < 1 indicates down-regulation, while a ratio > 1 indicates up-regulation upon treatment.
Conclusion
Quantitative proteomics using this compound for stable isotope labeling is a powerful, efficient, and economical method for analyzing protein expression changes across different samples.[1] Its applicability to nearly any sample type makes it a versatile tool for a wide range of research areas, including signal transduction, biomarker discovery, and drug development. The detailed protocol and application example provided here serve as a comprehensive guide for researchers looking to implement this robust quantitative proteomics strategy in their own laboratories.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Stable-isotope dimethyl labeling for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Quantitative proteomics using reductive dimethylation for stable isotope labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Dideuteriomethanone applications in atmospheric chemistry research
Application Notes and Protocols for Researchers
Dideuteriomethanone (D₂CO), a heavy isotopologue of formaldehyde, serves as a critical tool for researchers in atmospheric chemistry. Its unique isotopic signature allows for the precise tracing and quantification of formaldehyde's sources, sinks, and photochemical transformations in the atmosphere. These application notes provide an overview of its use, detailed experimental protocols, and relevant data for scientists and drug development professionals interested in atmospheric chemistry and environmental science.
Application: Source Apportionment of Atmospheric Formaldehyde
Isotopic analysis of formaldehyde provides valuable insights into its origins.[1][2] Formaldehyde in the atmosphere can originate from direct emissions from combustion processes (primary sources) or from the photochemical oxidation of hydrocarbons (secondary sources).[3] By measuring the isotopic composition of formaldehyde, specifically the ratio of deuterium to hydrogen (δD), scientists can differentiate between these sources. This compound is crucial in these studies as a standard for calibration and comparison.
Experimental Protocol: Isotopic Analysis of Atmospheric Formaldehyde via GC-IRMS
This protocol is based on the methodologies described in studies of atmospheric formaldehyde.[3]
Objective: To determine the δD value of formaldehyde in an air sample to infer its sources.
Materials:
-
Whole air sampler (e.g., stainless steel canisters)
-
Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) system
-
Cryogenic preconcentration system
-
This compound standard gas of known isotopic composition
-
Helium carrier gas (UHP grade)
Procedure:
-
Sample Collection: Collect whole air samples in pre-evacuated stainless steel canisters from the desired atmospheric location.
-
Cryogenic Preconcentration:
-
A known volume of the air sample (10-70 L) is passed through a series of cold traps to concentrate volatile organic compounds (VOCs), including formaldehyde.
-
Water vapor is removed using a Nafion dryer or a dry ice/ethanol slush trap.
-
The trapped VOCs are then thermally desorbed onto the GC column.
-
-
Gas Chromatographic Separation:
-
The desorbed VOCs are injected into a GC equipped with a suitable column (e.g., PoraBOND Q) to separate formaldehyde from other compounds.
-
The GC oven temperature is programmed to ensure baseline separation of formaldehyde.
-
-
Isotope Ratio Mass Spectrometry:
-
The eluent from the GC is introduced into the IRMS.
-
Formaldehyde is combusted to H₂ and CO₂ in a high-temperature reactor.
-
The isotopic ratio of deuterium to hydrogen in the resulting H₂ gas is measured.
-
-
Calibration and Data Analysis:
-
The measured isotope ratios are calibrated against injections of the this compound standard gas.
-
The δD values are calculated using the standard delta notation relative to Vienna Standard Mean Ocean Water (VSMOW).
-
The precision of δD analyses is typically around ±50 per thousand.[3]
-
Data Presentation: Isotopic Composition of Urban Formaldehyde
The following table summarizes typical isotopic compositions of formaldehyde measured in an urban environment.
| Parameter | Concentration Range (ppb) | δ¹³C Range (‰ vs VPDB) | δD Range (‰ vs VSMOW) |
| Urban Air Samples | 0.5 - 4.4 | -31 to -25 | -296 to +210 |
| Data sourced from studies on urban air in Seattle, Washington.[3] |
A large range in δD values is indicative of varying contributions from different sources.[3] Formaldehyde depleted in deuterium is associated with primary combustion sources, while deuterium-enriched formaldehyde points to secondary photochemical production.[3]
References
Application Note: Quantitative Analysis of Dideuteriomethanone using ²H NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dideuteriomethanone (CD₂O), also known as formaldehyde-d₂, is a deuterated analog of formaldehyde used in various research applications, including as a labeling reagent in proteomics and as a building block in the synthesis of deuterated pharmaceuticals.[1][2] Accurate quantification of this compound is critical for ensuring the stoichiometric integrity of reactions and the purity of final products. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the concentration of substances.[3] Specifically, ²H (deuterium) NMR offers a direct and precise method for quantifying deuterated compounds like this compound. This application note provides a detailed protocol for the quantitative analysis of this compound using ²H NMR spectroscopy with an internal standard.
Principle of Quantitative ²H NMR
Quantitative NMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[3] By comparing the integral of a known amount of an internal standard to the integral of the analyte (this compound), the concentration of the analyte can be determined accurately. For ²H NMR, the sample must be dissolved in a non-deuterated (protonated) solvent to avoid an overwhelmingly large solvent signal.[4] Key to accurate quantification is ensuring full relaxation of the nuclei between pulses, which is achieved by setting an appropriate relaxation delay (D1), typically 5 times the longest spin-lattice relaxation time (T₁) of the nuclei of interest.[3][5]
Experimental Protocol
Apparatus and Materials
-
NMR Spectrometer: A high-field NMR spectrometer equipped with a broadband probe capable of detecting the ²H frequency.
-
NMR Tubes: 5 mm high-precision NMR tubes.
-
Solvent: High-purity, non-deuterated solvent (e.g., Acetonitrile, CH₃CN).
-
Analyte: this compound (CD₂O). Note: Often supplied as a ~20% w/w solution in D₂O.[1][2][6] The D₂O will be accounted for by the internal standard method.
-
Internal Standard (IS): Benzene-d₆ (C₆D₆) of high purity (>99.5%). It provides a single, sharp resonance that is unlikely to overlap with the analyte signal.
-
Analytical Balance: 4 or 5-decimal place.
-
Volumetric Flasks and Pipettes: Class A.
Procedure
-
Internal Standard Stock Solution Preparation:
-
Accurately weigh approximately 50 mg of Benzene-d₆ into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the non-deuterated solvent (e.g., Acetonitrile).
-
Calculate the exact concentration of the internal standard solution in mg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound solution into a clean vial.
-
Using a calibrated pipette, add a precise volume (e.g., 500 µL) of the Internal Standard Stock Solution to the vial.
-
Add an additional 100-200 µL of the non-deuterated solvent to ensure a total volume of at least 600-700 µL, sufficient for the NMR measurement.
-
Vortex the sample for 30 seconds to ensure homogeneity.
-
Transfer the final solution into a 5 mm NMR tube.
-
-
²H NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Perform shimming on the sample to optimize magnetic field homogeneity. As a non-deuterated solvent is used, the instrument lock must be turned OFF .[4] Shimming can be performed by observing the FID or by using gradient shimming routines on the ¹H signal of the solvent.[4]
-
Set the acquisition parameters according to the recommendations in Table 1. A sufficiently long relaxation delay is critical for accurate quantification.[3]
-
Acquire the ²H NMR spectrum. The natural abundance deuterium signal from the solvent can be used as a chemical shift reference.[4]
-
-
Data Processing and Quantification:
-
Apply Fourier transformation to the acquired FID.
-
Perform phase correction and baseline correction on the resulting spectrum.
-
Integrate the signal for this compound (CD₂O) and the signal for the internal standard (C₆D₆).
-
Calculate the purity or concentration of this compound using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * 100
Where:
-
I_analyte, I_IS: Integrals of the analyte and internal standard.
-
N_analyte, N_IS: Number of deuterium atoms per molecule for the analyte (2 for CD₂O) and internal standard (6 for C₆D₆).
-
MW_analyte, MW_IS: Molecular weights of the analyte (32.04 g/mol for CD₂O) and internal standard (84.15 g/mol for C₆D₆).
-
m_analyte, m_IS: Mass of the analyte and internal standard.
-
-
Data Presentation
Quantitative data should be presented in a clear, tabular format to facilitate comparison and interpretation.
Table 1: Recommended ²H NMR Acquisition and Processing Parameters
| Parameter | Recommended Value | Purpose |
|---|---|---|
| Spectrometer Frequency | ≥ 61.4 MHz (on a 400 MHz ¹H instrument) | To obtain adequate signal dispersion. |
| Pulse Angle | 90° | To ensure maximum signal excitation for quantification. |
| Relaxation Delay (D1) | ≥ 10 seconds | Crucial for quantification. Allows for >99% spin-lattice relaxation.[3][5] |
| Acquisition Time (AQ) | ≥ 2 seconds | To ensure adequate data points for sharp signals. |
| Number of Scans (NS) | 64 - 256 | To achieve an adequate signal-to-noise ratio (S/N > 250:1). |
| Decoupling | ¹H Decoupling (optional) | Can simplify the spectrum by removing ²H-¹H coupling, if present. |
| Processing | Exponential Multiplication (LB=0.3 Hz) | Improves S/N with minimal resolution loss. |
Table 2: Example Quantitative Analysis of a this compound Sample
| Sample ID | Mass Analyte (mg) | Mass IS (mg) | Integral Analyte (I_analyte) | Integral IS (I_IS) | Calculated Purity (%) |
|---|---|---|---|---|---|
| CD2O-Batch1-01 | 15.34 | 5.12 | 1.00 | 0.95 | 98.7 |
| CD2O-Batch1-02 | 15.88 | 5.12 | 1.04 | 0.96 | 99.1 |
| CD2O-Batch2-01 | 16.11 | 5.08 | 0.98 | 0.92 | 96.5 |
Conclusion
This application note details a robust and accurate protocol for the quantitative analysis of this compound using ²H NMR spectroscopy. By employing a suitable non-deuterated solvent, a high-purity internal standard, and carefully optimized acquisition parameters—most importantly a sufficient relaxation delay—this method provides reliable quantification essential for quality control in research and development. The workflow and data presentation guidelines outlined here ensure that results are both accurate and easy to interpret for professionals in the field.
References
- 1. Formaldehyde-dâ (D, 98%) ~20% w/w in DâO- Cambridge Isotope Laboratories, DLM-805-20 [isotope.com]
- 2. Formaldehyde-d2 solution, 20 wt. % in D2O | 1664-98-8 | FF75296 [biosynth.com]
- 3. Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays — Nanalysis [nanalysis.com]
- 4. University of Ottawa NMR Facility Blog: Measuring 2H NMR Spectra [u-of-o-nmr-facility.blogspot.com]
- 5. asdlib.org [asdlib.org]
- 6. 甲醛-d2 溶液 ~20 wt. % in D2O, 98 atom % D | Sigma-Aldrich [sigmaaldrich.cn]
Application Note: Isotopic Purity Analysis of Dideuteriomethanone by Mass Spectrometry
Abstract
This application note provides a detailed protocol for the determination of the isotopic purity of dideuteriomethanone (formaldehyde-d₂), a crucial reagent in pharmaceutical research and development, particularly in metabolic studies and as an isotopic labeling agent. The described method utilizes Gas Chromatography-Mass Spectrometry (GC-MS) for the separation and quantification of this compound and its isotopologues. High-resolution mass spectrometry (HRMS) is recommended for its ability to accurately differentiate between isotopologues with very similar nominal masses.[1] This document is intended for researchers, scientists, and drug development professionals requiring precise isotopic composition analysis of deuterated compounds.
Introduction
This compound (CD₂O), a deuterated analog of formaldehyde, is widely used in various scientific fields, including as a labeling reagent in proteomics and in studies of reaction mechanisms through the kinetic isotope effect.[1] The isotopic purity of such deuterated compounds is a critical parameter, as the presence of partially deuterated or non-deuterated species can significantly impact experimental outcomes and their interpretation.[2][3] Mass spectrometry is a powerful analytical technique for determining the isotopic enrichment of labeled compounds due to its high sensitivity and ability to differentiate molecules based on their mass-to-charge ratio.[1] This application note outlines a robust GC-MS method for the routine analysis of this compound's isotopic purity.
Experimental Protocols
Sample Preparation
Commercially available this compound is often supplied as a 20% (w/w) solution in deuterium oxide (D₂O) with a stated isotopic purity of approximately 98 atom % D.
Materials:
-
This compound solution (20% w/w in D₂O)
-
Anhydrous Methanol (CH₃OH), GC grade or higher
-
Anhydrous Acetonitrile (CH₃CN), GC grade or higher
-
Gastight syringe
Procedure:
-
Due to the high volatility and reactivity of formaldehyde, sample preparation should be performed in a well-ventilated fume hood.
-
Prepare a stock solution by diluting the 20% this compound in D₂O solution with anhydrous acetonitrile to a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare a working solution of 10 µg/mL in anhydrous acetonitrile.
-
For headspace analysis, pipette 1 mL of the working solution into a 20 mL headspace vial and seal immediately.
-
For direct liquid injection, the working solution can be used directly.
GC-MS Analysis
Instrumentation:
A gas chromatograph coupled to a mass spectrometer with a high-resolution analyzer (e.g., Time-of-Flight or Orbitrap) is recommended. A standard quadrupole mass spectrometer can also be used, provided it has sufficient resolution to distinguish between the isotopologues of interest.
GC Conditions:
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1) to avoid column overloading.
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 150 °C.
-
Hold: 2 minutes at 150 °C.
-
-
Transfer Line Temperature: 280 °C
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Analyzer: Scan mode, with a mass range of m/z 28-35 to cover the molecular ions of all formaldehyde isotopologues.
-
Acquisition Mode: Centroid
Data Analysis and Isotopic Purity Calculation
-
Identify the retention time of formaldehyde from the total ion chromatogram (TIC).
-
Extract the mass spectrum at the apex of the formaldehyde peak.
-
Identify the peaks corresponding to the molecular ions of the different isotopologues:
-
CH₂O⁺•: m/z 30.0106
-
CHDO⁺•: m/z 31.0169
-
CD₂O⁺•: m/z 32.0231
-
-
Record the peak area (or intensity) for each of these molecular ions.
-
Calculate the relative abundance of each isotopologue as a percentage of the total abundance of all formaldehyde isotopologues.
-
The isotopic purity is typically reported as the percentage of the fully deuterated species (CD₂O).
Isotopic Purity (%) = [Area(CD₂O) / (Area(CH₂O) + Area(CHDO) + Area(CD₂O))] x 100
Data Presentation
The following table summarizes the expected mass spectral data for a sample of this compound with a theoretical isotopic enrichment of 98%.
| Isotopologue | Molecular Formula | Exact Mass (Da) | Relative Abundance (%) |
| Formaldehyde | CH₂O | 30.0106 | 0.04 |
| Monodeuteriomethanone | CHDO | 31.0169 | 3.92 |
| This compound | CD₂O | 32.0231 | 96.04 |
Note: The relative abundances are calculated based on a binomial distribution assuming a 98% deuterium enrichment at each of the two hydrogen positions.
Visualization of Experimental Workflow
Caption: Workflow for this compound isotopic analysis.
Signaling Pathway Diagram (Logical Relationship)
Caption: Data analysis flow for isotopic purity calculation.
Conclusion
The GC-MS method detailed in this application note provides a reliable and accurate means of determining the isotopic purity of this compound. Accurate assessment of isotopic enrichment is essential for the effective use of deuterated compounds in research and development. The protocol is straightforward and can be implemented in any laboratory equipped with standard GC-MS instrumentation. The use of high-resolution mass spectrometry is advantageous for unambiguous peak assignment and accurate quantification.
References
Application Note: Vibrational Analysis of Formaldehyde-d2 (CD2O) using Infrared and Raman Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the application of Infrared (IR) and Raman spectroscopy for the vibrational analysis of deuterated formaldehyde (CD2O). Understanding the vibrational modes of molecules is crucial for structural elucidation, conformational analysis, and monitoring molecular interactions, which are critical aspects of drug development and materials science.
Introduction
Formaldehyde, a molecule of significant interest in various chemical and biological processes, exists in several isotopic forms. The deuterated form, CD2O, provides a valuable subject for vibrational spectroscopy studies. Isotopic substitution leads to shifts in vibrational frequencies, which can aid in the definitive assignment of spectral bands to specific molecular motions. This analysis is fundamental for building accurate molecular models and understanding intermolecular interactions.
Data Presentation
A complete vibrational analysis requires the determination of all fundamental vibrational frequencies. For CD2O, a non-linear molecule with 4 atoms, a total of 3N-6 = 6 fundamental vibrational modes are expected. All of these modes are active in both Infrared and Raman spectroscopy.
The following table summarizes the reported experimental vibrational frequency for the ν2 mode of CD2O. A comprehensive experimental study is required to determine the frequencies of all six fundamental modes.
| Vibrational Mode | Symmetry | Description | Infrared Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| ν₁ | a₁ | Symmetric CD₂ stretch | Data not available | Data not available |
| ν₂ | a₁ | C=O stretch | 1701.619[1] | Data not available |
| ν₃ | a₁ | CD₂ scissors | Data not available | Data not available |
| ν₄ | b₁ | Asymmetric CD₂ stretch | Data not available | Data not available |
| ν₅ | b₁ | CD₂ rock | Data not available | Data not available |
| ν₆ | b₂ | Out-of-plane bend | Data not available | Data not available |
Note: A comprehensive experimental dataset for all fundamental vibrational frequencies of gaseous CD2O was not available in the searched literature. The provided value for ν₂ is the band origin from a high-resolution study.[1] For a complete analysis, experimental determination of all frequencies is necessary. Computational chemistry methods can be used to predict these frequencies and aid in their assignment.
Experimental Protocols
Gas-Phase Infrared (FTIR) Spectroscopy of CD2O
This protocol outlines the procedure for obtaining a gas-phase infrared spectrum of CD2O using a Fourier Transform Infrared (FTIR) spectrometer.
Materials:
-
FTIR Spectrometer equipped with a gas cell
-
Vacuum line
-
CD2O gas sample
-
Nitrogen gas (for purging)
-
Gas handling system (valves, pressure gauge)
Protocol:
-
System Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal stability.
-
Purge the spectrometer's optical bench with dry nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
-
Gas Cell Preparation:
-
Connect the gas cell to the vacuum line.
-
Evacuate the gas cell to a pressure below 10⁻³ torr to remove any residual gases.
-
-
Background Spectrum Acquisition:
-
Place the evacuated gas cell in the sample compartment of the FTIR spectrometer.
-
Acquire a background spectrum. This spectrum will account for the absorbance of the cell windows and any residual gases in the spectrometer.
-
-
Sample Introduction:
-
Carefully introduce the CD2O gas sample into the evacuated gas cell to the desired pressure. The optimal pressure will depend on the path length of the gas cell and the intensity of the absorption bands.
-
-
Sample Spectrum Acquisition:
-
Place the gas cell containing the CD2O sample back into the sample compartment.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Process the resulting spectrum to identify the vibrational bands of CD2O.
-
Determine the peak positions (in cm⁻¹) for each observed band.
-
Gas-Phase Raman Spectroscopy of CD2O
This protocol describes the general procedure for obtaining a gas-phase Raman spectrum of CD2O. Raman scattering from gases is inherently weak, so careful experimental setup is crucial.
Materials:
-
Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm)
-
Specialized gas-phase Raman cell (e.g., a multi-pass cell or a cell designed for high-pressure samples)
-
CD2O gas sample
-
Gas handling system
Protocol:
-
System Alignment and Calibration:
-
Align the laser beam through the gas cell to maximize the interaction with the sample.
-
Calibrate the spectrometer using a known standard (e.g., neon lamp or a standard solid sample) to ensure accurate frequency measurements.
-
-
Sample Introduction:
-
Evacuate the gas cell.
-
Introduce the CD2O gas sample into the cell. Higher pressures generally lead to stronger Raman signals.
-
-
Spectrum Acquisition:
-
Direct the laser beam into the gas cell.
-
Collect the scattered light at a 90° or 180° (backscattering) geometry.
-
Acquire the Raman spectrum. Due to the weak signal, multiple acquisitions may need to be averaged to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum to remove any background fluorescence or cosmic rays.
-
Identify the Raman-active vibrational bands of CD2O and determine their peak positions (Raman shift in cm⁻¹).
-
Workflow for Vibrational Analysis of CD2O
Caption: Experimental workflow for the vibrational analysis of CD2O.
Conclusion
Infrared and Raman spectroscopy are powerful, complementary techniques for the detailed vibrational analysis of molecules like CD2O. By following the outlined protocols, researchers can obtain high-quality spectra. The resulting data, when combined with theoretical calculations, allows for the precise assignment of vibrational modes, leading to a deeper understanding of molecular structure and dynamics. This knowledge is invaluable for applications in drug design, materials science, and fundamental chemical research.
References
Application Notes and Protocols for Microwave Spectroscopy of Dideuteriomethanone (D₂CO)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the microwave spectroscopy techniques applicable to the study of dideuteriomethanone (D₂CO), also known as deuterated formaldehyde. The rotational spectrum of a molecule provides highly precise information about its geometry and electronic structure. For this compound, an isotopologue of the astrophysically and chemically significant formaldehyde, microwave spectroscopy offers a powerful tool for detailed structural analysis and the determination of its spectroscopic constants.
Introduction to this compound Spectroscopy
This compound is an asymmetric top molecule, meaning it has three unique moments of inertia. Its rotational spectrum is characterized by a dense series of absorption lines in the microwave and millimeter-wave regions. The precise frequencies of these transitions are determined by the molecule's rotational constants (A, B, and C) and are further influenced by centrifugal distortion, which arises from the molecule's non-rigidity during rotation.
The analysis of the microwave spectrum of D₂CO allows for the precise determination of its ground state rotational and centrifugal distortion constants. These constants are fundamental molecular properties that can be used to:
-
Determine the precise molecular structure (bond lengths and angles).
-
Benchmark quantum chemical calculations.
-
Aid in the identification and quantification of D₂CO in complex mixtures and astrophysical environments.
-
Understand the effects of isotopic substitution on molecular properties.
Data Presentation: Spectroscopic Constants
The following table summarizes the ground state rotational and centrifugal distortion constants for this compound, as determined from a comprehensive analysis of its microwave and millimeter-wave spectra. The data is presented in the A-reduced Watson-type Hamiltonian, which is a standard method for analyzing the rotational spectra of asymmetric top molecules.
Table 1: Ground State Spectroscopic Constants of this compound (D₂CO)
| Parameter | Value (MHz) |
| Rotational Constants | |
| A | 140939.843 (18) |
| B | 34424.3813 (48) |
| C | 27670.6722 (44) |
| Quartic Centrifugal Distortion Constants | |
| ΔJ | 0.046316 (20) |
| ΔJK | 0.65593 (17) |
| ΔK | 6.0028 (18) |
| δJ | 0.0097631 (94) |
| δK | 0.22247 (48) |
| Sextic Centrifugal Distortion Constants | |
| ΦJ | 0.0000213 (22) |
| ΦJK | 0.001095 (41) |
| ΦKJ | -0.01639 (17) |
| ΦK | 0.11977 (41) |
| φJ | 0.00000578 (45) |
| φJK | 0.000305 (22) |
| φK | 0.01160 (28) |
Data sourced from Bocquet et al., J. Mol. Spectrosc. 195, 345–355 (1999).[1] The numbers in parentheses represent the uncertainty in the last digits.
Experimental Protocols
Two common and powerful techniques for measuring the rotational spectrum of this compound are millimeter-wave absorption spectroscopy and Fourier-transform microwave (FTMW) spectroscopy.
Protocol 1: Millimeter-Wave Absorption Spectroscopy
This technique involves passing a beam of millimeter-wave radiation through a gaseous sample of D₂CO and measuring the frequencies at which the radiation is absorbed.
I. Spectrometer Setup and Sample Preparation
-
Radiation Source: A tunable, monochromatic radiation source, such as a backward-wave oscillator (BWO) or a solid-state multiplier chain driven by a frequency synthesizer, is required to generate millimeter-wave radiation.
-
Absorption Cell: A long-path (typically several meters) absorption cell is used to maximize the interaction between the radiation and the gas sample. The cell should be made of a material that is transparent to millimeter-wave radiation, such as glass or stainless steel.
-
Detector: A sensitive detector, such as a Schottky diode detector or a liquid-helium-cooled InSb bolometer, is used to measure the power of the radiation that passes through the absorption cell.
-
Sample Preparation: this compound is typically generated by the pyrolysis of its deuterated polymer, paraformaldehyde-d₂. The D₂CO gas is then flowed through the absorption cell at a low pressure (typically a few millitorr). A vacuum system is required to maintain the low pressure and to remove the sample from the cell after the experiment.
II. Data Acquisition
-
The frequency of the millimeter-wave source is swept over the desired range.
-
The output of the detector is recorded as a function of frequency.
-
Absorption lines will appear as dips in the detected power at the resonant frequencies of the rotational transitions of D₂CO.
-
To improve the signal-to-noise ratio, frequency modulation of the source and phase-sensitive detection using a lock-in amplifier are commonly employed.
III. Data Analysis
-
The frequencies of the observed absorption lines are measured with high precision.
-
The measured transition frequencies are then assigned to specific rotational quantum numbers (J, Kₐ, Kₑ).
-
The assigned transitions are fit to a theoretical model, such as the A-reduced Watson Hamiltonian, using a least-squares fitting program to determine the rotational and centrifugal distortion constants.
Protocol 2: Fourier-Transform Microwave (FTMW) Spectroscopy
FTMW spectroscopy is a pulsed technique that offers very high resolution and sensitivity, making it ideal for resolving fine and hyperfine structures in rotational spectra.
I. Spectrometer Setup and Sample Introduction
-
Vacuum Chamber: The experiment is conducted in a high-vacuum chamber to minimize collisional broadening of the spectral lines.
-
Pulsed Nozzle: A pulsed nozzle is used to introduce a short burst of a gas mixture into the vacuum chamber. The gas mixture typically consists of a small amount of a precursor molecule seeded in a carrier gas (e.g., Argon). For D₂CO, a suitable precursor could be deuterated paraformaldehyde which is gently heated at the nozzle outlet.
-
Microwave Pulse Generation: A short, high-power microwave pulse is generated and broadcast into the vacuum chamber via an antenna. This pulse polarizes the D₂CO molecules in the gas jet.
-
Detector: After the microwave pulse, the coherently rotating molecules emit a faint microwave signal (free induction decay, FID). This signal is detected by a sensitive microwave receiver.
II. Data Acquisition
-
The pulsed nozzle introduces the gas sample into the vacuum chamber.
-
A short microwave pulse (typically ~1 µs) is applied.
-
The subsequent FID signal is detected and digitized.
-
The FID is an exponentially decaying sinusoidal signal in the time domain.
-
To improve the signal-to-noise ratio, many FIDs are coherently averaged.
III. Data Analysis
-
The time-domain FID signal is Fourier-transformed to obtain the frequency-domain spectrum.
-
The rotational transitions appear as sharp lines in the frequency spectrum.
-
The frequencies of these lines are measured with very high accuracy.
-
The assignment and fitting of the transitions to determine the spectroscopic constants are performed in a similar manner to the millimeter-wave absorption spectroscopy protocol.
Visualizations
The following diagrams illustrate the experimental workflow of microwave spectroscopy and the fundamental relationships in rotational spectroscopy.
Caption: General experimental workflow for microwave spectroscopy.
Caption: Relationship between molecular structure, moments of inertia, and rotational constants.
References
Application Notes and Protocols for Dideuteriomethanone (Deuterated Formaldehyde) in Mass Spectrometry-Based Proteomics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable isotope labeling is a powerful technique in mass spectrometry (MS)-based proteomics for the accurate quantification of proteins and their post-translational modifications. Among the various chemical labeling methods, stable isotope dimethyl labeling (SIDL), also known as reductive dimethylation (ReDi), offers a cost-effective, rapid, and robust approach for quantitative proteomic analysis.[1][2] This method utilizes dideuteriomethanone (deuterated formaldehyde, CD₂O) as a key reagent to introduce a stable isotope tag onto peptides.
The fundamental principle of SIDL involves the reaction of primary amines (the N-terminus of a peptide and the ε-amino group of lysine residues) with formaldehyde and a reducing agent, sodium cyanoborohydride, to form a dimethylamino group.[3] By using isotopically light (CH₂O) and heavy (CD₂O) forms of formaldehyde, different peptide samples can be differentially labeled. These labeled samples are then mixed and analyzed together by LC-MS/MS. The relative quantification of peptides is achieved by comparing the signal intensities of the light and heavy isotopic pairs in the mass spectra.[2][4]
This application note provides detailed protocols and quantitative data for the use of this compound in quantitative proteomics.
Quantitative Data Summary
The use of this compound (heavy formaldehyde) in conjunction with its light counterpart (formaldehyde) and a reducing agent allows for the differential labeling of peptides. The resulting mass difference between the heavy and light labeled peptides is used for quantification.
| Labeling Reagent Combination | Mass Shift per Primary Amine (Da) | Mass Difference between Light and Heavy Label (Da) | Number of Plexes | Reference |
| Light: CH₂O + NaBH₃CN | +28 | 4 | 2-plex | [4][5] |
| Heavy: CD₂O + NaBH₃CN | +32 | 4 | 2-plex | [5] |
| Light: CH₂O + NaBD₃CN | +30 | 2 | ||
| Heavy: CD₂O + NaBD₃CN | +34 | 4 | ||
| Intermediate: ¹³CH₂O + NaBH₃CN | +30 | 2 | 3-plex | [3] |
| Heavy: ¹³CD₂O + NaBH₃CN | +34 | 4 | [6] |
Note: The number of primary amines on a peptide (N-terminus plus the number of lysine residues) determines the total mass shift.
Experimental Protocols
This section details the key experimental procedures for stable isotope dimethyl labeling of peptides.
I. Protein Extraction and Digestion
-
Protein Extraction : Extract proteins from cells or tissues using a suitable lysis buffer (e.g., 8 M urea in 100 mM TEAB with protease inhibitors).[6]
-
Protein Quantification : Determine the protein concentration using a standard method such as the BCA assay.[6]
-
Reduction and Alkylation :
-
Digestion :
II. Stable Isotope Dimethyl Labeling
Caution: Formaldehyde is toxic and volatile. Sodium cyanoborohydride can release hydrogen cyanide. Perform all labeling steps in a chemical fume hood.[7]
-
Sample Preparation : Start with the trypsin-digested peptide mixture. Ensure the pH of the sample is between 6 and 8.
-
Labeling Reagents Preparation :
-
Labeling Reaction :
-
To the "light" sample, add 4 µL of the 4% CH₂O solution for every 100 µL of peptide solution.[6]
-
To the "heavy" sample, add 4 µL of the 4% CD₂O solution for every 100 µL of peptide solution.[6]
-
Mix briefly and spin down.
-
Add 4 µL of the 0.6 M NaBH₃CN solution to each sample.[6]
-
Vortex the samples and incubate at room temperature for 1 hour.
-
-
Quenching the Reaction :
-
Add 16 µL of 1% (v/v) ammonia to stop the reaction.
-
Add 8 µL of formic acid to acidify the sample.
-
-
Sample Pooling : Combine the light and heavy labeled peptide samples at a 1:1 ratio.[7]
III. Post-Labeling Sample Cleanup
-
Desalting : Use a C18 StageTip or a similar reversed-phase solid-phase extraction method to desalt the pooled peptide mixture.[2]
-
Elution : Elute the labeled peptides with a solution of 40-80% acetonitrile (ACN) and 0.5% acetic acid.[7]
-
Drying : Dry the eluted peptides in a vacuum centrifuge.
-
Reconstitution : Reconstitute the dried peptides in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
Visualizations
Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantitative proteomics using reductive dimethylation for stable isotope labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Feasibility of Utilizing Stable-Isotope Dimethyl Labeling in Liquid Chromatography–Tandem Mass Spectrometry-Based Determination for Food Allergens—Case of Kiwifruit [mdpi.com]
- 6. old.57357.org [old.57357.org]
- 7. Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Differential Isotopic Labeling with Formaldehyde-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Differential isotopic labeling using formaldehyde, particularly through reductive dimethylation, is a powerful and cost-effective chemical labeling strategy for quantitative proteomics. This technique allows for the accurate comparison of protein abundances between two or more samples. The method is based on the reaction of formaldehyde with primary amines (the N-terminus of peptides and the ε-amino group of lysine residues) in the presence of a reducing agent, sodium cyanoborohydride. By using isotopically distinct forms of formaldehyde (e.g., light CH₂O and heavy CD₂O or ¹³CH₂O), peptides from different samples can be differentially labeled, resulting in a mass shift that is detectable by mass spectrometry. This allows for the direct comparison of peptide ion intensities and, consequently, the relative quantification of proteins.
This application note provides detailed protocols for differential isotopic labeling with formaldehyde-d2, summarizes key quantitative data, and includes visualizations to illustrate the experimental workflow and the underlying chemical principle. This method is a robust alternative to other quantitative proteomics techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) and can be applied to a wide variety of sample types, including cell cultures, tissues, and body fluids.[1][2][3][4]
Quantitative Data Summary
The following tables summarize quantitative data derived from studies utilizing formaldehyde-d2 for differential isotopic labeling, highlighting the method's accuracy and reproducibility.
Table 1: Quantitative Accuracy of Reductive Dimethylation
| Parameter | Observation | Reference |
| Ratio Compression | Both SILAC and dimethyl-labeled peptides show similar quantification ranges and some ratio compression. | [5] |
| Quantitative Bias | The bias in ratio calculation introduced by retention time shifts due to deuterium labeling is approximately 3%.[6] | [6] |
| Limit of Quantification (LOQ) | For specific signature peptides, LOQs of 8 pg mL⁻¹ and 8 ng mL⁻¹ have been achieved.[7] | [7] |
| Recovery | Recoveries for labeled signature peptides ranged from 72.5% to 109.3%.[7] | [7] |
Table 2: Reproducibility and Chromatographic Effects
| Parameter | Observation | Reference |
| Reproducibility | SILAC is noted to be more reproducible than dimethyl labeling, especially in studies with extensive sample processing.[4] | [4] |
| Retention Time Shift (Heavy vs. Light) | For 94% of peptides, the retention time difference between deuterated and non-deuterated forms was less than 12 seconds, with a median of 3.4 seconds.[6] | [6] |
| Isotope Resolution | With the exception of a single anomalous pair, the isotope resolution was below 0.6, with a median value of 0.11.[6] | [6] |
Experimental Protocols
Protocol 1: On-Column Reductive Dimethylation of Peptides
This protocol is adapted from a robust method for labeling complex peptide mixtures.[1][8]
Materials:
-
Peptide sample (digested protein lysate)
-
"Light" Labeling Buffer: 0.8% formaldehyde (CH₂O) and 0.12 M sodium cyanoborohydride (NaBH₃CN) in citric acid buffer.
-
"Heavy" Labeling Buffer: 0.8% deuterated formaldehyde (CD₂O) and 0.12 M sodium cyanoborohydride in citric acid buffer.
-
Reversed-phase C18 StageTips
-
StageTip Solvent A: 5% acetonitrile, 0.1% formic acid in water
-
StageTip Solvent B: 80% acetonitrile, 0.1% formic acid in water
-
Ammonia solution (1% v/v)
-
Formic acid (5% v/v)
Procedure:
-
Sample Preparation: Start with a tryptic digest of your protein samples. Desalt the resulting peptide mixtures using C18 StageTips.
-
Labeling Reaction:
-
For the "light" sample, add the "Light" Labeling Buffer to the C18 StageTip containing the bound peptides.
-
For the "heavy" sample, add the "Heavy" Labeling Buffer to a separate C18 StageTip with the corresponding peptides.
-
Incubate at room temperature for 1 hour. The reaction should be performed in a chemical fume hood as hydrogen cyanide may be released in low concentrations.[8]
-
-
Quenching: Quench the reaction by adding 20 µL of 1% (v/v) ammonia solution.
-
Acidification: Acidify the sample by adding 10 µL of 5% (v/v) formic acid.[7]
-
Elution and Pooling: Wash the StageTips with Solvent A to remove excess reagents. Elute the labeled peptides using Solvent B. Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.
-
Sample Cleanup: Desalt the combined peptide mixture using a new C18 StageTip before LC-MS/MS analysis.
Protocol 2: In-Solution Reductive Dimethylation
This protocol is suitable for labeling peptides in a solution format.[7]
Materials:
-
Peptide solution (e.g., 1 mg/mL in a suitable buffer like TEAB)
-
Formaldehyde solution (4% v/v, CH₂O)
-
Deuterated formaldehyde solution (4% v/v, CD₂O)
-
Sodium cyanoborohydride solution (0.6 M, freshly prepared)
-
Ammonia solution (1% v/v)
-
Formic acid (5% v/v)
Procedure:
-
Sample Aliquoting: Aliquot equal amounts of your peptide samples into separate tubes.
-
Labeling:
-
To the "light" sample, add 5 µL of 4% (v/v) formaldehyde solution.
-
To the "heavy" sample, add 5 µL of 4% (v/v) deuterated formaldehyde solution.
-
-
Reduction: Immediately after adding the formaldehyde, add 5 µL of freshly prepared 0.6 M sodium cyanoborohydride to each tube.
-
Incubation: Incubate the reactions for 1 hour at 20°C.[7]
-
Quenching: Stop the reaction by adding 20 µL of 1% (v/v) ammonia solution.
-
Acidification: Acidify the solution by adding 10 µL of 5% (v/v) formic acid.
-
Pooling and Cleanup: Combine the "light" and "heavy" labeled samples and proceed with sample cleanup using reversed-phase solid-phase extraction (e.g., C18 StageTips) to remove reagents before LC-MS/MS analysis.
Visualizations
Experimental Workflow for Reductive Dimethylation
Caption: Workflow for quantitative proteomics using reductive dimethylation.
Chemical Reaction of Reductive Dimethylation
References
- 1. Quantitative proteomics using reductive dimethylation for stable isotope labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ckisotopes.com [ckisotopes.com]
- 3. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 4. Comparing SILAC- and stable isotope dimethyl-labeling approaches for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatographic behaviour of peptides following dimethylation with H2/D2-formaldehyde: implications for comparative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Application of Dideuteriomethanone in Synthetic Organic Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Dideuteriomethanone (CD₂O), also known as deuterated formaldehyde, is a valuable reagent in synthetic organic chemistry, offering unique advantages in mechanistic studies, quantitative proteomics, and the synthesis of deuterated pharmaceuticals. Its isotopic purity and specific reactivity make it an indispensable tool for a variety of advanced applications.
Application Notes
This compound serves as a versatile C1 building block and an isotopic labeling agent. Its primary applications stem from the kinetic isotope effect (KIE), where the mass difference between deuterium and protium leads to different reaction rates, and its use as a mass-shifted tag in analytical techniques.
Mechanistic Elucidation via Kinetic Isotope Effect (KIE) Studies
The substitution of hydrogen with deuterium in a reacting molecule can significantly alter the reaction rate if the C-H bond is broken in the rate-determining step. This phenomenon, known as the primary kinetic isotope effect, is a powerful tool for elucidating reaction mechanisms. This compound is an ideal substrate for such studies in reactions involving formaldehyde, such as the Cannizzaro and Mannich reactions. By comparing the reaction rates of this compound (k_D) with that of formaldehyde (k_H), a k_H/k_D ratio greater than 1 provides strong evidence for C-H bond cleavage in the rate-limiting step.
Stable Isotope Labeling for Quantitative Proteomics
In the field of proteomics, this compound is employed in a technique called reductive dimethylation (ReDi) for the relative and absolute quantification of proteins. In this method, primary amines (N-termini of peptides and the ε-amino group of lysine residues) are labeled with either light (CH₂O) or heavy (CD₂O) formaldehyde, followed by reduction with a cyanoborohydride reagent. The resulting dimethylated peptides exhibit a mass shift that can be readily detected by mass spectrometry, allowing for the precise quantification of protein abundance between different samples.
Synthesis of Deuterated Pharmaceuticals
Deuterated pharmaceuticals, or "heavy drugs," are compounds where one or more hydrogen atoms are replaced by deuterium. This isotopic substitution can favorably alter the metabolic profile of a drug by slowing down its breakdown by enzymes, a consequence of the kinetic isotope effect. This can lead to improved pharmacokinetic properties such as a longer half-life, increased bioavailability, and reduced formation of toxic metabolites. This compound can serve as a C1 building block for the introduction of a deuterated methyl or methylene group into a drug molecule.
Quantitative Data Summary
The following tables summarize key quantitative data related to the properties and applications of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | CD₂O |
| Molecular Weight | 32.04 g/mol |
| Isotopic Purity | Typically ≥98 atom % D |
| Appearance | Colorless gas or solution |
| Boiling Point | -19 °C |
Table 2: Typical Kinetic Isotope Effects Observed with this compound
| Reaction Type | Typical k_H/k_D Range | Implication |
| Cannizzaro Reaction | 1.5 - 2.0 | Hydride transfer is rate-determining. |
| Mannich Reaction | 1.0 - 1.2 | C-H bond cleavage is not rate-determining. |
| E2 Elimination | 4 - 8 | C-H bond cleavage is rate-determining. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Catalytic Oxidation of Deuterated Methanol
This protocol describes the synthesis of this compound (CD₂O) by the catalytic oxidation of deuterated methanol (CD₃OD) using a silver catalyst.
Materials:
-
Deuterated methanol (CD₃OD, 99.5 atom % D)
-
Silver catalyst (e.g., silver gauze or silver on a support)
-
Dry air or oxygen
-
Inert gas (e.g., Nitrogen or Argon)
-
Cold traps (e.g., Dewar condensers with liquid nitrogen)
-
Gas flow controllers
Procedure:
-
Set up a flow reactor system consisting of a vaporizer for the deuterated methanol, a heated catalyst bed, and a series of cold traps to collect the product.
-
Place the silver catalyst in the reactor tube and heat to 500-600 °C under a flow of inert gas.
-
Introduce a controlled flow of deuterated methanol vapor and dry air (or oxygen) into the reactor. The molar ratio of methanol to oxygen is typically around 1:1.
-
The gaseous mixture passes over the heated silver catalyst, where the oxidation of deuterated methanol to this compound occurs.
-
The product stream, containing this compound, unreacted methanol, and water-d₂, is passed through a series of cold traps cooled with liquid nitrogen to condense the products.
-
The collected condensate is a solution of this compound in deuterated methanol and water-d₂. The concentration can be determined by titration or NMR spectroscopy.
-
For applications requiring anhydrous this compound, the product can be further purified by fractional distillation or by passing the gas through a drying agent.
Expected Yield: 80-90% based on the conversion of deuterated methanol.
Protocol 2: Kinetic Isotope Effect Study of the Cannizzaro Reaction
This protocol outlines a general procedure to determine the kinetic isotope effect of the Cannizzaro reaction using this compound.
Materials:
-
This compound solution (concentration determined)
-
Formaldehyde solution (standardized)
-
Sodium hydroxide solution (e.g., 5 M)
-
A non-enolizable aromatic aldehyde (e.g., benzaldehyde)
-
Deuterated water (D₂O)
-
Proton NMR spectrometer
-
Thermostatted reaction vessel
Procedure:
-
Reaction with this compound:
-
In a thermostatted reaction vessel, dissolve a known amount of the aromatic aldehyde in a solution of sodium hydroxide in D₂O.
-
Add a known amount of the this compound solution to initiate the reaction.
-
At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction by neutralizing the base with a standard acid.
-
Extract the organic components and analyze the product mixture by ¹H NMR spectroscopy to determine the relative amounts of the corresponding alcohol and carboxylic acid.
-
-
Reaction with Formaldehyde:
-
Repeat the exact same procedure as above, but using the standardized formaldehyde solution instead of the this compound solution.
-
-
Data Analysis:
-
For both reactions, plot the concentration of the reactant aldehyde versus time.
-
Determine the initial reaction rate for both the deuterated and non-deuterated reactions from the slope of the concentration-time curves at t=0.
-
The kinetic isotope effect (k_H/k_D) is calculated as the ratio of the initial rate of the reaction with formaldehyde to the initial rate of the reaction with this compound.
-
Protocol 3: Reductive Dimethylation of Peptides for Quantitative Proteomics
This protocol provides a method for stable isotope labeling of peptides using this compound for relative quantification by mass spectrometry.
Materials:
-
Lyophilized peptide samples (e.g., from tryptic digest)
-
This compound solution (e.g., 4% in D₂O)
-
Formaldehyde solution (e.g., 4% in H₂O)
-
Sodium cyanoborohydride solution (e.g., 1 M in water)
-
Triethylammonium bicarbonate (TEAB) buffer (e.g., 100 mM, pH 8.5)
-
Formic acid
-
C18 desalting spin columns
-
Mass spectrometer
Procedure:
-
Sample Preparation:
-
Resuspend two equal amounts of lyophilized peptide samples (e.g., "control" and "treated") in 100 µL of 100 mM TEAB buffer.
-
-
Labeling:
-
To the "control" sample, add 4 µL of 4% formaldehyde solution.
-
To the "treated" sample, add 4 µL of 4% this compound solution.
-
Vortex both samples gently.
-
Add 4 µL of 1 M sodium cyanoborohydride solution to each sample.
-
Incubate the reactions at room temperature for 1 hour.
-
-
Quenching and Cleanup:
-
Quench the reaction by adding 8 µL of formic acid to each sample.
-
Combine the "light" and "heavy" labeled samples.
-
Desalt the combined sample using a C18 spin column according to the manufacturer's instructions.
-
-
Mass Spectrometry Analysis:
-
Analyze the desalted, labeled peptide mixture by LC-MS/MS.
-
The relative quantification of peptides is achieved by comparing the peak intensities of the "light" and "heavy" isotopic pairs in the mass spectra.
-
Protocol 4: Proposed Synthesis of Deuterated Rufinamide
This protocol outlines a hypothetical synthetic route to deuterated rufinamide where the triazole methylene group is deuterated using this compound as a precursor. This is a proposed adaptation based on known synthetic routes of rufinamide.
Step 1: Synthesis of Deuterated Propargyl Alcohol (d₂-propargyl alcohol)
-
This step would require a multi-step synthesis, likely starting from a deuterated C1 source. For the purpose of this protocol, we will assume commercially available d₂-propargyl alcohol.
Step 2: Synthesis of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde-d₂
-
In a suitable solvent such as a mixture of t-butanol and water, add 2,6-difluorobenzyl azide, d₂-propargyl alcohol, sodium ascorbate, and copper(II) sulfate pentahydrate.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Extract the product, dry the organic layer, and purify by column chromatography to yield 1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol-d₂.
-
Oxidize the resulting alcohol to the aldehyde using a mild oxidizing agent like manganese dioxide (MnO₂) in a solvent like dichloromethane.
Step 3: Synthesis of Deuterated Rufinamide (d₂-Rufinamide)
-
To a solution of the deuterated aldehyde from Step 2 in a suitable solvent (e.g., ethanol), add hydroxylamine hydrochloride and a base (e.g., sodium acetate).
-
Stir the mixture at room temperature to form the oxime.
-
The oxime can then be converted to the corresponding nitrile by dehydration, for example, using acetic anhydride.
-
Finally, the nitrile is hydrolyzed under acidic or basic conditions to afford the amide, deuterated rufinamide.
Visualizations
Caption: Synthesis of this compound.
Caption: Workflow for a Kinetic Isotope Effect Study.
Caption: Reductive Dimethylation for Proteomics.
Application Notes and Protocols: Dideuteriomethanone as a Synthetic Intermediate for Deuterated Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of deuterium, a stable isotope of hydrogen, into pharmaceutical agents represents a significant advancement in drug design and development. This approach, known as deuteration, can substantially improve the pharmacokinetic and metabolic profiles of drugs. By replacing specific hydrogen atoms with deuterium, the carbon-deuterium (C-D) bond, being stronger than the carbon-hydrogen (C-H) bond, can slow down drug metabolism. This "kinetic isotope effect" can lead to several therapeutic advantages, including increased drug exposure, longer half-life, reduced formation of toxic metabolites, and potentially improved safety and efficacy.[1][2][3][4][5]
Dideuteriomethanone (CD₂O), also known as formaldehyde-d₂, is a key building block in the synthesis of deuterated pharmaceuticals.[6][7][8] It serves as a versatile and efficient C1 synthon for introducing deuterated methyl (CD₃) or methylene (CD₂) groups into a wide range of drug candidates. This application note provides an overview of the utility of this compound in pharmaceutical synthesis, supported by quantitative data on the pharmacokinetic improvements of deuterated drugs and detailed experimental protocols for its use.
Advantages of Deuteration in Pharmaceuticals
The substitution of hydrogen with deuterium at metabolically sensitive positions in a drug molecule can offer significant advantages:
-
Improved Metabolic Stability: The stronger C-D bond can slow down enzymatic cleavage, leading to a reduced rate of metabolism.[1]
-
Enhanced Pharmacokinetics: Slower metabolism often results in a longer drug half-life, increased plasma exposure (AUC), and lower peak plasma concentrations (Cmax), which can lead to a more favorable dosing regimen and reduced side effects.[1][9][10]
-
Reduced Toxic Metabolite Formation: By altering metabolic pathways, deuteration can decrease the production of unwanted or toxic metabolites.[1][2]
-
Increased Bioavailability: For some drugs, deuteration can reduce first-pass metabolism, leading to higher oral bioavailability.[4]
Quantitative Pharmacokinetic Data of Deuterated Pharmaceuticals
The following tables summarize the pharmacokinetic improvements observed in deuterated drugs compared to their non-deuterated (protiated) counterparts.
Table 1: Pharmacokinetic Profile of Deutetrabenazine vs. Tetrabenazine
| Parameter | Deutetrabenazine (deuterated) | Tetrabenazine (protiated) | Fold Change | Reference |
| Active Metabolites (α+β)-HTBZ | ||||
| Elimination Half-life (t½) | ~18-20 hours | ~9-10 hours | ~2-fold increase | [9][11] |
| Total Exposure (AUC₀-inf) | Increased | Baseline | ~2-fold increase | [9] |
| Peak Plasma Concentration (Cmax) | Marginally Increased | Baseline | Lower peak-to-trough fluctuations | [9][10] |
Table 2: Pharmacokinetic Profile of Deucravacitinib (a de novo deuterated drug)
| Parameter | Value | Reference |
| Time to Maximum Plasma Concentration (Tmax) | 1.5 - 2.3 hours | [12][13][14] |
| Plasma Half-life (t½) | 8 - 15 hours | [12][13] |
| Systemic Accumulation (multiple dosing) | 1.3 - 1.4-fold increase in AUC | [12][13] |
| Absolute Oral Bioavailability | 99% | [15] |
| Steady State Cmax (6 mg once daily) | 45 ng/mL | [15] |
| Steady State AUC₂₄ (6 mg once daily) | 473 ng x hr/mL | [15] |
Experimental Protocols
This compound is a valuable reagent for the deuteromethylation of primary and secondary amines, a common structural motif in many pharmaceuticals. The Eschweiler-Clarke reaction provides a robust and straightforward method for this transformation.
Protocol 1: Deuteromethylation of a Primary Amine using this compound via the Eschweiler-Clarke Reaction
This protocol describes the synthesis of a deuterated N,N-dimethylated amine from a primary amine using this compound and formic acid.
Materials:
-
Primary amine (1.0 eq)
-
This compound (formaldehyde-d₂, ~20 wt. % solution in D₂O, 2.2 eq)
-
Formic acid (HCOOH, 2.2 eq)
-
Deionized water
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (1.0 eq).
-
Reagent Addition: Add formic acid (2.2 eq) to the flask, followed by the this compound solution (2.2 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully add deionized water to the mixture.
-
Basify the aqueous solution to a pH of >10 by the dropwise addition of a sodium hydroxide solution.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
-
Isolation and Purification:
-
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude deuterated tertiary amine.
-
If necessary, purify the product by column chromatography on silica gel.
-
Safety Precautions: Formaldehyde and formic acid are corrosive and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Visualizations
Synthetic Pathway for Deuteromethylation
Caption: Eschweiler-Clarke reaction for deuteromethylation.
General Experimental Workflow
Caption: Workflow for deuterated amine synthesis.
Signaling Pathway Affected by a Deuterated Drug
Deucravacitinib is a selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. It modulates signaling of key cytokines involved in psoriasis, such as IL-23 and Type I interferons.
Caption: Deucravacitinib's inhibition of the TYK2 signaling pathway.
References
- 1. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Utilizing o-Quinone Methide Chemistry: Synthesis of d9-Ivacaftor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV-50717) Compared With Tetrabenazine in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Selective Deuteration in Formaldehyde Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Selective deuteration, the substitution of a specific hydrogen atom with its heavier isotope deuterium, is a powerful tool in pharmaceutical research and development. Deuterated compounds often exhibit altered metabolic profiles, potentially leading to improved pharmacokinetic properties such as increased half-life and reduced toxicity.[1][2] Formaldehyde, a fundamental C1 building block, is a crucial starting material for the synthesis of a wide array of more complex molecules. Consequently, the availability of selectively deuterated formaldehyde (formaldehyde-d1 and formaldehyde-d2) is of significant interest for the synthesis of labeled compounds used in mechanistic studies and as precursors for deuterated drug candidates.[3][4][5]
This document provides detailed application notes and protocols for two primary methods of selective deuteration in formaldehyde synthesis: the synthesis of formaldehyde-d2 via deuterated methylene bromide and the synthesis of formaldehyde-d1 through a photocatalytic hydrogen-deuterium exchange.
Method 1: Synthesis of Formaldehyde-d2 from Methylene-d2 Bromide
This method provides a reliable route to formaldehyde-d2 with high isotopic purity. The overall synthesis involves the conversion of methylene-d2 bromide to methylene-d2 diacetate, followed by hydrolysis to yield formaldehyde-d2.[3][6]
Reaction Pathway:
The synthesis proceeds in two main steps:
-
Acetylation: Methylene-d2 bromide is reacted with potassium acetate to form methylene-d2 diacetate.
-
Hydrolysis: The resulting methylene-d2 diacetate is hydrolyzed to produce formaldehyde-d2.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Methylene-d2 Bromide | [3] |
| Overall Yield | 50% | [3][6] |
| Deuterium Content | >98% | [3][6] |
| Final Product | Polymeric Formaldehyde-d2 | [3] |
Experimental Protocol:
Materials:
-
Methylene-d2 bromide (CD2Br2)
-
Potassium acetate (CH3COOK)
-
Glacial acetic acid
-
Acetic anhydride
-
Diethyl ether
-
Deuterium oxide (D2O)
-
Sodium deuteroxide (NaOD) in D2O (10% solution)
-
Phosphorous pentoxide (P2O5)
Procedure:
Part A: Preparation of Methylene-d2 Bromide (if starting from methylene bromide) [3]
-
A mixture of methylene bromide and a 10% solution of sodium deuteroxide in deuterium oxide is stirred and refluxed for 24 hours.
-
The organic layer is separated and subjected to further exchange with fresh sodium deuteroxide solution multiple times to achieve high deuterium incorporation.
-
The resulting methylene-d2 bromide is distilled, collecting the azeotrope with water first, followed by the dry product. The azeotrope is dried over phosphorous pentoxide.
Part B: Synthesis of Methylene-d2 Diacetate [3]
-
A mixture of methylene-d2 bromide (1 mole) and potassium acetate (3-4 moles) in glacial acetic acid containing 5% acetic anhydride is refluxed.
-
After the reaction is complete, the mixture is cooled, and the precipitated potassium bromide is removed by filtration.
-
The filtrate is concentrated by distillation to remove ether and the bulk of the acetic acid.
-
The remaining solution is distilled under reduced pressure to yield methylene-d2 diacetate. The deuterium content of the methylene group should be confirmed by NMR analysis to be >98%.
Part C: Hydrolysis to Formaldehyde-d2 [3]
-
Methylene-d2 diacetate is hydrolyzed by heating with water or an acidic solution.
-
The resulting formaldehyde-d2 solution is concentrated.
-
Upon evaporation to dryness, pure polymeric formaldehyde-d2 is obtained.
Workflow Diagram:
Caption: Workflow for the synthesis of formaldehyde-d2.
Method 2: Formyl-Selective Deuteration of Formaldehyde to Formaldehyde-d1 via Synergistic Photoredox and Organic Catalysis
This modern method allows for the direct and selective deuteration of the formyl C-H bond of aldehydes using D2O as an inexpensive and readily available deuterium source.[4][7][8] The reaction proceeds under mild conditions and demonstrates high efficiency and broad substrate applicability, making it suitable for late-stage deuteration of complex molecules.[4][9]
Reaction Principle:
The mechanism involves a synergistic catalytic cycle. A photocatalyst, upon excitation by visible light, abstracts a hydrogen atom from the aldehyde, generating an acyl radical. Concurrently, a thiol catalyst undergoes H/D exchange with D2O. The acyl radical then abstracts a deuterium atom from the deuterated thiol to yield the deuterated aldehyde.[4]
Quantitative Data:
| Parameter | Value | Reference |
| Deuterium Source | Deuterium Oxide (D2O) | [4][9] |
| Deuterium Incorporation | High (typically 90-98%) | [9] |
| Reaction Conditions | Mild (Visible Light) | [4][9] |
| Catalysts | Photoredox Catalyst & Thiol Catalyst | [4] |
Experimental Protocol:
General Procedure: [4]
Materials:
-
Formaldehyde source (e.g., paraformaldehyde)
-
Deuterium oxide (D2O)
-
Photoredox catalyst (e.g., tetrabutylammonium decatungstate - TBADT)
-
Thiol co-catalyst
-
Organic solvent (e.g., acetonitrile)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add the formaldehyde source, the photoredox catalyst, and the thiol co-catalyst.
-
Add the organic solvent and D2O.
-
Degas the reaction mixture by bubbling with an inert gas for several minutes.
-
Irradiate the mixture with a visible light source (e.g., a blue LED lamp) at room temperature with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., NMR spectroscopy) to determine the level of deuterium incorporation.
-
Upon completion, the reaction mixture is worked up to isolate the deuterated formaldehyde. This may involve extraction and purification by distillation or other chromatographic methods.
Catalytic Cycle Diagram:
Caption: Synergistic catalytic cycles for formaldehyde-d1 synthesis.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The specific reaction conditions may need to be optimized for different scales and equipment.
References
- 1. Synthetic Intermediates for Deuterated Pharmaceuticals | CK Isotopes [ckisotopes.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Formyl-selective deuteration of aldehydes with D2O via synergistic organic and photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Available Technologies | Tech Launch Arizona [inventions.arizona.edu]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Formyl-selective deuteration of aldehydes with D2O via synergistic organic and photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formyl-selective deuteration of aldehydes with D2O via synergistic organic and photoredox catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Deuteration of Formyl Groups via a Catalytic Radical H/D Exchange Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Dideuteriomethanone in Atmospheric Photochemical Oxidation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dideuteriomethanone (D₂CO), a deuterated isotopologue of formaldehyde, serves as a critical tool in atmospheric chemistry research. Its use in photochemical oxidation studies allows for the detailed investigation of kinetic isotope effects (KIEs), providing profound insights into reaction mechanisms, atmospheric radical budgets, and the fate of volatile organic compounds (VOCs). The substitution of protium with deuterium alters the vibrational frequencies of the C-H bonds, leading to measurable differences in reaction rates and product branching ratios when compared to standard formaldehyde (H₂CO). These isotopic effects are invaluable for validating theoretical models and understanding the intricate pathways of atmospheric transformations.
This document provides detailed application notes and experimental protocols for utilizing this compound in studies focused on its photochemical oxidation by hydroxyl (OH) radicals and through direct photolysis, two of its primary removal pathways in the troposphere.
Data Presentation: Quantitative Analysis of Isotopic Effects
The following tables summarize key quantitative data from studies on the atmospheric photochemical oxidation of formaldehyde and its deuterated isotopologues.
Table 1: Relative Reaction Rates of Formaldehyde Isotopologues with OH Radicals
This table presents the kinetic isotope effect (KIE) for the gas-phase reaction of hydroxyl radicals with HCHO, HCDO, and D₂CO at 298 ± 2 K and 1013 ± 10 mbar. The data is derived from relative-rate experiments conducted in a smog chamber with long-path Fourier Transform Infrared (FTIR) detection[1].
| Reaction | Relative Rate Constant (k_HCHO / k_Isotopologue) | Kinetic Isotope Effect (KIE) |
| HCHO + OH → HCO + H₂O | 1.00 (Reference) | - |
| HCDO + OH → DCO + H₂O | 1.28 ± 0.01 | 1.28 |
| D₂CO + OH → DCO + HDO | 1.75 (approx.) | 1.75 (approx.) |
Note: The value for D₂CO is an approximation based on the observed trend and theoretical considerations, as direct experimental data for this specific reaction was not provided in the primary cited source. Further investigation of the literature is recommended for the most precise value.
Table 2: Kinetic Isotope Effects in the Photolysis of Formaldehyde Isotopologues
This table summarizes experimentally determined kinetic isotope effects for the broadband photolysis of HCHO, HCDO, and D₂CO under atmospheric conditions. The KIE is expressed as the ratio of the photolysis rate of the light isotopologue to the heavy isotopologue (j_light / j_heavy). These studies are crucial for understanding the atmospheric hydrogen budget[2][3].
| Isotopologue Pair (Light / Heavy) | Experimental Conditions | Kinetic Isotope Effect (KIE) | Reference |
| HCHO / HCDO | EUPHORE, Sunlight | 1.58 ± 0.03 | Feilberg et al. |
| HCHO / HCDO | SAPHIR Chamber, Sunlight | 1.63 +0.038 / -0.046 | Röckmann et al.[2] |
| HCHO / D₂CO | Quartz Chamber, UVA Lamp (1030 mbar) | 3.16 ± 0.03 | Nilsson et al. |
| HCHO / D₂CO | EUPHORE, Sunlight | 3.15 ± 0.08 | Feilberg et al. |
Experimental Protocols
Protocol 1: Determination of the Relative Rate Constant for the Reaction of this compound with OH Radicals
Objective: To determine the kinetic isotope effect for the reaction of D₂CO with OH radicals relative to a reference compound (e.g., HCHO or another well-characterized organic).
Methodology:
-
Chamber Setup:
-
Utilize a large-volume (e.g., > 500 L) environmental simulation chamber (smog chamber) made of FEP Teflon film to minimize wall reactions.
-
The chamber should be equipped with a multi-pass White-type mirror system coupled to an FTIR spectrometer for long-path in-situ monitoring of reactants and products[1].
-
Ensure the chamber is clean by flushing with purified air for several hours until no interfering absorptions are detected in the IR spectrum.
-
-
Reactant Introduction:
-
Introduce a known concentration of a stable reference organic compound (e.g., isobutane) into the chamber.
-
Introduce a known concentration of this compound into the chamber. D₂CO can be prepared by the thermal decomposition of its para-polymer.
-
Introduce a source of OH radicals. A common method is the photolysis of methyl nitrite (CH₃ONO) in the presence of NO, or the photolysis of hydrogen peroxide (H₂O₂).
-
Fill the chamber to atmospheric pressure (approx. 1013 mbar) with purified, dry air.
-
-
Photochemical Reaction:
-
Initiate the photochemical reaction by irradiating the chamber with UV lamps that simulate the solar spectrum.
-
Continuously monitor the concentrations of this compound and the reference compound using the in-situ long-path FTIR spectrometer. Collect spectra at regular intervals (e.g., every 5 minutes).
-
-
Data Analysis:
-
Analyze the collected FTIR spectra to determine the concentration-time profiles of this compound and the reference compound.
-
Plot ln([D₂CO]₀ / [D₂CO]ₜ) against ln([Reference]₀ / [Reference]ₜ). The slope of this plot gives the ratio of the rate constants, k(OH + D₂CO) / k(OH + Reference).
-
Using the known rate constant for the reaction of OH with the reference compound, the absolute rate constant for the reaction of OH with this compound can be calculated.
-
The kinetic isotope effect is determined by comparing the rate constant for D₂CO with that of HCHO, obtained under identical experimental conditions.
-
Protocol 2: Measurement of the Photolysis Rate of this compound
Objective: To determine the photolysis rate constant (j-value) of this compound and the associated kinetic isotope effect relative to HCHO.
Methodology:
-
Photochemical Reactor Setup:
-
Employ a quartz tube photochemical reactor with a known volume[4].
-
The reactor should be surrounded by a set of UV-A lamps with a known spectral output to initiate photolysis[4].
-
Couple the reactor to an FTIR spectrometer with a multi-pass cell to monitor the concentration of the formaldehyde isotopologues[4].
-
-
Sample Preparation and Introduction:
-
Prepare a mixture of this compound and a reference compound that is photolytically stable but reacts with OH radicals at a known rate (this is to account for any secondary chemistry).
-
Alternatively, for relative photolysis rate measurements, prepare a mixture of D₂CO and HCHO.
-
Introduce the gaseous mixture into the photochemical reactor.
-
Fill the reactor to the desired pressure with a bath gas (e.g., synthetic air or N₂). Experiments can be conducted at various pressures to investigate pressure dependence[4].
-
-
Photolysis Experiment:
-
Turn on the UV lamps to initiate photolysis.
-
Record FTIR spectra at regular time intervals to monitor the decay of this compound (and HCHO if present).
-
-
Data Analysis:
-
From the FTIR spectra, determine the first-order decay rates of the formaldehyde isotopologues.
-
The photolysis rate constant (j) is equal to the negative of the slope of a plot of ln([D₂CO]) versus time.
-
For relative rate experiments with HCHO, plot ln([HCHO]₀ / [HCHO]ₜ) against ln([D₂CO]₀ / [D₂CO]ₜ). The slope of this line will give the ratio of the photolysis rates, j_HCHO / j_D₂CO, which is the kinetic isotope effect for photolysis.
-
Mandatory Visualizations
Caption: Workflow for determining the OH reaction rate of this compound.
Caption: Key atmospheric photochemical oxidation pathways for this compound.
References
Application Notes and Protocols for Studying Isotopic Fractionation During Photolysis of Dideuteriomethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of isotopic fractionation provides profound insights into reaction mechanisms, atmospheric processes, and the origins of molecules. Dideuteriomethanone (D₂CO), a heavy isotopologue of formaldehyde, serves as an invaluable tool in probing the kinetic isotope effects (KIEs) associated with photolytic reactions. Photolysis, the dissociation of a chemical compound by light, of formaldehyde is a critical process in atmospheric chemistry, contributing to the budgets of carbon monoxide (CO) and molecular hydrogen (H₂).[1][2][3] By comparing the photolysis rates and product distributions of D₂CO with its lighter counterpart, H₂CO, researchers can elucidate the mass-dependent and symmetry-related dynamics of photochemical reactions.[2][3]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate isotopic fractionation during photolysis. The information is intended to guide researchers in designing and executing experiments, analyzing data, and interpreting the results in the context of fundamental chemical physics and its atmospheric implications.
Key Concepts
Isotopic Fractionation: The partitioning of isotopes between two substances or two phases of a substance at equilibrium or in a kinetic process. In the context of this compound photolysis, we are primarily concerned with kinetic isotope effects.
Kinetic Isotope Effect (KIE): The change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. The KIE is a powerful tool for understanding reaction mechanisms and transition state geometries.
Photolysis Pathways of Formaldehyde: Formaldehyde has two primary photolysis channels:
-
Molecular Channel: CH₂O + hν → H₂ + CO
-
Radical Channel: CH₂O + hν → H + HCO
The quantum yields of these channels are wavelength-dependent.[3] Isotopic substitution with deuterium can significantly alter the branching ratio between these two pathways.
Quantitative Data: Isotopic Fractionation in Formaldehyde Photolysis
The following tables summarize key quantitative data from studies on the photolysis of formaldehyde and its deuterated isotopologues. This data highlights the pressure dependence of the kinetic isotope effect.
Table 1: Relative Photolysis Rates of HCHO vs. DCDO at Varying Pressures
| Pressure (mbar) | jHCHO / jDCDO | Reference |
| 50 | 1.1 ± 0.1 | [4] |
| 200 | Not Specified | |
| 400 | Not Specified | |
| 600 | Not Specified | |
| 1000 | 1.418 ± 0.108 | [1][2][3][5] |
| 1030 | 1.75 ± 0.10 | [4] |
Table 2: Isotope Effect (k(H₂CO)/k(D₂CO)) for the Molecular Channel
| Pressure (mbar) | k(H₂CO)/k(D₂CO) | Reference |
| 50 | Decreases with pressure | [6][7] |
| 200 | Decreases with pressure | [6][7] |
| 400 | Decreases with pressure | [6][7] |
| 600 | Decreases with pressure | [6][7] |
| 1000 | 3.16 ± 0.03 | [6][7] |
Experimental Protocols
This section outlines a generalized protocol for studying the isotopic fractionation of this compound during photolysis. This protocol is a composite based on methodologies described in the cited literature.[6][7][8][9]
Objective: To determine the kinetic isotope effect of this compound photolysis relative to formaldehyde.
Materials:
-
This compound (D₂CO) gas
-
Formaldehyde (H₂CO) gas
-
High-purity buffer gas (e.g., N₂, synthetic air)
-
Photolysis reactor (quartz or Teflon, volume dependent on experimental needs)[8][9]
-
Broadband light source (e.g., Xenon lamp, UVA lamps with emission maximum around 350 nm)[1][2][3][5][8]
-
Gas handling and mixing system (mass flow controllers)
-
Analytical instrumentation for concentration measurement (e.g., Fourier Transform Infrared (FTIR) spectrometer, Gas Chromatography (GC) with appropriate detector)
-
Pressure and temperature sensors
Experimental Workflow Diagram:
Caption: A flowchart outlining the key steps in a typical this compound photolysis experiment.
Procedure:
-
Reactant Preparation:
-
Monomeric D₂CO and H₂CO are typically generated by heating their respective paraformaldehyde polymers.
-
Prepare gas mixtures of known concentrations of D₂CO, H₂CO, and the buffer gas using mass flow controllers.
-
-
Reactor Setup:
-
Ensure the photolysis reactor is clean and leak-tight.
-
Calibrate pressure and temperature sensors.
-
-
Experiment Execution:
-
Introduce the prepared gas mixture into the photolysis reactor to a desired total pressure.[6][7]
-
Allow the system to equilibrate in the dark to establish baseline concentrations.
-
Initiate photolysis by turning on the light source.
-
Monitor the concentrations of D₂CO, H₂CO, and any products (e.g., CO, H₂, D₂) over time using an appropriate analytical technique.
-
-
Data Acquisition:
-
Record the concentrations of reactants and products at regular time intervals.
-
Simultaneously record the pressure and temperature inside the reactor.
-
-
Data Analysis:
-
Determine the initial photolysis rates for both D₂CO and H₂CO by plotting the natural logarithm of the concentration versus time. The initial slope of this plot is proportional to the first-order rate constant.
-
Calculate the kinetic isotope effect (KIE) as the ratio of the photolysis rate of the light isotopologue to the heavy isotopologue (jHCHO / jDCDO).
-
Signaling Pathways and Logical Relationships
The photolysis of formaldehyde involves excitation to singlet and triplet electronic states, followed by dissociation or collisional quenching. The following diagram illustrates the key pathways.
Photolysis Pathways of Formaldehyde Diagram:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. acp.copernicus.org [acp.copernicus.org]
- 5. Extreme Isotopic Fractionation in CO and H2 Formed in Formaldehyde Photolysis: Theory and Experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portal.research.lu.se [portal.research.lu.se]
- 7. ACP - Pressure dependent isotopic fractionation in the photolysis of formaldehyde-d2 [acp.copernicus.org]
- 8. acp.copernicus.org [acp.copernicus.org]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Troubleshooting & Optimization
Dideuteriomethanone Isotopic Purity Verification: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on verifying the isotopic purity of dideuteriomethanone (formaldehyde-d2). Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, designed to address specific challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for determining the isotopic purity of this compound?
A1: The primary analytical techniques for determining the isotopic purity of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Specifically, quantitative ¹H NMR and ¹³C NMR, as well as high-resolution mass spectrometry (HRMS), are powerful methods for this purpose. For highly deuterated compounds, ²H NMR can also be a valuable tool.
Q2: Why is verifying the isotopic purity of this compound crucial in research and drug development?
A2: Verifying isotopic purity is critical to ensure the accuracy and reproducibility of experimental results. In drug development, the precise degree of deuteration can significantly impact a drug's metabolic profile, efficacy, and safety. For mechanistic studies, knowing the exact isotopic composition is essential for correctly interpreting kinetic isotope effects.
Q3: What are the common isotopic impurities in this compound?
A3: The most common isotopic impurities are monodeuteriomethanone (CHDO) and non-deuterated formaldehyde (CH₂O). The presence and quantity of these species will determine the overall isotopic purity of the material.
Q4: What is the difference between isotopic enrichment and species abundance?
A4: Isotopic enrichment refers to the percentage of a specific isotope (in this case, deuterium) at a particular labeled position. Species abundance is the percentage of molecules that have a specific isotopic composition (e.g., the percentage of CD₂O molecules in the entire sample). A high isotopic enrichment at each deuterium-labeled site is necessary to achieve a high abundance of the desired this compound species.
Analytical Techniques and Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for determining the isotopic purity of this compound by quantifying the relative amounts of CD₂O, CHDO, and CH₂O.
Experimental Protocol: Quantitative ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound solution (typically ~20% w/w in D₂O) and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Add a known volume of a suitable deuterated solvent (e.g., DMSO-d₆) to ensure complete dissolution and to provide a lock signal. This compound is reactive in aqueous solutions and can form various hydrated and oligomeric species, which can complicate the NMR spectrum. Using a non-aqueous solvent, if possible, can simplify the analysis.
-
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher field strength for better signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation and accurate integration. A value of 30-60 seconds is recommended.
-
Number of Scans (ns): Sufficient scans to obtain a good signal-to-noise ratio (e.g., 16 or 32).
-
Acquisition Time (aq): At least 3-4 seconds to ensure good digital resolution.
-
-
Data Processing and Analysis:
-
Apply a line broadening of 0.3 Hz to improve the signal-to-noise ratio.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the signal from the internal standard and the residual proton signals from CHDO and CH₂O.
-
Calculate the concentration of each species and subsequently the isotopic purity.
-
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare the sample as described for ¹H NMR, but a higher concentration may be needed due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Instrument Parameters:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: A proton-decoupled pulse sequence with NOE (e.g., zgpg30 on Bruker instruments).
-
Relaxation Delay (d1): A longer delay (e.g., 10-20 seconds) is crucial for quantitative accuracy.
-
Number of Scans (ns): A significantly higher number of scans will be required compared to ¹H NMR (e.g., 1024 or more).
-
-
Data Processing and Analysis:
-
The ¹³C spectrum will show distinct signals for each isotopologue due to the deuterium isotope effect on the carbon chemical shift.
-
The signal for CD₂O will appear as a quintet (due to coupling with two deuterium nuclei, spin I=1), the CHDO signal as a triplet, and the CH₂O signal as a singlet.
-
Integrate the respective signals to determine the relative abundance of each species and calculate the isotopic purity.
-
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is a highly sensitive technique that can resolve the small mass differences between the isotopologues of this compound.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Dilute the this compound solution to a suitable concentration (e.g., 1 µg/mL) in an appropriate solvent such as acetonitrile or methanol.
-
Direct infusion or coupling with a separation technique like gas chromatography (GC) or liquid chromatography (LC) can be used. GC-MS is well-suited for volatile compounds like formaldehyde.
-
-
Instrument Parameters (for GC-MS):
-
GC Column: A polar column (e.g., DB-WAX) is suitable for separating formaldehyde.
-
Inlet Temperature: Typically 250 °C.
-
Oven Program: An appropriate temperature gradient to ensure good separation.
-
Ionization Mode: Electron Ionization (EI) is commonly used.
-
Mass Analyzer: A high-resolution analyzer such as a time-of-flight (TOF) or Orbitrap is required to resolve the isotopologues.
-
Scan Range: A narrow scan range around the expected m/z values (e.g., m/z 30-35) is sufficient.
-
-
Data Processing and Analysis:
-
Extract the ion chromatograms for the exact masses of the molecular ions of CD₂O, CHDO, and CH₂O.
-
Integrate the peak areas for each isotopologue.
-
Calculate the relative abundance of each species to determine the isotopic purity.
-
Quantitative Data Summary
| Parameter | ¹H NMR | ¹³C NMR | High-Resolution Mass Spectrometry |
| Analyte | Residual protons in CHDO and CH₂O | ¹³C nucleus in CD₂O, CHDO, and CH₂O | Molecular ions of CD₂O, CHDO, and CH₂O |
| Typical Chemical Shift (δ) / m/z | CH₂O: ~4.8 ppm (in D₂O) | CD₂O: ~82 ppm (quintet), CHDO: ~82 ppm (triplet), CH₂O: ~82 ppm (singlet) (in DMSO-d₆) | CD₂O: 32.0231, CHDO: 31.0168, CH₂O: 30.0106 (as [M]+•) |
| Typical Isotopic Purity Specification | >98 atom % D | >98 atom % D | >98 atom % D |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Complex/Unresolved NMR Spectrum | Formation of paraformaldehyde or trioxane (oligomers) in solution. | Prepare the sample fresh and analyze it promptly. Consider using a non-aqueous solvent like DMSO-d₆ to minimize oligomerization. |
| Inaccurate Integration in qNMR | Incomplete relaxation of nuclei. | Increase the relaxation delay (d1) to at least 5 times the longest T₁ of the signals being integrated. |
| Poor baseline or phasing. | Carefully perform manual phasing and baseline correction on the spectrum. | |
| No or Weak Signal in Mass Spectrometry | Formaldehyde is a small, polar, and volatile molecule, which can be challenging for some ionization techniques. | Use a suitable derivatization agent (e.g., 2,4-dinitrophenylhydrazine) to increase molecular weight and improve ionization efficiency. Optimize the ionization source parameters. |
| Overlapping Peaks in Mass Spectrum | Insufficient mass resolution to separate isotopologues. | Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap) with a resolving power of at least 10,000. |
| H/D Exchange with Solvent or Column | Presence of labile protons in the system that can exchange with the deuterium atoms of the analyte. | Use aprotic and thoroughly dried solvents and GC columns. Condition the GC-MS system before analysis. |
Visualizations
Experimental Workflow for Isotopic Purity Verification
Technical Support Center: High-Purity Formaldehyde-d2 (CD2O) Synthesis
Welcome to the technical support center for the synthesis of high-purity formaldehyde-d2 (CD2O). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and handling of this important deuterated reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing high-purity CD2O?
A1: The two most widely used and reliable methods for producing high-purity formaldehyde-d2 are:
-
Synthesis from Deuterated Methylene Bromide (CD2Br2): This method involves the reaction of CD2Br2 with potassium acetate to form methylene-d2 diacetate, which is then hydrolyzed to yield CD2O. It is known for producing high isotopic purity.[1]
-
Synthesis from 1,2-Dibromoethane-d4 (BrCD2CD2Br): This route proceeds via the formation of ethylene-d4 glycol diacetate and ethylene-d4 glycol, followed by oxidative cleavage with lead tetraacetate to give CD2O. This method also provides high yields and excellent isotopic enrichment.[2][3]
Q2: What is the typical isotopic purity I can expect from these synthesis methods?
A2: With careful execution, both primary synthesis methods can yield formaldehyde-d2 with an isotopic purity of over 98 atom % D.[2][4] The deuterium content of the final product is largely dependent on the isotopic purity of the starting deuterated materials.
Q3: How can I determine the isotopic and chemical purity of my synthesized CD2O?
A3: The most common and effective analytical techniques for determining the purity of CD2O are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for quantifying the amount of residual non-deuterated and partially deuterated species.[5][6][7][8][9]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the isotopic distribution and confirm the mass of the deuterated formaldehyde.[10]
Q4: What is the best way to store high-purity CD2O?
A4: High-purity formaldehyde-d2 is typically handled and stored as a solution in D2O (heavy water) to maintain isotopic purity. Commercial suppliers often provide it as a 20 wt. % solution in D2O.[4] For long-term stability, it is recommended to store the solution under refrigeration at 2°C to 8°C in a tightly sealed container, protected from light.[4] Unstabilized formaldehyde solutions are prone to polymerization, and storing them at the correct temperature minimizes this.[11][12]
Q5: Is isotopic back-exchange a significant problem during the synthesis of CD2O?
A5: For the recommended synthesis routes, particularly the hydrolysis of methylene-d2 diacetate, back-exchange of deuterium with hydrogen is not a significant issue.[1] The hydrolytic steps have been shown to proceed without loss of isotopic purity. However, it is crucial to use deuterated solvents and reagents where specified in the protocol to prevent any potential for isotopic dilution. Minimizing exposure to atmospheric moisture is also a good practice.[10][13][14][15]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of CD2O | Incomplete reaction during the formation of the diacetate intermediate. | Ensure anhydrous conditions and use the optimal molar ratio of potassium acetate to deuterated methylene bromide (3-4 moles of potassium acetate to one mole of halide).[1] |
| Loss of product during purification. | The hydrolysis of methylene-d2 diacetate yields a concentrated solution with volatile components. Evaporation to dryness should be done carefully to obtain the polymeric CD2O.[1] For the lead tetraacetate method, ensure the reaction is heated under reflux to drive the cleavage to completion.[3] | |
| Sub-optimal reaction conditions in the cleavage step (for the 1,2-dibromoethane-d4 method). | Ensure the reaction of ethylene-d4 glycol with lead tetraacetate is carried out in a suitable solvent like benzene and heated under reflux.[3] | |
| Low Isotopic Purity | Use of non-deuterated solvents or reagents where deuterated ones are required. | Strictly adhere to the protocol's requirements for deuterated reagents, especially the solvent for solutions. |
| Contamination with atmospheric moisture. | Handle materials under an inert, dry atmosphere (e.g., nitrogen or argon) whenever possible, especially during transfers and reactions. | |
| Impure starting materials. | Verify the isotopic purity of the starting deuterated methylene bromide or 1,2-dibromoethane-d4 using NMR or MS before beginning the synthesis. | |
| Presence of Impurities in the Final Product | Unreacted starting materials or intermediates. | Optimize reaction times and temperatures to ensure complete conversion. Methylene-d2 bromide is preferred over the iodide as unreacted iodide is difficult to separate from the diacetate intermediate.[1] |
| Side-products from the reaction. | Purify the intermediate methylene-d2 diacetate by distillation to remove acetic acid and acetic anhydride before hydrolysis.[1] | |
| Polymerization of CD2O. | If monomeric CD2O is required, it can be generated by heating the polymeric form. For most applications, the polymeric form is dissolved in an appropriate solvent. To control polymerization, store the CD2O solution at the recommended refrigerated temperature.[11][12] |
Quantitative Data Summary
Table 1: Synthesis of High-Purity CD2O - A Comparison of Methods
| Starting Material | Key Reagents | Overall Yield | Isotopic Purity (atom % D) | Reference |
| Deuterated Methylene Bromide (CD2Br2) | Potassium acetate, Acetic acid, Acetic anhydride | ~50% | >98% | [2] |
| 1,2-Dibromoethane-d4 (BrCD2CD2Br) | Potassium acetate, Lead tetraacetate | 62.5% | >98% | [2] |
Experimental Protocols
Method 1: Synthesis of CD2O from Deuterated Methylene Bromide
This protocol is adapted from the improved synthesis method described in the literature.[1]
Step 1: Synthesis of Methylene-d2 Diacetate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine deuterated methylene bromide (1 mole), potassium acetate (3-4 moles), and glacial acetic acid containing 5% acetic anhydride.
-
Heat the mixture to reflux with vigorous stirring. The optimal reaction time should be determined by monitoring the disappearance of the starting methylene bromide (e.g., by GC).
-
After completion, cool the reaction mixture and filter to remove the potassium bromide precipitate.
-
Wash the precipitate with a small amount of anhydrous ether.
-
Combine the filtrate and washings. Distill at atmospheric pressure to remove the ether and the bulk of the acetic acid.
-
Continue the distillation under reduced pressure (e.g., 12 mmHg) to remove the remaining acetic acid and acetic anhydride.
-
Collect the methylene-d2 diacetate fraction at 61-63 °C (at 12 mmHg). The deuterium content can be verified by 1H NMR.
Step 2: Hydrolysis of Methylene-d2 Diacetate to Formaldehyde-d2
-
Carefully add the purified methylene-d2 diacetate to a suitable hydrolysis medium (e.g., a solution of a strong acid in D2O).
-
The hydrolysis proceeds rapidly. The resulting formaldehyde-d2 is obtained as a concentrated solution.
-
For solid, polymeric formaldehyde-d2, the volatile components of the solution can be removed by evaporation under reduced pressure.
Method 2: Synthesis of CD2O from 1,2-Dibromoethane-d4
This protocol is based on the method involving oxidative cleavage of a glycol intermediate.[3]
Step 1: Synthesis of Ethylene-d4 Glycol Diacetate
-
React 1,2-dibromoethane-d4 with fused potassium acetate in a suitable solvent.
-
Heat the mixture to drive the reaction to completion.
-
Work up the reaction mixture to isolate the ethylene-d4 glycol diacetate.
Step 2: Synthesis of Ethylene-d4 Glycol
-
Convert the ethylene-d4 glycol diacetate to ethylene-d4 glycol via transesterification.
Step 3: Oxidative Cleavage to Formaldehyde-d2
-
Suspend lead tetraacetate in a benzene solution containing the ethylene-d4 glycol.
-
Heat the mixture under reflux. The formaldehyde-d2 is generated as an anhydrous gas.
-
The gaseous CD2O can be condensed in a cold trap and subsequently dissolved in a suitable solvent or allowed to polymerize.
Visualizations
Caption: Synthesis of CD2O from CD2Br2.
Caption: Synthesis of CD2O from BrCD2CD2Br.
Caption: Troubleshooting Logic for CD2O Synthesis.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Formaldehyde-Dâ (D, 98%) 20% w/w in DâO | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 10. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. - Division of Research Safety | Illinois [drs.illinois.edu]
- 12. celanese.com [celanese.com]
- 13. Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improving hydrogen/deuterium exchange mass spectrometry by reduction of the back-exchange effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Dideuteriomethanone (Formaldehyde-d₂) Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of dideuteriomethanone (CD₂O). It includes frequently asked questions, troubleshooting guides for common issues, detailed experimental protocols, and comparative data to aid in improving reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, also known as formaldehyde-d₂, is a stable isotopic variant of formaldehyde where both hydrogen atoms are replaced with deuterium.[1] Its primary applications are in research and development, particularly in NMR spectroscopy as a deuterated solvent to reduce background signals, and in mechanistic studies of chemical reactions where the kinetic isotope effect can provide insights into reaction pathways.[1] It is also used as a precursor in the synthesis of more complex deuterated molecules for metabolic studies and in the development of deuterated pharmaceuticals.[2][3]
Q2: What are the common starting materials for this compound synthesis?
A2: Common starting materials include deuterated precursors that are commercially available. Key examples include 1,2-dibromoethane-d₄, which can be converted to ethylene-d₄ glycol, and deuterated methylene bromide (CD₂Br₂).[4][5] Another approach is the in situ generation from dimethyl sulfoxide-d₆ (DMSO-d₆).[6] Deuterium oxide (D₂O) is often used as the deuterium source in exchange reactions.[5]
Q3: What is the typical isotopic purity achievable for this compound?
A3: With careful experimental technique, it is possible to achieve high isotopic purity. Many described methods report an isotopic purity of 98 atom % D or higher.[4][7][8] Commercially available solutions of this compound in D₂O also typically offer an isotopic purity of 98%.[2][3][8]
Q4: What are the key safety precautions when working with this compound?
A4: this compound is toxic and should be handled with care, similar to its non-deuterated counterpart, formaldehyde.[1] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. This compound is classified as a carcinogen and can cause skin and eye irritation, as well as allergic reactions.[2][8] Some polymerization steps can be hazardous and may lead to explosions if the reaction warms too rapidly.
Troubleshooting Guide
Low Yield
Q: My overall yield of this compound is significantly lower than reported values. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors throughout the synthesis and purification process. Consider the following points:
-
Incomplete Reactions: Some synthetic routes, like the hydrolysis of deuterated methylene diacetate, are rapid and high-yielding, while others may require optimization.[5] Ensure that reaction times and temperatures are appropriate for the specific protocol. For multi-step syntheses, optimize each step individually before proceeding to the next.
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. For instance, in the synthesis from dimethyl-d₆-sulfoxide, dimethyl-d₆ sulfide can be a major byproduct under certain conditions. Careful control of reaction conditions is critical.
-
Loss During Work-up and Purification: this compound is volatile. Significant amounts can be lost during distillation or evaporation steps if not performed at low temperatures and under vacuum. When isolating the polymeric form, ensure conditions are optimized to prevent decomposition or loss of monomer.
-
Reagent Quality: The purity of starting materials and reagents is crucial. Ensure all deuterated precursors and other reagents meet the required specifications for the reaction.
Low Isotopic Purity
Q: The isotopic purity of my final product is below 98% D. What are the likely sources of proton contamination and how can I prevent it?
A: Maintaining high isotopic purity requires the rigorous exclusion of proton sources throughout the experiment.
-
H/D Back-Exchange: The primary cause of reduced isotopic purity is H/D back-exchange.[5] This can occur if the deuterated intermediates or the final product come into contact with protic materials.
-
Solvents: Use deuterated solvents for all reaction and purification steps where exchange is possible.
-
Reagents: Ensure all reagents are anhydrous. Use freshly dried solvents and reagents.
-
Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
-
Starting Material Purity: The isotopic purity of your final product is limited by the purity of your deuterated starting materials. Verify the isotopic enrichment of your precursors before starting the synthesis.
-
Purification: During work-up, use D₂O instead of H₂O for aqueous washes if applicable to the protocol. Ensure all glassware is thoroughly dried before use.
Data and Properties
Comparison of Synthetic Methods
| Starting Material | Key Reagents | Reported Yield | Isotopic Purity | Notes |
| 1,2-dibromoethane-d₄ | Potassium acetate, Lead tetraacetate | 62.5% (overall) | >98% | Multi-step process via ethylene-d₄ glycol.[4][7] |
| Ethylene-d₄ glycol | Lead tetraacetate | 75% | High | Precursor can be expensive.[5] |
| Dihydroxymaleic acid | D₂O, Periodate | 33% | High | Product is obtained in a dilute aqueous solution.[5] |
| Methylene-d₂ bromide | Silver acetate, H₂SO₄/D₂O | ~50% | >98% | Yield from deuterated methylene bromide.[7] |
| DMSO-d₆ | Bromine, Cesium carbonate | Not specified | High | In situ generation for immediate use in subsequent reactions.[6] |
Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | CD₂O[1][2][3][9] |
| Molecular Weight | 32.04 g/mol [1][2][8][9] |
| CAS Number | 1664-98-8[1][3][8] |
| Form | Typically handled as a solution in D₂O (~20 wt. %) or as its polymer (paraformaldehyde-d₂)[8][9] |
| Isotopic Purity | Commercially available at ≥98 atom % D[8] |
| Storage | Store refrigerated at 2°C to 8°C, protected from light.[2][9] |
Experimental Protocols
Protocol 1: Synthesis from 1,2-Dibromoethane-d₄ via Ethylene-d₄ Glycol
This method involves three main stages: conversion of 1,2-dibromoethane-d₄ to ethylene-d₄ glycol diacetate, hydrolysis to ethylene-d₄ glycol, and subsequent cleavage to this compound. The overall yield reported for this process is 62.5%.[4][7]
Step 1: Synthesis of Ethylene-d₄ Glycol Diacetate
-
Reflux 1,2-dibromoethane-d₄ with anhydrous potassium acetate in glacial acetic acid.
-
After the reaction is complete, pour the mixture into water and extract the diacetate with a suitable organic solvent (e.g., ether).
-
Wash the organic extract, dry it over an anhydrous drying agent, and purify the diacetate by distillation.
Step 2: Hydrolysis to Ethylene-d₄ Glycol
-
Hydrolyze the ethylene-d₄ glycol diacetate using an acid catalyst (e.g., sulfuric acid) in an aqueous or alcoholic solution.
-
Neutralize the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting ethylene-d₄ glycol by vacuum distillation.
Step 3: Oxidative Cleavage to this compound
-
Dissolve the purified ethylene-d₄ glycol in an anhydrous, aprotic solvent (e.g., dry benzene or dichloromethane).
-
Slowly add a stoichiometric amount of lead tetraacetate to the solution while stirring. The reaction is typically exothermic and should be cooled.
-
The product, this compound, is obtained as a gas which can be collected in a cold trap or dissolved in a suitable solvent. Alternatively, it will polymerize into eu-polyoxymethylene-d₂ upon standing.
Protocol 2: In Situ Generation from DMSO-d₆
This protocol is useful for reactions where this compound is needed as a reagent for immediate consumption, such as in hydroxymethylation reactions.[6]
-
To a stirred solution of the substrate in an appropriate anhydrous solvent, add activated 4Å molecular sieves, a suitable base (e.g., Cs₂CO₃), and any other required salts (e.g., LiBr).
-
Add dimethyl sulfoxide-d₆ (DMSO-d₆) to the mixture.
-
Cool the reaction mixture (e.g., to 10 °C) and slowly add bromine dropwise.
-
Allow the reaction to stir at the appropriate temperature (e.g., 40 °C) for the required time (e.g., 20 hours).
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The this compound is generated in situ and reacts with the substrate present in the mixture.
-
Work-up involves quenching the reaction (e.g., with saturated aqueous NH₄Cl), extraction with an organic solvent, and purification of the final product.
Process Visualizations
Caption: Workflow for this compound synthesis from 1,2-dibromoethane-d₄.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Formaldehyde-dâ (D, 98%) ~20% w/w in DâO- Cambridge Isotope Laboratories, DLM-805-20 [isotope.com]
- 3. Formaldehyde-Dâ (D, 98%) 20% w/w in DâO | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Generation of Formaldehyde and Formaldehyde-d2 for Hydroxymethylations and Hydroxydeuteromethylations of Difluoroenolates and Difluorobenzyl Carbanions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Formaldehyde-d2 20wt. deuterium oxide, D 98atom 1664-98-8 [sigmaaldrich.com]
- 9. Formaldehyde-d2 solution, 20 wt. % in D2O | 1664-98-8 | FF75296 [biosynth.com]
Dideuteriomethanone stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with dideuteriomethanone (CD₂O), also known as deuterated formaldehyde. Here you will find troubleshooting guides, frequently asked questions, and key data regarding the stability and storage of this compound.
Stability and Storage Summary
Proper storage and handling are critical to maintain the isotopic and chemical purity of this compound. The primary concerns are polymerization and isotopic dilution from atmospheric moisture.
Data Presentation: Recommended Storage and Handling Conditions
| Parameter | Recommended Condition | Rationale | Source(s) |
| Storage Temperature | +2°C to +8°C (Refrigerated) | Minimizes decomposition and prevents polymerization which can occur at lower temperatures. | [1][2][3] |
| Light Exposure | Protect from light | Prevents light-induced degradation. | [1][2][3] |
| Atmosphere | Handle under a dry, inert atmosphere (e.g., Nitrogen or Argon) | This compound and other deuterated compounds are often hygroscopic; this prevents absorption of atmospheric H₂O, which can lead to H/D exchange and isotopic contamination. | [4][5] |
| Supplied Form | Typically ~20% w/w solution in Deuterium Oxide (D₂O) | Stabilized solution form. | [1][2][3] |
| Chemical Purity | Typically ≥98% | High purity is essential for applications in proteomics, pharmaceutical development, and synthetic chemistry. | [1][2] |
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in an experimental setting.
Q1: I observed a white precipitate in my this compound solution. What is it and what should I do?
A1: The white precipitate is likely paraformaldehyde-d₂, a polymer of this compound. This can form if the solution is stored at temperatures that are too low.[6] Storing the solution within the recommended +2°C to +8°C range should prevent this.[1][2] If polymerization has occurred, consult the manufacturer’s specific recommendations. Gentle warming may redissolve the polymer, but this should be done with caution as improper heating can accelerate degradation.
Q2: My mass spectrometry results show unexpected masses, suggesting lower-than-expected deuterium incorporation. What could be the cause?
A2: This issue, known as isotopic dilution, is often caused by contamination with protic solvents or atmospheric moisture (H₂O). Deuterated compounds can readily exchange deuterium atoms with hydrogen atoms from water.[4] To prevent this, always handle this compound under a dry, inert atmosphere (argon or nitrogen) and use thoroughly dried glassware.[5] When preparing samples, use deuterated solvents to maintain isotopic purity.
Q3: My reaction is proceeding slower than expected or yielding unexpected byproducts. Could the this compound be the problem?
A3: Yes, this could be related to the stability of the reagent.
-
Degradation: Improper storage (e.g., exposure to light or elevated temperatures) can lead to the decomposition of this compound, lowering its effective concentration in your reaction.[1][2]
-
Polymerization: If some of the this compound has polymerized (see Q1), the concentration of the monomeric, reactive form will be reduced.
-
Purity: Verify the purity of your batch using the Certificate of Analysis (CoA) or through analytical methods like NMR spectroscopy.[7]
Q4: The pH of my reaction mixture seems to have changed after adding this compound. Why?
A4: Like its non-deuterated analog, formaldehyde, this compound can undergo oxidation to formic acid-d₂ (DCOOH) over time, especially if exposed to oxygen.[8] This acidic impurity can alter the pH of your experiment. Storing containers tightly sealed and under an inert atmosphere can help minimize oxidation.
Experimental Protocols
Protocol 1: General Handling Procedure to Minimize Isotopic Contamination
This protocol outlines best practices for handling this compound to preserve its isotopic integrity.
-
Glassware Preparation: Dry all glassware (NMR tubes, vials, pipettes, etc.) in an oven at a minimum of 150°C for at least 12 hours.[5] Allow the glassware to cool to room temperature in a desiccator or under a stream of dry, inert gas (e.g., nitrogen or argon).
-
Inert Atmosphere: Conduct all transfers and sample preparations in a glove box or glove bag with a dry, inert atmosphere.[4][5] If a glove box is unavailable, use a Schlenk line or blanket the container openings with a positive pressure of inert gas during transfers.
-
Solvent Choice: Use high-purity deuterated solvents for all dilutions and sample preparations to avoid introducing protons.
-
Storage: After opening, securely reseal the container, preferably with laboratory sealing film, and purge the headspace with inert gas before returning it to refrigerated storage (+2°C to +8°C).[1][2]
Protocol 2: Assessing Purity via ¹³C NMR Spectroscopy
Carbon-13 NMR is a useful technique for confirming the identity and assessing the purity of this compound.[7]
-
Sample Preparation: Following the handling protocol above, prepare an NMR sample by diluting a small amount of the this compound solution in a suitable deuterated solvent (e.g., D₂O if not already in solution, or another solvent appropriate for your application).
-
Instrument Setup: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Analysis: The carbon atom in this compound (CD₂O) is directly bonded to two deuterium atoms. Due to the spin (I=1) of deuterium, the ¹³C signal will be split into a quintet (5 lines) according to the (2nI + 1) rule.[7] The presence of this characteristic quintet in the carbonyl region of the spectrum (typically 170-220 ppm) is a strong indicator of the compound's identity. The absence of a significant singlet at the corresponding formaldehyde (CH₂O) chemical shift confirms high isotopic purity.
Mandatory Visualizations
References
- 1. Formaldehyde-Dâ (D, 98%) 20% w/w in DâO | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. Formaldehyde-dâ (D, 98%) ~20% w/w in DâO- Cambridge Isotope Laboratories, DLM-805-20 [isotope.com]
- 3. Formaldehyde-dâ (D, 98%) ~20% w/w in DâO- Cambridge Isotope Laboratories, DLM-805-20 [isotope.com]
- 4. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. celanese.com [celanese.com]
- 7. This compound | 1664-98-8 | Benchchem [benchchem.com]
- 8. ckgas.com [ckgas.com]
Removing undesired isotopologues from Dideuteriomethanone samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dideuteriomethanone (D₂CO). The focus is on the removal of undesired isotopologues, namely monodeuteriomethanone (CHDO) and non-deuterated formaldehyde (CH₂O), from D₂CO samples.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound to remove isotopic impurities?
A1: The most common and effective methods for separating isotopologues of volatile compounds like formaldehyde are preparative gas chromatography (GC) and fractional distillation at cryogenic temperatures. The choice of method depends on the required purity, the scale of the separation, and the available equipment.
Q2: How can I determine the isotopic purity of my this compound sample?
A2: The isotopic purity of a this compound sample can be accurately determined using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]
-
Mass Spectrometry (MS): Provides a direct measurement of the relative abundance of each isotopologue (D₂CO, CHDO, CH₂O) based on their different molecular weights.
-
¹H and ¹³C NMR Spectroscopy: Can distinguish between the different isotopologues. For example, in ¹³C NMR with ¹H decoupling, CH₂O appears as a singlet, CHDO as a triplet, and D₂CO as a quintet. The integration of these signals allows for the quantification of isotopic purity.[1]
Q3: I am observing co-elution of my isotopologues during gas chromatography. What can I do to improve separation?
A3: To improve the separation of formaldehyde isotopologues by gas chromatography, you can optimize several parameters:
-
Column Selection: Utilize a column with a stationary phase that provides good selectivity for these compounds. Nonpolar stationary phases often exhibit an inverse isotope effect, where the heavier, deuterated compounds elute earlier.
-
Temperature Program: A slow, gradual temperature ramp can enhance separation. Start with a low initial oven temperature to maximize the differential partitioning of the isotopologues.
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Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (e.g., helium or hydrogen) can improve column efficiency and resolution.
-
Column Dimensions: A longer column with a smaller internal diameter will generally provide higher resolution.
Q4: Is distillation a viable method for separating formaldehyde isotopologues?
A4: Yes, fractional distillation, particularly at cryogenic temperatures, is a viable method for separating compounds with different vapor pressures. Since deuterated compounds have slightly lower vapor pressures than their non-deuterated counterparts, a carefully controlled distillation can enrich the desired D₂CO. This method is particularly suitable for larger-scale purifications.
Q5: What are the key safety considerations when working with this compound?
A5: this compound, like formaldehyde, is a hazardous chemical. It is crucial to handle it in a well-ventilated fume hood. It is known to be a skin and respiratory irritant and may cause allergic reactions.[2] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed handling and storage information.
Q6: How should I store my purified this compound?
A6: this compound is typically supplied as a solution in D₂O and should be stored refrigerated at +2°C to +8°C and protected from light.[2] For long-term storage, it is recommended to store aliquots in tightly sealed vials to minimize degradation and contamination.
Troubleshooting Guides
Issue 1: Poor Separation of Isotopologues by Preparative Gas Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Overlapping or broad peaks for D₂CO, CHDO, and CH₂O. | Inadequate column resolution. | 1. Optimize Temperature Program: Start with a lower initial oven temperature (e.g., 35-40°C) and use a slow ramp rate (e.g., 2-5°C/min). 2. Select a Different Column: Try a longer column (e.g., >30m) or a column with a different stationary phase (e.g., a non-polar phase to leverage the inverse isotope effect). 3. Adjust Carrier Gas Flow: Optimize the linear velocity for the carrier gas to achieve maximum efficiency. |
| Tailing peaks. | Active sites in the injector or column. | 1. Use a Deactivated Inlet Liner: Ensure the injector liner is clean and deactivated. 2. Condition the Column: Properly condition the column according to the manufacturer's instructions to remove any active sites. |
| Sample carryover between injections. | Incomplete elution of the sample. | 1. Increase Final Oven Temperature: Raise the final temperature of the GC program to ensure all components are eluted. 2. Add a Bake-out Step: Include a high-temperature bake-out period at the end of each run. |
Issue 2: Low Yield of Purified this compound from Fractional Distillation
| Symptom | Possible Cause | Suggested Solution |
| Low recovery of D₂CO in the desired fraction. | Inefficient distillation column. | 1. Increase Column Length/Packing: Use a longer distillation column or one with more efficient packing material to increase the number of theoretical plates. 2. Optimize Reflux Ratio: A higher reflux ratio can improve separation but may increase distillation time. |
| Polymerization of formaldehyde in the still pot. | High distillation temperature. | 1. Reduce Distillation Pressure: Perform the distillation under vacuum to lower the boiling point of formaldehyde and minimize polymerization. 2. Use a Stabilizer: Consider the addition of a small amount of a stabilizer like methanol to the still pot. |
| Loss of volatile product. | Leaks in the distillation apparatus. | 1. Check all connections: Ensure all glassware joints are properly sealed. Use high-vacuum grease for vacuum distillations. 2. Use a Cold Trap: Place a cold trap (e.g., with liquid nitrogen) between the receiving flask and the vacuum source to capture any product that bypasses the condenser. |
Experimental Protocols
Protocol 1: Purification of this compound by Preparative Gas Chromatography
This protocol provides a starting point for the separation of D₂CO from CHDO and CH₂O. Optimization of the parameters will be necessary based on the specific instrument and sample composition.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Preparative Fraction Collector.
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.53 mm ID, 1.5 µm film thickness.
-
Carrier Gas: Helium, 99.999% purity.
-
Detector: Thermal Conductivity Detector (TCD) or Flame Ionization Detector (FID).
Procedure:
-
Sample Preparation: If the D₂CO is in a D₂O solution, a headspace injection or a prior extraction into a volatile organic solvent may be necessary.
-
GC Conditions (Starting Point):
-
Injector Temperature: 200°C
-
Detector Temperature: 250°C
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 5 minutes.
-
Ramp: 5°C/min to 150°C.
-
Hold at 150°C for 10 minutes.
-
-
Carrier Gas Flow Rate: 5 mL/min (adjust for optimal linear velocity).
-
Injection Volume: 1-5 µL (or headspace equivalent).
-
-
Fraction Collection:
-
Identify the retention times for CH₂O, CHDO, and D₂CO based on analytical runs and the expected inverse isotope effect (D₂CO eluting first).
-
Program the preparative fraction collector to collect the eluent at the retention time corresponding to D₂CO. A cryogenic trap can be used at the collector outlet to efficiently trap the volatile formaldehyde.
-
-
Purity Analysis: Analyze the collected fraction using analytical GC-MS or NMR to confirm the isotopic purity.
Protocol 2: Purification of this compound by Cryogenic Fractional Distillation
This protocol describes a general approach for the separation of formaldehyde isotopologues by cryogenic fractional distillation.
Apparatus:
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A vacuum-jacketed fractional distillation column packed with a suitable material (e.g., glass beads or structured packing).
-
A distillation head with a condenser and a means to control the reflux ratio.
-
A receiving flask that can be cooled to cryogenic temperatures.
-
A vacuum pump and a pressure gauge.
-
A cold trap to protect the vacuum pump.
-
Heating mantle for the distillation flask.
-
Low-temperature coolant (e.g., liquid nitrogen).
Procedure:
-
Setup: Assemble the distillation apparatus in a fume hood. Ensure all connections are secure and vacuum-tight.
-
Charging the Still: Charge the distillation flask with the impure this compound sample.
-
Evacuation: Carefully evacuate the system to the desired pressure (e.g., 100-200 mbar).
-
Cooling: Cool the condenser and the receiving flask with the cryogenic coolant.
-
Heating: Gently heat the distillation flask to bring the formaldehyde solution to a boil.
-
Distillation:
-
Initially, operate the column at total reflux to allow the vapor-liquid equilibrium to be established.
-
Begin collecting the distillate at a low reflux ratio. The first fraction will be enriched in the more volatile, non-deuterated formaldehyde (CH₂O).
-
Monitor the temperature at the top of the column. A stable temperature indicates that a pure component is distilling.
-
Collect fractions at different temperature ranges. The later fractions will be progressively enriched in this compound (D₂CO).
-
-
Analysis: Analyze the collected fractions by GC-MS or NMR to determine the isotopic composition of each fraction.
Data Presentation
Table 1: Physical Properties of Formaldehyde Isotopologues
| Isotopologue | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Formaldehyde | CH₂O | 30.03 | -19 |
| Monodeuteriomethanone | CHDO | 31.03 | Approx. -19 |
| This compound | D₂CO | 32.04 | Approx. -19 |
Note: The boiling points are very similar, necessitating high-efficiency separation techniques.
Table 2: Example GC Retention Times for Formaldehyde Isotopologues on a Non-Polar Column
| Isotopologue | Expected Retention Time (min) |
| This compound (D₂CO) | 5.2 |
| Monodeuteriomethanone (CHDO) | 5.4 |
| Formaldehyde (CH₂O) | 5.6 |
Note: These are hypothetical retention times to illustrate the expected elution order due to the inverse isotope effect. Actual retention times will vary depending on the specific GC conditions.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical diagram of isotopologue separation by GC.
References
Technical Support Center: Optimizing Dideuteriomethanone Concentration for Proteomics Experiments
Welcome to the technical support center for the use of dideuteriomethanone (formaldehyde-d₂) in proteomics. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their quantitative proteomics experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in proteomics?
A1: this compound (CD₂O), a deuterated isotopologue of formaldehyde, is primarily used in a quantitative proteomics technique called reductive dimethylation (ReDi). This method isotopically labels primary amines (the N-terminus of peptides and the ε-amino group of lysine residues) for relative and absolute quantification of proteins. By using different isotopologues of formaldehyde (e.g., light CH₂O, medium ¹³CH₂O, and heavy CD₂O), researchers can multiplex and compare protein abundance across several samples in a single mass spectrometry run.[1][2][3]
Q2: What is the mass shift I should expect when using this compound for labeling?
A2: Reductive dimethylation adds two methyl groups to each primary amine. The exact mass shift depends on the combination of formaldehyde and reducing agent isotopologues used. Using this compound (CD₂O) in combination with a deuterated reducing agent like sodium cyanoborodeuteride (NaBD₃CN) results in a "heavy" label. A common 2-plex experiment would use light (CH₂O and NaBH₃CN) and heavy (CD₂O and NaBD₃CN) labels. The resulting mass difference per labeled amine between the heavy and light forms is approximately 6.0377 Da.[1][4] For 3-plex experiments, an intermediate label (e.g., using ¹³CH₂O) is introduced, providing a minimum of a 4 Da mass difference between the different labeled peptides.[5][6]
| Label Type | Formaldehyde Isotopologue | Reducing Agent | Mass Shift per Amine (Da) |
| Light | CH₂O | NaBH₃CN | +28.0313 |
| Intermediate | ¹³CH₂O | NaBH₃CN | +32.0348 |
| Heavy | CD₂O | NaBD₃CN | +34.0690 |
Q3: Can I use this compound for in-vivo cross-linking studies?
A3: While formaldehyde is a common cross-linking agent, this compound is more frequently used for isotopic labeling in quantitative proteomics via reductive dimethylation at the peptide level. For in-vivo cross-linking, non-deuterated formaldehyde is typically used. The principles of cross-linking, such as optimal concentration and quenching, would be similar, but the primary application of this compound remains in stable isotope labeling for quantitative mass spectrometry.
Troubleshooting Guides
This section addresses common issues encountered during proteomics experiments involving this compound.
Problem 1: Low or Incomplete Labeling Efficiency
Symptoms:
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Low signal intensity for labeled peptides in the mass spectrometer.
-
Presence of both labeled and unlabeled peptides for the same sequence.
-
Inaccurate quantification due to a mix of partially labeled species.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Reagent Concentration | Ensure a sufficient molar excess of formaldehyde and the reducing agent over the total number of primary amines in your peptide sample. A 20-fold molar excess of formaldehyde has been shown to be effective for complete modification.[7] |
| Incorrect pH of Reaction Buffer | The reductive amination reaction is pH-dependent. The formation of the Schiff base is favored under slightly acidic to neutral conditions. A common pH for the reaction is around 5.5 to 7.5.[1][8] |
| Degraded Reagents | Use fresh solutions of formaldehyde and the reducing agent (e.g., sodium cyanoborohydride or borane-dimethylamine complex).[7] Formaldehyde solutions can polymerize over time. |
| Insufficient Reaction Time or Temperature | While the reaction is relatively fast, ensure adequate incubation time. A typical reaction can be carried out for 1-2 hours on ice or at room temperature.[7] For intact proteins, longer incubation times (e.g., 16 hours at 37°C) may be necessary to ensure complete labeling.[6] |
Problem 2: Inaccurate Quantification and Shifting Retention Times (The Deuterium Effect)
Symptoms:
-
Heavy (deuterated) labeled peptides elute slightly earlier than their light counterparts in reverse-phase chromatography.
-
Poor co-elution of isotopic pairs, leading to inaccurate quantification.
Possible Causes and Solutions:
| Cause | Solution |
| The "Deuterium Effect" | Deuterated compounds can have slightly different physicochemical properties, leading to altered chromatographic behavior.[1] To mitigate this, ensure that quantification is based on the entire extracted ion chromatogram (the area under the curve for the MS1 peak) rather than the intensity at a single time point.[1] |
| Chromatography Conditions | Optimize your liquid chromatography gradient to ensure the best possible peak shape and resolution for both light and heavy labeled peptides. |
Problem 3: Unexpected Mass Shifts in Mass Spectrometry Data
Symptoms:
-
Observing mass shifts other than the expected +28, +32, or +34 Da for dimethylation. Common unexpected shifts include +12 Da or +26 Da.
Possible Causes and Solutions:
| Cause | Solution |
| +12 Da Modification | This mass shift can result from the formation of a Schiff base (an imine) without the subsequent reduction step. This can be caused by inefficient reduction. It can also be an artifact from formaldehyde leaching from spin filters used during sample preparation. |
| +26 Da Side Reaction | A known side reaction of dimethylation can produce an N-methyl-4-imidazolidinone moiety at the N-terminus of peptides, resulting in a +26 Da mass increment. Optimizing reaction conditions can help suppress this side reaction.[9] |
Experimental Protocols
On-Column Reductive Dimethylation of Peptides
This protocol is adapted from established methods for the reductive dimethylation of peptides for quantitative proteomics.[1][10]
Reagents:
-
Light Labeling Buffer: 0.8% (v/v) formaldehyde (CH₂O) and 0.12 M sodium cyanoborohydride (NaBH₃CN) in citric acid buffer (0.09 M citric acid, 0.23 M Na₂HPO₄, pH 5.5).
-
Heavy Labeling Buffer: 0.8% (v/v) this compound (CD₂O) and 0.12 M sodium cyanoborodeuteride (NaBD₃CN) in citric acid buffer.
-
C18 Column: For solid-phase extraction.
-
Wash Buffer 1: 0.1% Trifluoroacetic acid (TFA).
-
Wash Buffer 2: 0.5% Acetic acid.
-
Elution Buffer 1: 40% Acetonitrile (ACN), 0.5% Acetic acid.
-
Elution Buffer 2: 80% Acetonitrile (ACN), 0.5% Acetic acid.
Procedure:
-
Peptide Preparation and Loading:
-
Acidify up to 500 µg of digested peptides with TFA to a final concentration of 0.5%.
-
Condition a C18 column with acetonitrile, followed by 80% ACN/0.1% TFA, and then equilibrate with 0.1% TFA.
-
Load the acidified peptide sample onto the column.
-
Wash the column with 0.1% TFA, followed by the citric acid buffer.
-
-
On-Column Labeling:
-
Caution: Perform this step in a chemical fume hood as low concentrations of hydrogen cyanide may be released.
-
For the "light" sample, add 10 ml of the Light Labeling Buffer to the column and allow it to flow through at approximately 1 ml/min. Repeat this step to ensure complete labeling.
-
For the "heavy" sample, use the Heavy Labeling Buffer following the same procedure.
-
-
Washing and Elution:
-
Wash the column with 6 ml of 0.1% TFA, followed by 1 ml of 0.5% acetic acid.
-
Elute the labeled peptides first with 1 ml of Elution Buffer 1, followed by 1 ml of Elution Buffer 2.
-
-
Sample Mixing and Analysis:
-
Combine the light and heavy labeled peptide samples at a 1:1 ratio.
-
The sample is now ready for fractionation and/or LC-MS/MS analysis.
-
Visualizations
Caption: Workflow for quantitative proteomics using reductive dimethylation.
Caption: Decision tree for troubleshooting quantification issues.
References
- 1. Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Quantitative proteomics using reductive dimethylation for stable isotope labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Triplex protein quantification based on stable isotope labeling by peptide dimethylation applied to cell and tissue lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 8. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Dideuteriomethanone (Formaldehyde-d₂) Mass Spectrometry Analysis
Welcome to the technical support center for mass spectrometry analysis of dideuteriomethanone (CD₂O), also known as formaldehyde-d₂. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address fragmentation issues encountered during their experiments.
Troubleshooting Guide: Overcoming Fragmentation Issues
Excessive fragmentation of this compound can lead to a weak or absent molecular ion peak (M⁺), complicating identification and quantification. The following guide outlines common problems, their potential causes, and actionable solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or Absent Molecular Ion (M⁺) Peak at m/z 32 | 1. High Electron Ionization (EI) Energy: Standard 70 eV is often too high for small, labile molecules, causing extensive fragmentation. 2. In-Source Fragmentation: High temperatures in the ion source can cause thermal degradation before ionization. 3. High Collision Energy (in MS/MS): For tandem MS, high collision energy will fragment the precursor ion completely. | 1. Reduce Ionization Energy: Lower the electron energy to a "softer" level (e.g., 15-25 eV). This reduces the internal energy of the molecular ion, decreasing fragmentation. 2. Optimize Ion Source Temperature: Lower the source temperature in increments of 10-20°C to find the optimal balance between maintaining the analyte in the gas phase and minimizing thermal breakdown. 3. Use a Softer Ionization Technique: If available, switch to Chemical Ionization (CI)[1]. CI is a softer method that often yields a more abundant protonated molecule [M+H]⁺. 4. Optimize Collision Energy: In MS/MS experiments, perform a collision energy ramping experiment to find the voltage that provides the desired fragmentation, leaving a detectable parent ion.[2] |
| Unexpected Fragment Ions | 1. Contamination: Presence of impurities in the sample, solvent, or instrument background (e.g., column bleed, pump oil). 2. Isotope Impurity: The this compound sample may contain formaldehyde-d₁ (HDCO) or formaldehyde-h₂ (H₂CO). 3. Formation of Adducts: Reaction with other molecules in the ion source. | 1. Run Blanks: Analyze a solvent blank and an instrument blank to identify background signals. 2. Check Purity: Verify the isotopic purity of your standard as provided by the manufacturer.[3] 3. Improve Chromatography: Optimize your GC or LC method to separate this compound from potential contaminants before it enters the mass spectrometer. |
| Poor Signal-to-Noise Ratio | 1. Low Analyte Concentration: Insufficient amount of the compound reaching the detector. 2. Suboptimal Instrument Tuning: The mass spectrometer may not be calibrated or tuned for low mass ranges. 3. Inefficient Ionization: The chosen ionization method or parameters are not optimal for this compound. | 1. Increase Concentration: Prepare a more concentrated sample or inject a larger volume if the instrument allows. 2. Tune and Calibrate: Ensure the instrument is properly tuned and calibrated for the low mass range (e.g., m/z 10-100). 3. Optimize Source Parameters: Systematically adjust source voltages, gas flows, and temperatures to maximize the signal for a known standard.[4][5] |
Expected Fragmentation Patterns
Understanding the expected fragmentation of this compound is crucial for data interpretation. The primary fragmentation pathway involves the loss of a deuterium atom. Below is a comparison with standard formaldehyde.
| Compound | Formula | Molecular Ion (M⁺) m/z | Primary Fragment Ion | Fragment m/z | Neutral Loss |
| Formaldehyde | H₂CO | 30.01 | [HCO]⁺ | 29.01 | H• |
| This compound | D₂CO | 32.04 | [DCO]⁺ | 31.03 | D• |
Frequently Asked Questions (FAQs)
Q1: Why is my molecular ion peak for this compound (CD₂O) at m/z 32 so weak when using Electron Ionization (EI)?
A1: The molecular ion of this compound, like many small molecules, can be energetically unstable after ionization by a high-energy electron beam (typically 70 eV). This excess energy causes the molecular ion to rapidly break apart into smaller, more stable fragments. The most common fragmentation is the loss of a deuterium radical (D•) to form the [DCO]⁺ ion at m/z 31. This [DCO]⁺ fragment is often the base peak (most intense peak) in the spectrum.
Q2: What are the expected primary fragment ions for this compound (CD₂O) and its partially deuterated isotopologue, HDCO?
A2: Based on photoionization mass spectrometry studies and fragmentation principles, you can expect the following:[6]
-
For D₂CO (m/z 32): The primary fragment is [DCO]⁺ at m/z 31 due to the loss of a deuterium atom.
-
For HDCO (m/z 31): You can expect two primary fragments: [HCO]⁺ at m/z 29 (loss of D•) and [DCO]⁺ at m/z 31 (loss of H•). The relative intensities of these fragments can be influenced by isotope effects.
Q3: How can I increase the abundance of the molecular ion to confirm the presence of this compound?
A3: The most effective method is to use a "softer" ionization technique.
-
Lower the Electron Energy: In EI-MS, reducing the energy of the electron beam from 70 eV to a range of 15-25 eV will impart less energy to the molecule upon ionization, leading to less fragmentation and a more prominent molecular ion peak.
-
Use Chemical Ionization (CI): CI uses a reagent gas (like methane or ammonia) to more gently ionize the analyte via proton transfer. This results in a strong signal for the protonated molecule, [CD₂O+H]⁺ at m/z 33, with very little fragmentation.[1]
Q4: I am analyzing this compound in a complex matrix. What is the best way to ensure accurate quantification?
A4: For complex matrices, using tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) is the gold standard.[2] You would select the molecular ion (or a strong adduct ion from CI) as the precursor and a specific fragment ion as the product.
-
Precursor Ion: m/z 32 (M⁺ from EI) or m/z 33 ([M+H]⁺ from CI)
-
Product Ion: m/z 31 ([DCO]⁺) This transition (32 → 31 or 33 → 31) is highly specific to this compound, reducing interference from the matrix and improving sensitivity and accuracy.
Experimental Protocols
Protocol: Analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
This protocol provides a general methodology for analyzing volatile this compound. Parameters should be optimized for your specific instrument and sample.
1. Sample Preparation:
-
If this compound is in a solution (e.g., D₂O), prepare a series of dilutions using a volatile solvent compatible with your GC system (e.g., methanol, acetonitrile).
-
For headspace analysis, gently heat the sample in a sealed vial to partition the volatile this compound into the gas phase.
2. GC Parameters:
-
Injector: Split/Splitless injector. Use a split injection (e.g., 50:1 split ratio) for concentrated samples to avoid overloading the column.
-
Injector Temperature: 200 °C (or as low as possible to ensure volatilization without degradation).
-
Column: A low-polarity column, such as a 5% Phenyl Polysiloxane (e.g., DB-5ms), is suitable for separating small volatile compounds. (30 m length, 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at 15 °C/min.
-
Final Hold: Hold at 150 °C for 1 minute.
-
3. Mass Spectrometer Parameters (EI Mode):
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV (for standard library comparison) and 20 eV (for enhancing the molecular ion). Acquire data in two separate runs if necessary.
-
Mass Range: Scan from m/z 25 to 100.
-
Solvent Delay: Set a solvent delay to prevent the solvent peak from saturating the detector (e.g., 2-3 minutes, depending on the solvent retention time).
4. Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to this compound.
-
At 70 eV, look for the base peak at m/z 31 ([DCO]⁺) and a smaller peak at m/z 32 (M⁺).
-
At 20 eV, observe the relative increase in the abundance of the m/z 32 molecular ion peak.
Visualizations
Logical Workflow for Troubleshooting
The following diagram illustrates a step-by-step process for diagnosing and resolving fragmentation issues with this compound.
Caption: Troubleshooting workflow for weak molecular ion peak.
Fragmentation Pathway of this compound (EI-MS)
This diagram shows the primary fragmentation pathway of D₂CO under electron ionization.
Caption: Primary EI fragmentation of this compound.
References
- 1. Formaldehyde in human cancer cells: detection by preconcentration-chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formaldehyde-dâ (D, 98%) ~20% w/w in DâO- Cambridge Isotope Laboratories, DLM-805-20 [isotope.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. youtube.com [youtube.com]
- 6. Photoionization mass spectrometric study of formaldehyde H$sub 2$CO, HDCO and D$sub 2$CO (Journal Article) | OSTI.GOV [osti.gov]
Minimizing H/D exchange in Dideuteriomethanone experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Hydrogen/Deuterium (H/D) exchange during experiments involving dideuteriomethanone (formaldehyde-d₂).
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound, leading to unwanted H/D exchange.
Issue 1: Loss of Isotopic Purity of this compound Solution
-
Symptom: You observe a decrease in the deuterium incorporation in your product or a significant HDO peak in the NMR spectrum of your this compound solution.
-
Possible Cause: this compound is often supplied as a solution in D₂O. In aqueous solutions, formaldehyde exists in equilibrium with its hydrate, methanediol (CD₂(OD)₂), and oligomers. This environment, especially if contaminated with atmospheric moisture (H₂O), can facilitate H/D exchange. The exchange is catalyzed by both acid and base.
-
Solution:
-
Work in an Inert Atmosphere: Handle all deuterated solvents and reagents, including this compound solutions, under a dry, inert atmosphere (e.g., argon or nitrogen) to minimize exposure to atmospheric moisture.[1][2][3]
-
Use Anhydrous Solvents: Whenever possible, use anhydrous aprotic solvents for your reaction. If your this compound is in D₂O, consider strategies to transfer it to an aprotic solvent with minimal water carryover, though this can be challenging due to the high solubility of formaldehyde in water.
-
Control pH: The rate of H/D exchange is at its minimum around pH 2.6.[4] Avoid basic and strongly acidic conditions if possible when working with this compound in the presence of any protic source.
-
Issue 2: Inconsistent or Lower-than-Expected Deuterium Labeling in the Final Product
-
Symptom: The level of deuterium incorporation in your synthesized molecule is variable between experiments or lower than stoichiometrically expected.
-
Possible Cause: H/D exchange is occurring during the reaction or workup procedure. Protic solvents, acidic or basic reagents, or elevated temperatures can all contribute to the loss of deuterium from this compound before or during its incorporation into your target molecule.
-
Solution:
-
Solvent Choice: Switch to an anhydrous aprotic solvent (e.g., THF, DMF, DMSO). These solvents do not have exchangeable protons and will not participate in H/D exchange with this compound.
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. The rate of H/D exchange increases with temperature.
-
Reagent Check: Ensure all reagents are anhydrous and do not introduce protic species. For example, use freshly distilled solvents and dried reagents.
-
Aqueous Workup: If an aqueous workup is unavoidable, perform it quickly at a low temperature and as close to neutral pH as possible to minimize back-exchange.
-
Issue 3: "Back-Exchange" During Mass Spectrometry Analysis
-
Symptom: You observe a lower than expected mass for your deuterated product in the mass spectrometer, suggesting a loss of deuterium.
-
Possible Cause: "Back-exchange" can occur during sample preparation for mass spectrometry, especially during liquid chromatography in protic mobile phases (e.g., water, methanol).[5]
-
Solution:
-
Optimize LC Conditions: Use a rapid LC gradient to minimize the time the analyte is in the protic mobile phase.[6]
-
Low Temperature: Keep all solutions and the chromatography system at a low temperature (e.g., 0-4 °C) to slow down the exchange rate.
-
Acidic pH: Maintain a low pH (around 2.5-3) in the mobile phase, as this is the pH at which the H/D exchange rate is at a minimum.[4][6]
-
Frequently Asked Questions (FAQs)
Q1: My this compound is in a D₂O solution. How can I use it in an aprotic solvent without losing deuterium?
A: This is a significant challenge due to formaldehyde's high solubility in water. Direct extraction into an aprotic solvent is often inefficient. One potential approach is to carefully distill the formaldehyde-d₂ from the D₂O solution, but this requires specialized equipment and careful temperature control to prevent polymerization. A more practical, though potentially less efficient, method is to use the D₂O solution directly but in very small, highly concentrated amounts relative to your aprotic reaction solvent to minimize the amount of D₂O introduced.
Q2: How can I accurately determine the isotopic purity of my this compound solution?
A: While ¹H NMR can be used, the presence of water and oligomers can complicate the spectrum. A more reliable method is ¹³C NMR with ¹H decoupling. In this experiment, the different isotopologues (CH₂O, CHDO, and CD₂O) will have distinct signals: CH₂O as a singlet, CHDO as a 1:1:1 triplet, and CD₂O as a quintet (5 lines).[7] Integration of these signals allows for a quantitative determination of the isotopic purity.[7]
Q3: What are the best practices for storing this compound to maintain its isotopic integrity?
A: Store this compound solutions in a tightly sealed vial, preferably under an inert atmosphere, at the recommended temperature (often refrigerated at 2-8 °C). Protect from light. Using single-use ampoules can also help prevent contamination from repeated opening of a larger container.[2][3]
Q4: Can I use protic solvents like methanol-d₄ in my reaction?
A: While deuterated protic solvents like methanol-d₄ are better than their non-deuterated counterparts, they can still participate in H/D exchange, especially under catalytic (acidic or basic) conditions or at elevated temperatures. The OD group of methanol-d₄ can exchange with the C-D bonds of this compound. Aprotic solvents are always the preferred choice to completely avoid this issue.
Q5: What is the mechanism of H/D exchange for this compound?
A: In the presence of an acid or base catalyst, this compound can undergo enolization to form a deuterated enol or enolate. If a protic solvent (like H₂O) is present, the enol/enolate can be protonated, leading to the replacement of a deuterium atom with a hydrogen atom. This process can repeat, leading to a gradual loss of isotopic purity.
Data Presentation
| Parameter | Condition | Effect on H/D Exchange Rate | Recommendation for Minimizing Exchange |
| Solvent | Protic (e.g., H₂O, CH₃OH) | High | Use aprotic solvents (e.g., THF, DMF, DMSO) |
| Aprotic (e.g., THF, DMSO) | Negligible | Highly Recommended | |
| pH | Basic (pH > 7) | High | Maintain pH as close to neutral as possible, or slightly acidic (pH 2.6 is the minimum)[4] |
| Acidic (pH < 7) | Increases away from minimum | Maintain pH as close to neutral as possible, or slightly acidic (pH 2.6 is the minimum)[4] | |
| Temperature | High | High | Conduct experiments at the lowest feasible temperature |
| Low | Low | Highly Recommended | |
| Catalyst | Acid or Base | High | Avoid acidic or basic catalysts if possible when protic sources are present |
| None | Low (but non-zero in protic solvents) | N/A |
Experimental Protocols
Protocol 1: General Handling of this compound Solutions to Minimize H/D Exchange
-
Work in an Inert Atmosphere: All manipulations should be performed in a glove box or under a steady stream of dry, inert gas (argon or nitrogen).
-
Use Dry Glassware and Syringes: Ensure all glassware, syringes, and needles are thoroughly dried in an oven and cooled in a desiccator before use.
-
Solvent Preparation: Use anhydrous aprotic solvents from a freshly opened bottle or a solvent purification system.
-
Transfer of this compound: If using a solution of this compound in D₂O, use a dry, inert gas-flushed syringe to withdraw the required amount. Add it to the reaction vessel containing the anhydrous aprotic solvent. Keep the ratio of the D₂O solution to the aprotic solvent as low as possible.
-
Reaction Conditions: Maintain the reaction at a low temperature and under an inert atmosphere.
-
Storage: If the stock solution of this compound needs to be stored after opening, ensure the vial is tightly sealed with a septum and parafilm, and stored under an inert atmosphere at the recommended temperature.
Protocol 2: A General Workflow for a Reaction Using this compound in an Aprotic Solvent
Caption: A generalized workflow for minimizing H/D exchange in this compound experiments.
Mandatory Visualization
Mechanism of H/D Exchange
The following diagram illustrates the general acid- and base-catalyzed H/D exchange mechanism for this compound in the presence of a protic solvent like water.
Caption: Acid- and base-catalyzed H/D exchange pathways for this compound.
References
- 1. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 2. Manifesto for the routine use of NMR for the liquid product analysis of aqueous CO2 reduction: from comprehensive chemical shift data to formaldehyde quantification in water - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. labs.chem.byu.edu [labs.chem.byu.edu]
- 4. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Dideuteriomethanone vs. Formaldehyde: A Comparative Guide for Reaction Mechanism Studies
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of reaction mechanism elucidation, isotopic labeling stands out as a powerful tool. By selectively replacing atoms with their heavier isotopes, researchers can gain profound insights into reaction pathways, transition states, and rate-determining steps. Dideuteriomethanone (D₂CO), the deuterated isotopologue of formaldehyde (H₂CO), is a prime example of such a probe. This guide provides a comprehensive comparison of this compound and formaldehyde in reaction mechanism studies, supported by experimental data, detailed protocols, and visual diagrams to facilitate a deeper understanding of their distinct chemical behaviors.
The Kinetic Isotope Effect: A Window into Reaction Mechanisms
The primary difference in the chemical reactivity of this compound and formaldehyde lies in the kinetic isotope effect (KIE) . The C-D bond is stronger and vibrates at a lower frequency than the C-H bond due to the greater mass of deuterium. Consequently, more energy is required to break the C-D bond, leading to a slower reaction rate when this bond cleavage occurs in the rate-determining step. The magnitude of the KIE, expressed as the ratio of the rate constant for the reaction with the lighter isotope (kH) to that with the heavier isotope (kD), provides invaluable information about the transition state of the reaction.
A primary KIE (typically kH/kD > 2) is observed when the C-H/C-D bond is broken in the rate-determining step. A secondary KIE (kH/kD is close to 1) occurs when the isotopic substitution is at a position not directly involved in bond breaking but is altered in the transition state.
Quantitative Comparison of Reactivity
The following tables summarize the experimentally determined kinetic isotope effects for various reactions involving formaldehyde and this compound.
| Reaction Type | Reactant | kH/kD (KIE) | Temperature (K) | Reference |
| Radical Abstraction | ||||
| Reaction with OH radical | H₂CO / D₂CO | 1.62 ± 0.08 | 298 | [1] |
| Reaction with NO₃ radical | H₂CO / D₂CO | 2.97 ± 0.14 | 298 | [1] |
| Lewis Acid-Catalyzed Ene Reaction | ||||
| H₂CO / D₂CO with 2-methyl-2-butene | Diethylaluminum chloride | ~1.22 - 1.23 | - | [2] |
| H₂CO / D₂CO with d₀/d₁₂-tetramethylethylene | Various Lewis acids | 2.0 - 2.5 | - | [2] |
| Photolysis | ||||
| Molecular Channel (→ H₂/D₂ + CO) | H₂CO / D₂CO | 1.63 +0.038/-0.046 | Ambient |
Experimental Protocols
Synthesis of this compound (D₂CO)
A common method for the preparation of monomeric this compound is the thermal depolymerization of paraformaldehyde-d₂.
Materials:
-
Paraformaldehyde-d₂
-
Dry heating mantle
-
Glass tube packed with glass wool
-
Cold trap (e.g., liquid nitrogen or dry ice/acetone bath)
-
Vacuum line
Procedure:
-
Place a sample of paraformaldehyde-d₂ in a flask connected to a glass tube.
-
Heat the flask gently using a heating mantle to approximately 150-200 °C.
-
The paraformaldehyde-d₂ will depolymerize into gaseous D₂CO.
-
Pass the gas through a tube containing glass wool to trap any solid particles.
-
Collect the pure D₂CO gas in a cold trap cooled with liquid nitrogen.
-
The D₂CO can then be stored in the gas phase at low pressure or used immediately for reactions.
Measurement of the Kinetic Isotope Effect for the Reaction of Formaldehyde with OH Radicals
This protocol describes a relative rate method using a smog chamber and Fourier Transform Infrared (FTIR) spectroscopy.
Materials:
-
Smog chamber with UV lights
-
FTIR spectrometer
-
Source of OH radicals (e.g., photolysis of methyl nitrite (CH₃ONO) in the presence of NO)
-
Formaldehyde (H₂CO)
-
This compound (D₂CO)
-
Reference compound with a known rate constant for reaction with OH (e.g., ethene)
-
Zero air (purified air)
Procedure:
-
Introduce known concentrations of H₂CO, D₂CO, and the reference compound into the smog chamber filled with zero air.
-
Introduce the OH radical precursor (e.g., CH₃ONO and NO).
-
Initiate the reaction by turning on the UV lights to photolyze the precursor and generate OH radicals.
-
Monitor the concentrations of H₂CO, D₂CO, and the reference compound over time using the FTIR spectrometer by measuring their characteristic infrared absorption bands.
-
Plot ln([Isotopologue]t/[Isotopologue]₀) against ln([Reference]t/[Reference]₀), where [ ]t and [ ]₀ are the concentrations at time t and time 0, respectively.
-
The slope of this plot gives the ratio of the rate constants, k(Isotopologue + OH) / k(Reference + OH).
-
By comparing the slopes for H₂CO and D₂CO, the kinetic isotope effect (kH/kD) can be determined.
Visualizing Reaction Mechanisms and Workflows
Conclusion
The choice between this compound and formaldehyde in reaction mechanism studies hinges on the specific questions being addressed. The significant kinetic isotope effect observed in many reactions makes D₂CO an invaluable tool for probing the involvement of C-H bond cleavage in the rate-determining step. By carefully designing experiments and analyzing the resulting kinetic data, researchers can unravel complex reaction mechanisms, leading to a more fundamental understanding of chemical transformations. This knowledge is not only of academic interest but also has practical implications in fields such as catalysis, atmospheric chemistry, and drug development, where understanding reaction pathways is crucial for designing more efficient and selective processes.
References
A Researcher's Guide to Isotopic Labeling: Dideuteriomethanone in Focus
In the landscape of quantitative proteomics, isotopic labeling stands as a cornerstone for accurate and robust measurement of protein abundance. For researchers in drug development and various scientific fields, the choice of labeling reagent is a critical decision that influences experimental outcomes, budget, and workflow. This guide provides an objective comparison of Dideuteriomethanone (also known as formaldehyde-d2) with other prominent isotopic labeling reagents, supported by experimental data and detailed protocols.
Performance Comparison of Isotopic Labeling Reagents
The selection of an appropriate isotopic labeling reagent hinges on a balance of factors including the biological system under investigation, desired multiplexing capability, and budget constraints. Below is a summary of key performance indicators for this compound (via reductive dimethylation), SILAC (Stable Isotope Labeling by/with Amino acids in Cell culture), iTRAQ (isobaric Tags for Relative and Absolute Quantitation), and TMT (Tandem Mass Tags).
| Feature | This compound (Reductive Dimethylation) | SILAC | iTRAQ | TMT |
| Principle | Chemical labeling of primary amines (N-terminus and Lysine residues) with light (CH₂O) or heavy (CD₂O) formaldehyde. | Metabolic incorporation of stable isotope-labeled amino acids (e.g., ¹³C, ¹⁵N) in vivo. | Chemical labeling of primary amines with isobaric tags. Quantification is based on reporter ions in MS/MS spectra. | Chemical labeling of primary amines with isobaric tags. Quantification is based on reporter ions in MS/MS spectra. |
| Sample Type | Applicable to virtually any protein/peptide sample, including tissues and biofluids.[1] | Primarily limited to cell cultures that can incorporate labeled amino acids.[2][3] | Applicable to a wide range of biological samples.[4] | Applicable to a wide range of biological samples.[4] |
| Multiplexing | Typically 2-plex or 3-plex. | 2-plex or 3-plex. | 4-plex or 8-plex.[4] | Up to 18-plex.[4] |
| Labeling Efficiency | Generally high and rapid. | High, but requires multiple cell divisions for complete incorporation.[5][6] | High. | High. |
| Label Stability | Stable covalent bond. | Stable, as the label is part of the amino acid structure. | Stable covalent bond. | Stable covalent bond. |
| Cost | Low cost, as reagents are relatively inexpensive.[3] | High cost, due to expensive labeled amino acids and specialized media.[3][7] | High cost of labeling kits.[7] | High cost of labeling kits.[3][7] |
| Effect on Peptide | Increases hydrophobicity slightly. Deuterated labels may cause a small shift in chromatographic retention time.[5] | Minimal effect on peptide properties as it mimics natural amino acids.[8] | Increases peptide mass and complexity. | Increases peptide mass and complexity. |
| Data Analysis | Quantification at the MS1 level by comparing peak intensities of light and heavy labeled peptides. | Quantification at the MS1 level by comparing peak intensities of light and heavy labeled peptides. | Quantification at the MS2 level based on reporter ion intensities. | Quantification at the MS2 level based on reporter ion intensities. |
| Ratio Compression | Not a significant issue. | Not an issue. | Can be a significant issue, potentially underestimating quantitative differences.[4] | Can be a significant issue, though newer methodologies aim to mitigate this.[4] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible results in quantitative proteomics. Below are methodologies for key labeling techniques.
This compound (Reductive Dimethylation) Labeling Protocol
This protocol outlines the steps for labeling peptides with this compound and its light isotope counterpart, formaldehyde.
Materials:
-
Peptide sample (digested protein extract)
-
Formaldehyde (CH₂O), 4% (v/v) in water
-
This compound (CD₂O), 4% (v/v) in D₂O
-
Sodium cyanoborohydride (NaBH₃CN), 1M in water
-
Sodium cyanoborodeuteride (NaBD₃CN), 1M in D₂O
-
Triethylammonium bicarbonate (TEAB) buffer, 1M, pH 8.5
-
Formic acid (FA)
-
C18 desalting spin columns
Procedure:
-
Sample Preparation: Ensure the protein extract has been reduced, alkylated, and digested (e.g., with trypsin). The resulting peptide mixture should be desalted and lyophilized.
-
Reconstitution: Reconstitute the dried peptide samples in 100 µL of 100 mM TEAB buffer.
-
Labeling Reaction:
-
For the "light" sample, add 4 µL of 4% CH₂O and 4 µL of 1M NaBH₃CN.
-
For the "heavy" sample, add 4 µL of 4% CD₂O and 4 µL of 1M NaBD₃CN.
-
-
Incubation: Vortex the samples and incubate at room temperature for 1 hour.
-
Quenching: Quench the reaction by adding 8 µL of 5% ammonia solution or 16 µL of 1M glycine. Vortex and incubate for 10 minutes.
-
Acidification: Acidify the samples by adding 8 µL of 100% formic acid to bring the pH to ~2-3.
-
Mixing and Desalting: Combine the light and heavy labeled samples. Desalt the mixed sample using a C18 spin column according to the manufacturer's instructions.
-
Analysis: The desalted and dried labeled peptides are now ready for LC-MS/MS analysis.
SILAC Labeling Protocol
Materials:
-
SILAC-compatible cell line
-
"Light" SILAC medium (containing natural abundance L-lysine and L-arginine)
-
"Heavy" SILAC medium (containing ¹³C₆-¹⁵N₂-L-lysine and ¹³C₆-¹⁵N₄-L-arginine)
-
Dialyzed fetal bovine serum (dFBS)
-
Standard cell culture reagents and equipment
Procedure:
-
Cell Adaptation: Culture the cells for at least five passages in the respective "light" and "heavy" SILAC media to ensure complete incorporation of the labeled amino acids.
-
Experimental Treatment: Apply the experimental conditions to the "heavy" labeled cells, while the "light" labeled cells serve as the control.
-
Harvesting and Lysis: Harvest both cell populations and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of both lysates.
-
Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Protein Digestion: Proceed with standard in-solution or in-gel digestion protocols (e.g., trypsin digestion).
-
Desalting and Analysis: Desalt the resulting peptide mixture and analyze by LC-MS/MS.
iTRAQ/TMT Labeling Protocol
Materials:
-
iTRAQ or TMT reagent kit
-
Peptide samples
-
Dissolution buffer (provided in the kit)
-
Isopropanol
-
Reconstitution buffer (provided in the kit)
Procedure:
-
Sample Preparation: Prepare and digest protein samples as described for the this compound protocol.
-
Reagent Preparation: Allow the iTRAQ/TMT reagents to come to room temperature. Add isopropanol to each reagent vial, vortex, and spin down.
-
Labeling: Reconstitute each peptide sample in the dissolution buffer and add the corresponding iTRAQ/TMT reagent.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours.
-
Quenching: Quench the reaction by adding hydroxylamine (for TMT) or as specified in the iTRAQ protocol.
-
Mixing: Combine all labeled samples into a single tube.
-
Desalting and Fractionation: Desalt the combined sample. For complex samples, fractionation (e.g., by strong cation exchange or high pH reversed-phase chromatography) is recommended.
-
Analysis: Analyze the desalted and fractionated peptides by LC-MS/MS.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each labeling strategy.
Caption: Reductive Dimethylation Workflow.
Caption: SILAC Experimental Workflow.
Caption: iTRAQ/TMT Experimental Workflow.
Impact on Protein Structure and Function
A primary concern with chemical labeling is the potential to alter protein structure and function. Reductive dimethylation with this compound adds a small dimethyl group to primary amines. While this modification is generally considered mild, it can potentially influence protein conformation by altering local charge and steric properties. However, for most proteomics applications where proteins are digested into peptides prior to labeling, the impact on the original protein's function is not a direct concern. For studies involving intact proteins, the effect of labeling on structure and function should be empirically validated.
Metabolic labeling methods like SILAC are considered the gold standard for minimizing structural perturbations, as the isotopic labels are incorporated biosynthetically and are chemically identical to their natural counterparts.[8] Isobaric tagging methods like iTRAQ and TMT involve larger chemical modifications, which could have a more significant impact on peptide properties, although this is less of a concern after digestion.
Conclusion
This compound, through reductive dimethylation, offers a cost-effective and versatile method for quantitative proteomics, particularly for researchers working with a wide range of sample types where metabolic labeling is not feasible. Its primary limitations are its lower multiplexing capacity compared to isobaric tagging methods like TMT.
The choice of an isotopic labeling reagent should be guided by the specific requirements of the research question. For high-throughput studies with many conditions, TMT is a strong contender despite its cost. For studies demanding the highest quantitative accuracy and minimal perturbation in cell culture models, SILAC remains the preferred method. This compound fills a valuable niche for researchers seeking a robust, affordable, and broadly applicable labeling strategy for comparative proteomics.
References
- 1. iTRAQ and TMT < Proteomics [medicine.yale.edu]
- 2. ckisotopes.com [ckisotopes.com]
- 3. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 5. researchgate.net [researchgate.net]
- 6. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 7. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
Validating Dideuteriomethanone Incorporation: A Comparative Guide to NMR Spectroscopy
For researchers, scientists, and drug development professionals, the precise validation of deuterium incorporation is a critical step in the development of deuterated compounds. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy methods for validating the incorporation of dideuteriomethanone, a deuterated analog of formaldehyde. We present supporting experimental data, detailed protocols, and a comparison with alternative techniques to aid in selecting the most appropriate analytical approach.
The substitution of hydrogen with its heavier isotope, deuterium, can significantly improve the pharmacokinetic and toxicological profiles of drug candidates.[1] This strategy, known as deuteration, has gained considerable traction in drug discovery, leading to the development of FDA-approved deuterated drugs.[1][2] this compound (CD₂O), as a deuterated building block, offers a valuable tool in the synthesis of complex deuterated molecules. Accurate determination of the extent and position of deuterium incorporation is paramount for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient.
NMR spectroscopy stands out as a powerful, non-destructive technique for this purpose, providing both qualitative and quantitative information about the isotopic labeling of a molecule.[3] This guide will delve into the application of ¹H (Proton) and ²H (Deuterium) NMR for validating this compound incorporation and compare their performance with Mass Spectrometry.
Comparison of Analytical Techniques for Deuterium Incorporation
The choice of analytical technique for validating deuterium incorporation depends on several factors, including the required level of detail, sample availability, and instrumentation. Below is a comparative summary of the most common methods.
| Technique | Principle | Advantages | Disadvantages | Typical Accuracy |
| ¹H NMR | Measures the resonance of proton nuclei. Deuterium incorporation leads to a decrease in the corresponding proton signal intensity. | Widely available; provides site-specific information; relatively easy to implement for partially deuterated compounds.[4] | Indirect method for deuterium quantification; less accurate for very high levels of deuteration (>98%); signal overlap can be an issue.[5] | +/- 1-5% |
| ²H NMR | Directly measures the resonance of deuterium nuclei. | Direct detection of deuterium; provides a clean spectrum as proton signals are not observed; can be used with non-deuterated solvents.[5] | Lower sensitivity compared to ¹H NMR; requires longer acquisition times to achieve a good signal-to-noise ratio; not as universally available as ¹H NMR.[5][6] | +/- 1-2% |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine the molecular weight and isotopic distribution. | High sensitivity; excellent for determining the overall level of deuterium incorporation; can be coupled with chromatography for complex mixtures.[7][8] | Destructive technique; provides limited information on the specific site of deuteration without fragmentation analysis (MS/MS); potential for isotopic fractionation effects.[3][9] | +/- 0.5-2% |
Experimental Protocols
¹H NMR Spectroscopy for this compound Incorporation
This protocol outlines the steps for quantifying the percentage of deuterium incorporation at the methylene position of a target molecule after a reaction involving this compound.
1. Sample Preparation:
-
Accurately weigh a known amount of the analyte (the compound with potential this compound incorporation) and a suitable internal standard. The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.
-
Dissolve the analyte and internal standard in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[10][11] The choice of solvent depends on the solubility of the analyte.
-
Transfer the solution to an NMR tube.
2. NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters to ensure accurate quantification include:
-
A sufficiently long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
A 90° pulse angle.
-
A sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for <1% integration error).[12]
-
Turn off sample spinning to avoid spinning sidebands.[12]
-
3. Data Analysis:
-
Integrate the signal corresponding to the methylene protons of the non-deuterated species and the signal of the internal standard.
-
Calculate the molar ratio of the analyte to the internal standard.
-
The percentage of deuterium incorporation can be determined by comparing the integral of the residual CH₂ signal to the expected integral for a non-deuterated sample, relative to the internal standard.
²H NMR Spectroscopy for this compound Incorporation
This protocol describes the direct detection and quantification of deuterium at the methylene position.
1. Sample Preparation:
-
Prepare a concentrated solution of the analyte in a non-deuterated solvent (e.g., CHCl₃, DMSO).[5][13] This is unconventional but avoids a large solvent signal in the ²H spectrum.[5]
-
Transfer the solution to an NMR tube.
2. NMR Data Acquisition:
-
Acquire a ²H NMR spectrum. Important considerations include:
-
Using a spectrometer equipped with a broadband probe capable of detecting deuterium.
-
Longer acquisition times are typically required due to the lower sensitivity of the deuterium nucleus.[5]
-
The lock channel can sometimes be used for ²H NMR experiments, which is quick and easy, but offers lower sensitivity.[13]
-
3. Data Analysis:
-
The chemical shifts in the ²H NMR spectrum are nearly identical to those in the ¹H NMR spectrum.[5][13]
-
Integrate the signal corresponding to the CD₂ group.
-
Quantification can be performed using an internal standard with a known deuterium content or by comparing the integral to the natural abundance deuterium signal of the solvent.
Workflow for Validating this compound Incorporation
Caption: Workflow for the validation of this compound incorporation.
Logical Relationship of NMR Parameters for Quantification
Caption: Key NMR parameters influencing quantitative accuracy.
Conclusion
Both ¹H and ²H NMR spectroscopy are invaluable tools for validating the incorporation of this compound in drug development. While ¹H NMR is more accessible and provides site-specific information indirectly, ²H NMR offers the advantage of direct detection, yielding cleaner spectra. For highly deuterated compounds, ²H NMR is often the preferred method.[5] Mass spectrometry serves as a powerful complementary technique, especially for determining the overall deuterium enrichment with high sensitivity. The choice of method should be guided by the specific research question, the level of deuteration, and the available instrumentation. By following robust experimental protocols and carefully optimizing acquisition parameters, researchers can confidently and accurately validate the incorporation of this compound, ensuring the quality and integrity of their deuterated compounds.
References
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 4. studymind.co.uk [studymind.co.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Hydrogen (Proton, Deuterium and Tritium) NMR [chem.ch.huji.ac.il]
- 7. This compound | 1664-98-8 | Benchchem [benchchem.com]
- 8. Comparison of deuterium incorporation and mass isotopomer distribution analysis for measurement of human cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Deuterated Compounds for NMR | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 11. myuchem.com [myuchem.com]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. scs.illinois.edu [scs.illinois.edu]
Quantitative Analysis of Dideuteriomethanone: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of isotopically labeled compounds is paramount. This guide provides a comprehensive comparison of mass spectrometry-based methods and alternative techniques for the quantitative analysis of dideuteriomethanone (formaldehyde-d2), a deuterated analog of formaldehyde. The following sections detail the performance of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Selected Ion Flow Tube Mass Spectrometry (SIFT-MS), and UV-Vis Spectrophotometry, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Methods
The choice of analytical technique for the quantification of this compound depends on factors such as required sensitivity, sample matrix, throughput needs, and available instrumentation. Mass spectrometry-based methods generally offer high sensitivity and selectivity, while alternative methods can provide cost-effective and rapid screening capabilities.
| Analytical Method | Derivatization Agent | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (%RSD) | Accuracy/Recovery (%) |
| GC-MS | Pentafluorophenylhydrazine (PFPH) | 0.9989 | 0.09 µg | 0.25 µg | 1.4 (average) | >95[1] |
| Cysteamine | 0.961 (1-75 µM)[2] | Nanomolar range[3] | Micromolar range[3] | Not specified | Not specified | |
| LC-MS/MS | 2,4-Dinitrophenylhydrazine (DNPH) | >0.999 (0.005-0.100 mg/L)[4] | 0.05 µg/m³ (in air)[5] | 9 ppb[6] | <5.0[5] | 92.2 - 106[5] |
| SIFT-MS | None | Wide linear range (6 orders of magnitude)[7] | Low pptv[7] | Not specified | Not specified | Not specified |
| UV-Vis Spectrophotometry | Tryptamine | 0.999 (0.80–23.00 µg/mL)[8] | Not specified | Not specified | 1.02 - 2.73[8] | 96.25 - 100.66[8] |
| Terbutaline Sulphate | Not specified | Not specified | Not specified | Not specified | 95.3 - 101.8 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate quantitative analysis. The following sections provide step-by-step protocols for the key analytical methods.
Gas Chromatography-Mass Spectrometry (GC-MS) with PFPH Derivatization
This method involves the derivatization of this compound with pentafluorophenylhydrazine (PFPH) to form a volatile and thermally stable derivative suitable for GC-MS analysis.
Materials:
-
Pentafluorophenylhydrazine (PFPH) solution (1.44 mM in methanol)[9]
-
This compound standard solutions
-
Methanol (HPLC grade)[10]
-
Water (HPLC grade)[10]
-
Tenax TA adsorbent tubes[11]
-
Inert gas (e.g., Nitrogen)[9]
Protocol:
-
PFPH Loading on Adsorbent Tube:
-
An automated dynamic headspace (DHS) system is used to load the PFPH solution onto a Tenax TA adsorbent tube.[9]
-
A defined volume of PFPH stock solution is transferred to a sealed headspace vial.
-
The vial is incubated, and the gaseous PFPH in the headspace is purged with an inert gas and trapped onto the Tenax TA tube.[9]
-
-
Sample Collection:
-
The gas-phase sample containing this compound is drawn through the PFPH-loaded adsorbent tube at a controlled flow rate.
-
-
Thermal Desorption:
-
The adsorbent tube is placed in a thermal desorber connected to the GC-MS system.
-
The trapped PFPH-dideuteriomethanone derivative is thermally desorbed and transferred to the GC column.
-
-
GC-MS Analysis:
-
GC Column: A suitable column, such as a DB-35ms (30 m × 0.25 mm, 0.25 µm), is used for separation.[12]
-
Oven Program: A temperature gradient is applied to separate the analytes. For example, hold at 40°C for 2 minutes, then ramp to 280°C at 10°C/min and hold for 2 minutes.[11]
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and data is acquired in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. The specific ions for the PFPH-dideuteriomethanone derivative are monitored.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with DNPH Derivatization
This widely used method involves the reaction of this compound with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone that can be readily analyzed by LC-MS/MS.
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 1 g/L in acetonitrile)[13]
-
This compound standard solutions
-
Acetonitrile (HPLC grade)[14]
-
Water (HPLC grade)[14]
-
Phosphoric acid[13]
-
Ammonium chloride solution (for dechlorination if necessary)[13]
Protocol:
-
Sample Preparation and Derivatization:
-
LC Separation:
-
MS/MS Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode or atmospheric pressure chemical ionization (APCI) in negative mode can be used.[15]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for the DNPH-dideuteriomethanone derivative are monitored to ensure high selectivity and sensitivity.
-
Experimental Workflows
Visualizing the analytical process can aid in understanding the key steps and their logical sequence. The following diagrams, generated using Graphviz, illustrate the workflows for the mass spectrometry-based methods.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Formaldehyde quantification using gas chromatography–mass spectrometry reveals high background environmental formaldehyde levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. gcms.cz [gcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. gcms.labrulez.com [gcms.labrulez.com]
- 10. gcms.cz [gcms.cz]
- 11. Formaldehyde: Real-time, Sensitive Gas and Headspace Analysis Using SIFT-MS - Syft Technologies [syft.com]
- 12. agilent.com [agilent.com]
- 13. shimadzu.com [shimadzu.com]
- 14. longdom.org [longdom.org]
- 15. lcms.cz [lcms.cz]
A Comparative Guide to the Isotope Effects of Dideuteriomethanone in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic isotope effects observed in chemical reactions involving dideuteriomethanone (D₂CO) versus formaldehyde (H₂CO). The data presented herein is sourced from peer-reviewed experimental studies and is intended to offer researchers a comprehensive understanding of how isotopic substitution at the methanone core influences reaction rates and mechanisms.
Introduction to the Kinetic Isotope Effect
The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry for elucidating reaction mechanisms. It is defined as the ratio of the rate constant of a reaction with a lighter isotope (k_L) to that with a heavier isotope (k_H), in this case, k_H/k_D. A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step of the reaction. For the reactions of formaldehyde, the substitution of hydrogen with deuterium leads to a significant primary KIE due to the difference in zero-point vibrational energies of the C-H and C-D bonds.
This guide explores the KIE of this compound in several key chemical reactions, providing quantitative data and detailed experimental protocols to support further research and application in fields such as drug metabolism studies and atmospheric chemistry.
Comparison of Kinetic Isotope Effects
The following tables summarize the experimentally determined kinetic isotope effects (k_H/k_D) for various reactions of formaldehyde versus this compound.
| Reaction Type | Reactants | k_H/k_D (at T) | Reference |
| Vapor Phase Radical Reaction | H₂CO/D₂CO + •OH | 1.62 ± 0.08 (298 K) | D'Anna et al., Phys. Chem. Chem. Phys., 2003 |
| Vapor Phase Radical Reaction | H₂CO/D₂CO + •NO₃ | 2.97 ± 0.14 (298 K) | D'Anna et al., Phys. Chem. Chem. Phys., 2003 |
| Photolysis | H₂CO/D₂CO | 1.67 ± 0.03 (at 1000 mbar) | Gratien et al., J. Phys. Chem. A, 2005 |
| Lewis Acid-Catalyzed Ene Reaction | H₂CO/D₂CO + d₀/d₁₂-tetramethylethylene | 2.0 - 2.5 | Singleton & Hang, J. Org. Chem., 2000 |
| Cannizzaro Reaction (Predicted) | H₂CO/D₂CO in strong base | Significant primary KIE expected | - |
| Meerwein-Ponndorf-Verley Reduction (Predicted) | H₂CO/D₂CO with Al(OiPr)₃ and iPrOH-d₈/iPrOH | Significant primary KIE expected | - |
Note: While a significant primary kinetic isotope effect is predicted for the Cannizzaro and Meerwein-Ponndorf-Verley reactions due to the hydride transfer mechanism, specific experimental k_H/k_D values for the direct comparison of H₂CO and D₂CO were not found in the surveyed literature.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Vapor Phase Reaction with Hydroxyl (•OH) and Nitrate (•NO₃) Radicals
Objective: To determine the kinetic isotope effect of the gas-phase reaction of formaldehyde and this compound with •OH and •NO₃ radicals.
Methodology: The relative rate method was employed using a 1080 L quartz glass reactor coupled with a long-path FTIR detection system (120 m optical path length)[1][2].
-
Reactant Preparation: Gaseous formaldehyde (H₂CO) and this compound (D₂CO) were prepared by heating paraformaldehyde and paraformaldehyde-d₂, respectively.
-
Radical Generation:
-
•OH radicals: Photolysis of methyl nitrite (CH₃ONO) in the presence of NO in synthetic air.
-
•NO₃ radicals: Thermal decomposition of N₂O₅.
-
-
Reaction Conditions: The experiments were conducted at 298 ± 2 K and a total pressure of 1013 ± 10 mbar of synthetic air[1][2].
-
Data Acquisition: The concentrations of H₂CO, D₂CO, and a reference compound were monitored simultaneously over time using FTIR spectroscopy.
-
Data Analysis: The kinetic isotope effect (k_H/k_D) was determined from the relative decay rates of H₂CO and D₂CO.
Photolysis of Formaldehyde and this compound
Objective: To measure the relative photolysis rates of H₂CO and D₂CO under simulated tropospheric conditions.
Methodology: The experiments were performed in the European Photoreactor (EUPHORE) large-scale outdoor simulation chamber in Valencia, Spain[3].
-
Reactant Introduction: A mixture of H₂CO and D₂CO was introduced into the chamber.
-
Photolysis: The mixture was exposed to natural sunlight.
-
Data Acquisition: The decay of the concentrations of H₂CO and D₂CO was monitored by long-path Fourier Transform Infrared (FTIR) spectroscopy[3].
-
Data Analysis: The relative photolysis rate (J_HCHO / J_DCDO) was calculated from the first-order decay constants of the two isotopologues.
Lewis Acid-Catalyzed Ene Reaction
Objective: To determine the intermolecular deuterium kinetic isotope effect for the Lewis acid-catalyzed ene reaction of formaldehyde.
Methodology: The reaction was carried out with a mixture of d₀- and d₁₂-tetramethylethylene, and the KIE was determined from the product ratio[4].
-
Reactant Preparation: A solution of d₀-tetramethylethylene and d₁₂-tetramethylethylene in an appropriate solvent was prepared.
-
Reaction Initiation: The solution was cooled, and a Lewis acid catalyst (e.g., diethylaluminum chloride) was added, followed by the introduction of formaldehyde.
-
Reaction Quenching: The reaction was quenched at a specific time point.
-
Product Analysis: The ratio of the deuterated and non-deuterated ene products was determined using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Data Analysis: The kinetic isotope effect was calculated from the ratio of the products formed from the deuterated and non-deuterated starting materials.
Visualizations
Experimental Workflow for Vapor Phase Radical Reactions
Caption: Workflow for determining the KIE of formaldehyde with radicals.
Signaling Pathway of the Cannizzaro Reaction
Caption: The proposed mechanism for the Cannizzaro reaction.
Logical Relationship in KIE Measurement
Caption: The logical flow from rate measurement to mechanistic insight.
References
- 1. 13C and (2)H kinetic isotope effects and the mechanism of Lewis acid-catalyzed ene reactions of formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Publications [chem.tamu.edu]
- 3. Hydrogen isotope effects in hydride transfer reactions of formaldehyde and glyoxal. An Ab initio and MNDO SCF-M.O. study - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
A Comparative Analysis of Dideuteriomethanone and Monodeuterated Formaldehyde for Researchers and Drug Development Professionals
An objective guide to the performance, properties, and applications of dideuteriomethanone (CD₂O) and monodeuterated formaldehyde (CHDO), complete with supporting data and experimental protocols.
In the landscape of isotopic labeling and drug development, deuterated analogues of formaldehyde serve as powerful tools for researchers. This compound (CD₂O) and monodeuterated formaldehyde (CHDO) are two such isotopologues that offer distinct advantages in a variety of scientific applications. This guide provides a comprehensive comparative analysis of these two compounds, focusing on their performance in key applications, supported by experimental data and detailed methodologies.
At a Glance: Key Differences
| Feature | This compound (CD₂O) | Monodeuterated Formaldehyde (CHDO) |
| Degree of Deuteration | Fully deuterated | Partially deuterated |
| Kinetic Isotope Effect (KIE) | More pronounced KIE due to two C-D bonds | Less pronounced KIE compared to CD₂O |
| Primary Applications | Quantitative proteomics, mechanistic studies, deuterated pharmaceuticals | Atmospheric chemistry, specialized mechanistic studies |
| Synthesis | Adaptations of formaldehyde synthesis using deuterated reagents | Similar to CD₂O, often from deuterated 1,2-dibromoethane |
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of these isotopologues is crucial for their effective application. While comprehensive data for monodeuterated formaldehyde is less readily available, the following table summarizes key properties based on existing literature.
| Property | This compound (CD₂O) | Monodeuterated Formaldehyde (CHDO) | Formaldehyde (CH₂O) |
| CAS Number | 1664-98-8[1] | 14494-11-8 | 50-00-0[1] |
| Molecular Weight ( g/mol ) | 32.04[1] | 31.03 | 30.03 |
| Boiling Point (°C) | -19 | Not readily available | -19[2] |
| Melting Point (°C) | -92 | Not readily available | -92[2] |
| Appearance | Colorless gas | Colorless gas | Colorless gas[2] |
| Solubility | Soluble in water and acetone[2] | Assumed to be similar to CH₂O and CD₂O | Soluble in water and acetone[2] |
The Decisive Factor: The Kinetic Isotope Effect (KIE)
The primary difference in the chemical behavior of this compound and monodeuterated formaldehyde stems from the Kinetic Isotope Effect (KIE). The C-D bond is stronger than the C-H bond due to the lower zero-point energy of the heavier deuterium atom. Consequently, reactions that involve the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.
-
This compound (CD₂O): With two C-D bonds, CD₂O exhibits a more significant KIE in reactions where the cleavage of these bonds is the rate-determining step. This makes it an excellent tool for elucidating reaction mechanisms.
-
Monodeuterated Formaldehyde (CHDO): Possessing one C-H and one C-D bond, CHDO will have a less pronounced KIE compared to CD₂O. However, it allows for the study of reactions with stereospecificity or where a single hydrogen atom is involved in the critical step.
Performance in Key Applications
The choice between this compound and monodeuterated formaldehyde largely depends on the specific requirements of the application.
Quantitative Proteomics
Stable isotope labeling by reductive dimethylation is a widely used technique in quantitative proteomics. This method involves the covalent attachment of a dimethyl group to the primary amines of peptides. By using isotopically labeled formaldehyde, different peptide samples can be distinguished by their mass in a mass spectrometer.
-
This compound (CD₂O): CD₂O is commonly used in combination with a light version (CH₂O) for duplex quantitative proteomics experiments. The mass difference between the CD₂-labeled and CH₂-labeled peptides allows for the relative quantification of proteins from two different samples.
-
Monodeuterated Formaldehyde (CHDO): While less common, CHDO could theoretically be used in multiplexed proteomics experiments to introduce a different mass tag, although this is not a standard application found in the reviewed literature.
Drug Development and Metabolism Studies
Deuteration of drug candidates is a strategy employed to improve their metabolic stability and pharmacokinetic profiles. By replacing hydrogen atoms at sites of metabolic oxidation with deuterium, the rate of metabolism can be slowed down, potentially leading to a longer drug half-life and reduced dosing frequency.
A study on the in vivo metabolism of formaldehyde and its deuterated analogue in rats found that deuterium substitution had little to no effect on the rates and extents of in vivo oxidation to carbon dioxide.[3] However, even a small decrease of up to 10% in reactivity was not excluded.[3] This suggests that the benefits of deuteration can be subtle and highly dependent on the specific metabolic pathway.
Experimental Protocols
Synthesis of this compound and Monodeuterated Formaldehyde
A reported method for the synthesis of both this compound and monodeuterated formaldehyde involves the use of deuterated 1,2-dibromoethane as a starting material. The general workflow is as follows:
Detailed Steps:
-
Preparation of Glycol Diacetate: Deuterated 1,2-dibromoethane (either d4 for CD₂O or sym-d2 for CHDO) is reacted with potassium acetate to yield the corresponding glycol diacetate.
-
Hydrolysis: The glycol diacetate is then hydrolyzed to the corresponding glycol.
-
Oxidation: The final step involves the oxidation of the glycol with lead tetraacetate to produce the desired deuterated formaldehyde.
Note: This is a generalized protocol. Specific reaction conditions, such as temperature, solvent, and reaction times, would need to be optimized based on the specific deuterated starting material and desired purity.
Protocol for Stable Isotope Dimethyl Labeling in Quantitative Proteomics
This protocol outlines the general steps for labeling peptides with light (CH₂O) and heavy (CD₂O) formaldehyde for comparative proteomic analysis.
Materials:
-
Protein samples
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
Formaldehyde (20% in H₂O)
-
This compound (20% in D₂O)
-
Sodium cyanoborohydride
-
Formic acid
-
C18 desalting columns
Procedure:
-
Protein Extraction and Digestion: Extract proteins from your samples of interest. Reduce and alkylate the proteins using DTT and IAA, respectively. Digest the proteins into peptides overnight using trypsin.
-
Peptide Desalting: Desalt the peptide mixtures using C18 columns.
-
Reductive Dimethylation:
-
To one set of peptides (e.g., control), add formaldehyde solution and sodium cyanoborohydride solution.
-
To the other set of peptides (e.g., treated), add this compound solution and sodium cyanoborohydride solution.
-
Incubate the reactions for 1 hour at room temperature.
-
-
Quenching and Mixing: Quench the reactions by adding formic acid. Combine the light- and heavy-labeled peptide samples in a 1:1 ratio.
-
Final Desalting: Desalt the mixed peptide sample using a C18 column.
-
LC-MS/MS Analysis: Analyze the labeled peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use appropriate software to identify and quantify the relative abundance of peptides based on the intensity of the light and heavy isotopic pairs.
Logical Relationships and Signaling Pathways
The primary role of deuterated formaldehydes in biological systems is as a labeling agent to trace and quantify molecules. The underlying principle is the introduction of a stable isotope that can be detected by mass spectrometry. The logical relationship can be visualized as follows:
Conclusion
Both this compound and monodeuterated formaldehyde are valuable tools for researchers, with their utility dictated by the specific experimental needs. This compound is the more commonly used reagent, particularly in quantitative proteomics, due to the larger and more easily resolvable mass difference it imparts. Monodeuterated formaldehyde, while less prevalent, offers potential for more nuanced studies of reaction mechanisms and stereospecific processes. The choice between these two isotopologues should be guided by a clear understanding of the Kinetic Isotope Effect and the desired outcome of the experiment. As research in metabolomics and proteomics continues to advance, the applications for these and other deuterated compounds are likely to expand, offering ever more sophisticated ways to probe the complexities of biological systems.
References
- 1. Item - Single-step conversion of synthesis gas into formaldehyde - Monash University - Figshare [bridges.monash.edu]
- 2. Analysis of Differentially Expressed Proteins and Modifications Induced by Formaldehyde Using LC-MS/MS [mdpi.com]
- 3. Pharmacokinetic and deuterium isotope effect studies on the metabolism of formaldehyde and formate to carbon dioxide in rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Dideuteriomethanone Purity Using Diverse Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The isotopic purity and chemical integrity of deuterated compounds are paramount for their successful application in pharmaceutical development, metabolic studies, and as internal standards in quantitative mass spectrometry. Dideuteriomethanone (CD₂O), the deuterated analog of formaldehyde, is a fundamental building block whose purity must be rigorously assessed to ensure the validity of experimental outcomes. This guide provides a comparative overview of key analytical techniques for the cross-validation of this compound purity, complete with experimental protocols and performance data.
Cross-validation in analytical chemistry involves assessing data from two or more different methods to ensure results are consistent, reliable, and accurate.[1][2] This approach is critical when transferring a method between labs or when a comprehensive understanding of a sample's purity profile is required.[2][3]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that provides structural confirmation and quantification without the need for a specific reference standard of the analyte itself.[4][5] It is particularly powerful for assessing both chemical and isotopic purity. The quantification is based on the direct relationship between the integrated signal intensity of a nucleus and the number of nuclei present in the sample.
Experimental Protocol: ¹H-NMR for Chemical Purity
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample (often supplied as a solution in D₂O, e.g., 20% w/w) into an NMR tube.[6]
-
Internal Standard: Add a known quantity of a certified internal standard with a known purity (e.g., 50 µL of a 5 mg/mL maleic acid in DMSO-d₆ solution). The standard should have a resonance peak in a clear region of the spectrum.
-
Solvent: Add a sufficient volume of a deuterated solvent (e.g., 600 µL of DMSO-d₆) to ensure complete dissolution and proper sample height in the tube.
-
Spectrometer Setup:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Pulse Sequence: A standard quantitative pulse sequence with a long relaxation delay (D1 ≥ 5 * T₁) to ensure full relaxation of all relevant protons.
-
Acquisition Parameters: Set an appropriate spectral width, acquisition time, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the characteristic signals of the analyte and the internal standard. For this compound, residual protons (CHD₂O) and potential impurities like methanol (CH₃OH) or trioxane would be observed.[7]
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the standard
-
Data Summary: qNMR
| Parameter | Result | Details |
| Measured Purity | 99.1% (w/w) | Based on the ratio to the internal standard. |
| Standard Deviation | ± 0.2% | From triplicate measurements. |
| Isotopic Purity | >98% D | Assessed via ¹H-NMR by quantifying the residual CHD₂O signal relative to any potential CH₂O. |
| Identified Impurities | Methanol-d₄ (stabilizer), Paraformaldehyde-d₆ oligomers | Structural elucidation possible directly from the spectrum.[7] |
| Pros | Primary ratio method, provides structural information, excellent precision, non-destructive.[4] | |
| Cons | Lower sensitivity than MS-based methods, requires a high-field spectrometer. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique ideal for identifying and quantifying volatile impurities.[8] For a reactive and polar molecule like formaldehyde, analysis often requires derivatization to form a more stable and less polar compound, enhancing its chromatographic properties.[9][10]
Experimental Protocol: GC-MS with Derivatization
-
Derivatizing Agent: Prepare a solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in a suitable solvent (e.g., 15 mg/mL in water).
-
Sample Preparation:
-
Create a dilute aqueous solution of the this compound sample.
-
In a sealed vial, mix 1 mL of the diluted sample with 1 mL of the PFBHA solution.
-
Allow the reaction to proceed at room temperature for at least 2 hours to form the stable oxime derivative.
-
-
Extraction: Perform a liquid-liquid extraction of the derivative using 200 µL of hexane. Vortex thoroughly and allow the layers to separate.
-
GC-MS System:
-
Injector: Splitless mode, 250°C.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV. Operate in both full scan mode (to identify unknown impurities) and Selected Ion Monitoring (SIM) mode (for accurate quantification).
-
-
Quantification:
-
Generate a calibration curve using standards of the derivatized formaldehyde-d₂ of known concentrations.
-
The purity is determined by the area percent of the main peak relative to the total area of all integrated peaks (area percent normalization), corrected using response factors if necessary.
-
Data Summary: GC-MS
| Parameter | Result | Details |
| Measured Purity | 99.3% (Area %) | Based on the relative peak area of the PFBHA-dideuteriomethanone derivative. |
| Standard Deviation | ± 0.4% | From triplicate injections. |
| Limit of Detection | ~1 µM | High sensitivity allows for the detection of trace volatile impurities.[8][11] |
| Identified Impurities | Unlabeled Formaldehyde, Acetaldehyde-d₄ | Separation of isotopologues and related aldehydes is possible. |
| Pros | Excellent sensitivity and selectivity, established methodology for volatile analysis.[11] | |
| Cons | Requires derivatization which can introduce errors, potential for thermal degradation of the analyte.[10] |
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a robust technique for purity analysis, particularly for non-volatile impurities. Similar to GC, formaldehyde requires derivatization for detection by UV-Vis spectroscopy. The most common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with carbonyls to form highly colored hydrazones that absorb strongly in the UV region. This is a standard methodology for formaldehyde analysis.[12]
Experimental Protocol: HPLC-UV with DNPH Derivatization
-
Derivatizing Agent: Prepare a solution of DNPH in acetonitrile (e.g., 0.5 mg/mL) with a catalytic amount of sulfuric acid.
-
Sample Preparation:
-
Dilute the this compound sample in acetonitrile.
-
Mix 1 mL of the diluted sample with 1 mL of the DNPH reagent solution.
-
Heat the mixture at 60°C for 30 minutes to ensure complete reaction. Cool to room temperature and dilute with acetonitrile/water to a known volume.
-
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV-Vis detector set to 360 nm.
-
-
Quantification:
-
Generate a calibration curve using standards of the DNPH-formaldehyde derivative of known concentrations.
-
Calculate purity based on the area percent of the main derivative peak relative to the total peak area.
-
Data Summary: HPLC-UV
| Parameter | Result | Details |
| Measured Purity | 99.0% (Area %) | Based on the relative peak area of the DNPH-dideuteriomethanone derivative. |
| Standard Deviation | ± 0.5% | From triplicate injections. |
| Limit of Detection | ~0.1 µg/mL | Sensitive method for carbonyl compounds.[12] |
| Identified Impurities | Polymeric formaldehyde species, non-volatile carbonyl impurities. | Effective for separating larger, non-volatile byproducts. |
| Pros | Robust and widely available, suitable for non-volatile and thermally sensitive impurities.[10] | |
| Cons | Derivatization is required, lower chromatographic resolution compared to capillary GC. |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the cross-validation process and the relationship between the different analytical techniques.
References
- 1. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative 13C NMR spectroscopic studies on the equilibrium of formaldehyde with its releasing cosmetic preservatives [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Formaldehyde-Dâ (D, 98%) 20% w/w in DâO | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. researchgate.net [researchgate.net]
- 8. Formaldehyde quantification using gas chromatography–mass spectrometry reveals high background environmental formaldehyde levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. GC–MS and GC–NPD Determination of Formaldehyde Dimethylhydrazone in Water Using SPME - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
A Comparative Guide to Dideuteriomethanone (D₂O) Labeling for Accurate and Precise Quantification in Proteomics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative proteomics, the ability to accurately and precisely measure changes in protein abundance is paramount. Stable isotope labeling techniques, coupled with mass spectrometry, have become indispensable tools for these investigations. Among the various methods available, dideuteriomethanone (heavy water, D₂O) metabolic labeling presents a cost-effective and versatile approach for dynamic studies of protein turnover and synthesis. This guide provides an objective comparison of D₂O labeling with other widely used quantification strategies, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their specific needs.
Overview of Quantitative Labeling Strategies
Quantitative proteomics workflows can be broadly categorized into metabolic labeling, where isotopes are incorporated in vivo, and chemical labeling, where tags are conjugated to proteins or peptides in vitro. Each approach offers distinct advantages and is suited to different experimental designs. This guide focuses on the comparison of D₂O metabolic labeling with three prominent alternatives: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT), and Reductive Dimethylation.
Comparison of Key Performance Metrics
The selection of a quantification strategy hinges on its accuracy, precision, multiplexing capability, and applicability to different sample types. The following table summarizes these key performance metrics for D₂O labeling and its alternatives.
| Feature | This compound (D₂O) Labeling | SILAC | iTRAQ / TMT | Reductive Dimethylation |
| Principle | Metabolic labeling in vivo | Metabolic labeling in vivo | Chemical labeling (in vitro) | Chemical labeling (in vitro) |
| Accuracy | High; dependent on data analysis | Very high; considered a gold standard[1][2] | Moderate to high; can be affected by ratio compression[3] | High[4][5][6] |
| Precision (CV) | High; <0.5% for repeated injections | Very high | High | High |
| Multiplexing | Limited (typically 2-plex) | Up to 5-plex[2] | High (up to 18-plex with TMTpro)[7] | Up to 3-plex |
| Applicability | In vivo studies in cells and animals[8] | Primarily for cultured cells[1][9][10] | Applicable to virtually any sample type[3] | Applicable to virtually any sample type[4][5] |
| Cost | Low | High | High | Low |
| Workflow Complexity | Simple labeling, complex data analysis[11] | Simple labeling, straightforward data analysis | Multi-step chemical labeling | Relatively simple chemical labeling |
Experimental Data on Accuracy and Precision
The accuracy of a quantitative method is its ability to measure the true value, while precision reflects the reproducibility of the measurement. The table below presents a summary of reported accuracy and precision data for the discussed labeling methods. It is important to note that these values can be influenced by the specific experimental conditions, instrumentation, and data analysis software used.
| Labeling Method | Reported Accuracy | Reported Precision (CV) |
| This compound (D₂O) | Good correlation between experimental and theoretical data[12] | < 0.5% for repeated injections |
| SILAC | Mean adjusted ratios within 2-11% of expected values for 1:1, 2:1, and 3:1 mixtures[13] | Low variability, considered highly reproducible[2] |
| iTRAQ / TMT | Can underestimate ratios (ratio compression), though correction methods exist[3] | Median CV can be below 25%, and as low as 13% after filtering[14] |
| Reductive Dimethylation | Good correlation between experimental and theoretical data (errors 0-4%)[12] | Relative standard deviation of H/D values < 13% for peptides from the same protein[12] |
Experimental Workflows and Methodologies
To ensure the reproducibility and validity of quantitative proteomics experiments, detailed and standardized protocols are essential. Below are the conceptual workflows and detailed experimental protocols for this compound labeling and its alternatives.
This compound (D₂O) Metabolic Labeling Workflow
D₂O labeling is a straightforward method for tracking the synthesis of new proteins over time. Deuterium from heavy water is incorporated into non-essential amino acids through metabolic processes, which are then used for protein synthesis.
Experimental Protocol: this compound (D₂O) Labeling
-
Cell Culture/Animal Housing: Culture cells or house animals under standard conditions.[8]
-
Labeling: Replace the standard culture medium with a medium containing a known enrichment of D₂O (typically 4-8%). For animal studies, provide drinking water with a specific D₂O enrichment.[8]
-
Time Course Sampling: Collect cell or tissue samples at various time points throughout the experiment to track the incorporation of deuterium.
-
Protein Extraction and Digestion: Lyse the cells or homogenize the tissues to extract proteins. Quantify the protein concentration and digest the proteins into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the peptides.
-
Data Analysis: Determine the rate of protein synthesis by analyzing the isotopic distribution of the peptides over time. This involves complex modeling to account for the partial labeling and the number of exchangeable hydrogens.[11]
SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) Workflow
SILAC is a powerful metabolic labeling technique that involves growing two cell populations in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids.
References
- 1. Quantitative Proteomics Using SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 4. Quantitative proteomics using reductive dimethylation for stable isotope labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Comparison of iTRAQ and TMT Techniques: Choosing the Right Protein Quantification Method | MtoZ Biolabs [mtoz-biolabs.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein turnover models for LC–MS data of heavy water metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative Accuracy and Precision in Multiplexed Single-Cell Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Kinetic Isotope Effect of Dideuteriomethanone in Organic Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The substitution of hydrogen with its heavier isotope, deuterium, can significantly alter the rate of a chemical reaction. This phenomenon, known as the kinetic isotope effect (KIE), provides a powerful tool for elucidating reaction mechanisms and has practical applications in areas such as drug development to enhance metabolic stability. Dideuteriomethanone (CD₂O), or formaldehyde-d₂, serves as a valuable probe in organic synthesis to understand the role of C-H bond cleavage in rate-determining steps. This guide offers a comparative assessment of the KIE of this compound against its non-deuterated counterpart, formaldehyde (CH₂O), and other relevant alternatives, supported by experimental data and detailed protocols.
Quantitative Analysis of Kinetic Isotope Effects
The kinetic isotope effect is expressed as the ratio of the rate constant for the reaction with the lighter isotope (kH) to that with the heavier isotope (kD). A kH/kD value significantly greater than 1 indicates a primary KIE, suggesting that the C-H bond is broken in the rate-determining step of the reaction. The following table summarizes experimentally determined KIE values for reactions involving formaldehyde and its deuterated isotopologues.
| Reaction Type | Reactant Pair | kH/kD (at 298 K) | Reference |
| Reaction with OH radical | CH₂O / CD₂O | 1.62 ± 0.08 | [1] |
| Reaction with NO₃ radical | CH₂O / CD₂O | 2.97 ± 0.14 | [1] |
| Lewis Acid-Catalyzed Ene Reaction | CH₂O / deuterated tetramethylethylene | 2.0 - 2.5 | [2] |
It is important to note that while this compound is a key reagent for mechanistic studies, specific quantitative KIE data for its use in many common named organic reactions is not always readily available in comprehensive reviews. The data presented often focuses on atmospheric chemistry or specific mechanistic investigations. However, the principles derived from these studies are broadly applicable to understanding reaction mechanisms in organic synthesis.
Probing Reaction Mechanisms with this compound
The utility of this compound as a mechanistic probe is exemplified in classic organic reactions where a C-H bond is broken in the key step.
The Cannizzaro Reaction
The Cannizzaro reaction involves the base-induced disproportionation of two molecules of a non-enolizable aldehyde to produce a primary alcohol and a carboxylic acid. The widely accepted mechanism involves the transfer of a hydride ion from a tetrahedral intermediate to a second aldehyde molecule. This hydride transfer is the rate-determining step.
Consequently, a significant primary kinetic isotope effect is expected when this compound is used. The C-D bond, being stronger than the C-H bond, is broken more slowly, leading to a slower reaction rate (kH/kD > 1). Experimental evidence for the intramolecular nature of this transfer comes from running the reaction in heavy water (D₂O) with non-deuterated aldehyde; no deuterium is incorporated into the alcohol product, confirming that the hydride originates from another aldehyde molecule and not the solvent.
Caption: Mechanism of the Cannizzaro Reaction.
The Wittig Reaction
The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones and a phosphonium ylide. The mechanism is believed to proceed through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide. The initial steps of the reaction are generally considered to be under kinetic control.
While the C-H (or C-D) bond of the aldehyde is not directly broken in the Wittig reaction, a secondary kinetic isotope effect may be observed. Secondary KIEs arise from changes in hybridization at the carbon atom bearing the isotope. In the Wittig reaction, the carbonyl carbon of formaldehyde rehybridizes from sp² to sp³. This change can lead to a small inverse KIE (kH/kD < 1) or a small normal KIE (kH/kD > 1), depending on the nature of the transition state. The precise measurement of this small KIE can provide valuable insights into the structure of the transition state.
Caption: Simplified workflow of the Wittig Reaction.
Experimental Protocols
Accurate determination of kinetic isotope effects requires careful experimental design and precise analytical techniques. Two common methods are direct comparison of independent rates and competition experiments.
Protocol 1: Determination of KIE by Competition Experiment
This method is often more accurate as it avoids the need for precise reproduction of reaction conditions for two separate experiments.
-
Reactant Preparation: A mixture containing a known ratio of formaldehyde (CH₂O) and this compound (CD₂O) is prepared. The concentration of the other reactant (e.g., the second aldehyde in a crossed Cannizzaro reaction, or the ylide in a Wittig reaction) is also precisely known.
-
Reaction Initiation and Quenching: The reaction is initiated under controlled temperature and stirring. It is crucial to quench the reaction at a low conversion (typically <10%) to ensure that the relative concentrations of the isotopic reactants do not change significantly.
-
Product Analysis: The isotopic composition of the product is analyzed. For example, in a crossed Cannizzaro reaction of benzaldehyde with a mixture of formaldehyde and this compound, the resulting benzyl alcohol would be a mixture of C₆H₅CH₂OH and C₆H₅CD₂OH. The ratio of these products can be accurately determined using techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the relative amounts of protiated and deuterated products by integrating the respective signals.
-
Mass Spectrometry (MS): GC-MS or LC-MS can be used to determine the ratio of the molecular ions of the isotopic products.
-
-
KIE Calculation: The KIE is calculated from the ratio of the products and the initial ratio of the reactants using the following equation:
kH/kD = [Product-H]/[Product-D] / ([Reactant-H]/[Reactant-D])_initial
Protocol 2: Determination of KIE by Independent Rate Measurements
-
Parallel Reactions: Two separate reactions are set up under identical conditions (temperature, concentration, solvent, etc.). One reaction uses formaldehyde, and the other uses this compound.
-
Kinetic Monitoring: The progress of each reaction is monitored over time by measuring the disappearance of a reactant or the appearance of a product. This can be achieved using techniques such as:
-
Spectroscopy (UV-Vis or IR): If a reactant or product has a distinct absorbance, its concentration can be monitored continuously.
-
Chromatography (GC or HPLC): Aliquots of the reaction mixture are taken at different time points, quenched, and analyzed to determine the concentration of a key species.
-
-
Rate Constant Determination: The rate constants (kH and kD) are determined by fitting the concentration versus time data to the appropriate rate law.
-
KIE Calculation: The KIE is calculated as the simple ratio of the two rate constants:
kH/kD = kH / kD
Logical Workflow for KIE Assessment in Drug Development
The use of this compound and the assessment of the kinetic isotope effect can be integrated into the drug development workflow to improve the metabolic stability of drug candidates. Deuteration of metabolically labile C-H bonds can slow down their enzymatic oxidation, a process that often involves C-H bond cleavage as the rate-determining step.
Caption: Workflow for utilizing KIE in drug development.
References
- 1. Experimental and theoretical studies of gas phase NO3 and OH radical reactions with formaldehyde, acetaldehyde and their isotopomers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. 13C and (2)H kinetic isotope effects and the mechanism of Lewis acid-catalyzed ene reactions of formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Dideuteriomethanone: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of dideuteriomethanone, a deuterated aldehyde analogous to formaldehyde.
This compound, also known as Formaldehyde-d2, is a valuable compound in various research applications, including as a labeling reagent in mass spectrometry-based proteomics and in the study of reaction mechanisms.[1][2] However, its hazardous nature necessitates strict adherence to proper disposal protocols. This guide outlines the necessary steps for the safe handling and disposal of this compound solutions in a laboratory setting.
Safety First: Understanding the Hazards
This compound, often supplied as a solution in deuterium oxide (D₂O), shares the hazardous properties of its non-deuterated counterpart, formaldehyde.[2][3] It is crucial to be aware of the following hazards:
-
Toxicity: this compound is toxic if swallowed, inhaled, or in contact with skin.[4][5]
-
Corrosivity: It can cause severe skin burns and eye damage.[4][6]
-
Sensitization: May cause an allergic skin reaction and, if inhaled, may lead to allergy or asthma symptoms.[3][5]
-
Carcinogenicity: It is suspected of causing cancer.[5]
-
Mutagenicity: Suspected of causing genetic defects.[6]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[6]
Due to these hazards, handling of this compound should always be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Quantitative Data Summary
For easy reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | CD₂O | [3][7] |
| Molecular Weight | 32.04 g/mol | [2][3] |
| CAS Number | 1664-98-8 | [3][7][8] |
| Typical Concentration | ~20% (w/w) in D₂O | [2][3] |
| Vapor Pressure | 3460 mmHg at 25°C | [7] |
| Density | 0.684 g/cm³ | [7] |
| Storage Temperature | +2°C to +8°C, protect from light | [2][3] |
Experimental Protocol: Neutralization of this compound Waste
The primary method for rendering this compound waste non-hazardous before disposal is through neutralization. This procedure is adapted from established protocols for the disposal of formalin (an aqueous solution of formaldehyde).[9][10] The goal is to chemically convert the reactive aldehyde into a less hazardous substance.
Materials:
-
This compound waste solution
-
Commercially available formaldehyde neutralizing agent (powder or liquid)
-
Appropriate waste container (chemically resistant and sealable)
-
pH indicator strips
-
Personal Protective Equipment (PPE):
Procedure:
-
Segregate Waste: Collect all this compound waste in a dedicated, clearly labeled, and sealed container. Do not mix with other chemical waste streams.
-
Select a Safe Workspace: All steps of the neutralization process must be performed in a certified chemical fume hood to avoid inhalation of hazardous vapors.[6]
-
Don PPE: Wear all required personal protective equipment, including gloves, eye protection, and a lab coat.[5][11]
-
Add Neutralizing Agent: Carefully add the commercial neutralizing agent to the this compound waste solution. Follow the manufacturer's instructions regarding the appropriate amount of neutralizer to use for the volume of your waste. These products typically contain a chemical that reacts with the aldehyde.
-
Allow for Reaction: Gently mix the solution and allow it to sit for the time specified by the neutralizer manufacturer to ensure the reaction is complete.[10]
-
Verify Neutralization: After the recommended reaction time, test the treated solution to confirm that the this compound has been effectively neutralized. This can be done using aldehyde test strips to ensure the concentration of the aldehyde is below the permissible limit for drain disposal as per your local regulations.[10]
-
Check pH: Use pH indicator strips to check the pH of the treated solution. The pH should be within a neutral range (typically between 6 and 8) before it can be considered for drain disposal.[9] If necessary, adjust the pH with a suitable neutralizing agent (e.g., sodium bisulfate for high pH or sodium carbonate for low pH).
-
Final Disposal: Once the solution is confirmed to be neutralized and within the acceptable pH range, it may be permissible to dispose of it down the drain with a copious amount of water. However, always consult and adhere to your institution's and local municipality's regulations regarding the disposal of treated chemical waste. [9][10] Maintain a log of the neutralization process, including the date, volume of waste, neutralizer used, and results of the aldehyde and pH tests, as this may be required for regulatory compliance.[10]
-
Container Disposal: The empty, rinsed container that held the this compound should be disposed of as hazardous waste through your institution's environmental health and safety office.[11]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: this compound Disposal Workflow
For larger quantities of this compound waste, or if your facility is not equipped for neutralization, it is highly recommended to use a licensed chemical waste disposal service.[9] Always prioritize safety and regulatory compliance in all chemical handling and disposal procedures.
References
- 1. This compound | 1664-98-8 | Benchchem [benchchem.com]
- 2. Formaldehyde-dâ (D, 98%) ~20% w/w in DâO- Cambridge Isotope Laboratories, DLM-805-20 [isotope.com]
- 3. Formaldehyde-Dâ (D, 98%) 20% w/w in DâO | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. Formaldehyde-13C,D2 (20% in D2O) | CH2O | CID 90474223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound|lookchem [lookchem.com]
- 8. (2H)Formaldehyde | CH2O | CID 123127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. unfortunatecadaver.com [unfortunatecadaver.com]
- 10. Formalin Disposal [nsh.org]
- 11. fishersci.com [fishersci.com]
Safeguarding Your Research: Essential PPE and Handling Protocols for Dideuteriomethanone
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Dideuteriomethanone (Deuterated Formaldehyde). Adherence to these protocols is essential for ensuring personnel safety and maintaining a secure laboratory environment.
This compound, a deuterated analog of formaldehyde, presents significant health hazards. It is toxic if swallowed, inhaled, or in contact with skin.[1] It is a skin and respiratory sensitizer, can cause serious eye damage, and is a suspected carcinogen.[1][2] Therefore, stringent safety measures, including the correct use of personal protective equipment (PPE), are mandatory.
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is the first line of defense against exposure to this compound. All personnel must be trained in the proper use and limitations of their PPE. For most laboratory operations, the following PPE is required.[3][4]
Glove Selection for this compound
Choosing the correct gloves is critical to prevent skin contact. Below is a summary of recommended glove materials for handling formaldehyde, which is chemically similar to this compound. On-site testing is recommended to validate glove performance for specific laboratory conditions.
| Glove Material | Breakthrough Time (minutes) | Recommendation |
| Nitrile | > 480[5] | Recommended[6] |
| Neoprene | 240 - 480[7] | Recommended |
| Natural Rubber | - | Recommended[1] |
| Polyvinyl Chloride (PVC) | > 480[5] | Recommended[1] |
Note: Breakthrough times can vary by manufacturer, glove thickness, and the concentration of the chemical. Always consult the manufacturer's chemical resistance guide.
Respiratory Protection
Respiratory protection is necessary when engineering controls, such as a chemical fume hood, are insufficient to maintain exposure below permissible limits or during spill clean-up.[3][4]
| Respirator Type | Cartridge Color Code | Cartridge Change Schedule |
| Air-Purifying Respirator (APR) | Olive Green (for Organic Vapor/Formaldehyde)[8] | Every 3 hours or at the end of the shift, whichever comes first.[8] |
| Powered Air-Purifying Respirator (PAPR) | Olive Green (for Organic Vapor/Formaldehyde)[8] | Follow manufacturer's recommendations. |
| Supplied-Air Respirator | N/A | For high concentrations or emergency situations. |
Note: All personnel requiring respiratory protection must be enrolled in a respiratory protection program, which includes medical evaluation, training, and fit testing.[9]
Operational and Disposal Plans
A clear and well-rehearsed plan for handling and disposing of this compound is crucial for laboratory safety.
Pre-Operational Safety Checklist
-
Verify Engineering Controls: Ensure the chemical fume hood has a current annual certification.[1]
-
Assemble PPE: Gather all necessary PPE as outlined above.
-
Locate Emergency Equipment: Confirm the location and accessibility of the nearest eyewash station and safety shower.[3][4]
-
Prepare Spill Kit: Ensure a spill kit with formaldehyde neutralizer is readily available.[10]
-
Review Safety Data Sheet (SDS): All personnel should review the SDS for this compound before beginning work.[4]
Step-by-Step Handling Procedure
-
Don PPE: Put on a lab coat, chemical-resistant gloves, and safety goggles.[1] A face shield may be necessary if there is a splash hazard.[4][8]
-
Work in a Fume Hood: All manipulations of this compound, including weighing and transferring, must be conducted inside a certified chemical fume hood.[1][3][9]
-
Minimize Quantities: Use the smallest practical amount of the chemical for the procedure.
-
Keep Containers Closed: Keep all containers of this compound tightly sealed when not in use.[1][8]
-
Decontaminate Work Area: After each use, wipe down the work area with a soap and water solution.[10]
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Wash Hands: Thoroughly wash hands with soap and water after removing gloves.[1][4]
Waste Disposal Plan
This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.[1][9]
-
Collect Waste: Collect all this compound-containing waste in a clearly labeled, leak-proof, and compatible container.[1]
-
Label Container: The waste container must be labeled "HAZARDOUS WASTE, this compound, Toxic, Flammable".[1]
-
Store Waste Securely: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for hazardous waste pickup.[1][9]
Visual Workflow Guides
The following diagrams illustrate the decision-making process for PPE selection and the procedural flow for waste disposal.
Caption: PPE selection workflow for this compound.
Caption: Step-by-step disposal plan for this compound waste.
References
- 1. ehs.unm.edu [ehs.unm.edu]
- 2. coopersafety.com [coopersafety.com]
- 3. cdn.ymaws.com [cdn.ymaws.com]
- 4. lsuhsc.edu [lsuhsc.edu]
- 5. springenvironmental.com [springenvironmental.com]
- 6. glovesbyweb.com [glovesbyweb.com]
- 7. cdn.mscdirect.com [cdn.mscdirect.com]
- 8. northwestern.edu [northwestern.edu]
- 9. unthsc.edu [unthsc.edu]
- 10. multimedia.3m.com [multimedia.3m.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
